Piscidic Acid
Description
active constituent for chronic bronchitis isolated from root of Chuan-Shan-Long plant; RN given refers to cpd without isomeric designation
Properties
CAS No. |
35388-57-9 |
|---|---|
Molecular Formula |
C11H12O7 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)/t8-,11-/m1/s1 |
InChI Key |
TUODPMGCCJSJRH-LDYMZIIASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
melting_point |
186 - 187 °C |
physical_description |
Solid |
Synonyms |
(p-hydroxybenzyl)tartaric acid piscidic acid piscidic acid, (S-(R*,S*))-isome |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of Piscidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a naturally occurring phenolic acid, has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant and antimicrobial properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, offering quantitative data where available, detailed experimental protocols for its isolation and quantification, and a proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a diverse range of plant species, with notable concentrations found in the Leguminosae and Cactaceae families. Its presence is also documented in plants exhibiting crassulacean acid metabolism (CAM). The primary and other notable botanical sources are detailed below.
Primary Natural Sources
-
Piscidia piscipula (Jamaican Dogwood): The root bark of this plant, belonging to the Leguminosae family, is a well-established source of this compound and its derivatives.[1] This species has traditional uses as an analgesic and sedative.
-
Opuntia ficus-indica (Prickly Pear Cactus): Various parts of the prickly pear cactus, including the fruits (pulp and seeds) and cladodes (pads), are rich in this compound.[2][3] It is often the most abundant phenolic acid in this plant.[3]
Other Documented Sources
-
Cimicifuga simplex and other Cimicifuga species (Black Cohosh): this compound and its esters have been isolated from the rhizomes of these plants, which are used in traditional medicine for inflammatory conditions.[4][5][6]
-
Narcissus poeticus (Poet's Daffodil): The bulbs of this flowering plant have been identified as a source of this compound.[7][8][9]
-
Dioscorea nippoinica: This medicinal plant, used in the treatment of chronic bronchitis, also contains this compound.
-
Cajanus cajan (Pigeon Pea): The roots of the pigeon pea secrete this compound, which is believed to play a role in phosphorus acquisition from the soil.[10][11]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant analyzed, and the cultivar. The following table summarizes the available quantitative data for this compound in various natural sources.
| Plant Species | Plant Part | Cultivar/Variety | Concentration (mg/kg of Dry Matter) | Reference |
| Opuntia ficus-indica | Seeds | Nopal espinoso | 171.60 (total phenolic acids) | [2] |
| Opuntia ficus-indica | Seeds | Fresa | 19.05 (total phenolic acids) | [2] |
Note: Data for other identified sources is currently limited in the scientific literature.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound from plant tissues, adapted from methods used for Opuntia ficus-indica.[3]
Materials:
-
Fresh or freeze-dried plant material (e.g., fruits, seeds, cladodes)
-
Methanol (80% aqueous solution)
-
Formic acid
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Grind the plant material into a fine powder.
-
Extraction Solvent Preparation: Prepare a solution of 80% methanol in water, acidified with 1% formic acid.
-
Extraction:
-
To 1 gram of the powdered plant material, add 10 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
-
Re-extraction: Repeat the extraction process on the remaining plant pellet with an additional 10 mL of the extraction solvent to ensure complete extraction of this compound.
-
Pooling and Filtration: Combine the supernatants from both extractions and filter the pooled extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Storage: Store the final extract at -20°C until further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-5% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: this compound can be detected at its UV absorbance maximum, typically around 280 nm.
-
Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extracts can then be determined by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to originate from the shikimate pathway, similar to other plant phenolic acids. The following diagram illustrates a plausible biosynthetic route.
Caption: A proposed biosynthetic pathway for this compound, starting from chorismate.
General Workflow for the Isolation of this compound
The following diagram illustrates a typical experimental workflow for the isolation and purification of this compound from a natural source.
Caption: A generalized workflow for the isolation and purification of this compound.
Conclusion
This compound is a promising natural compound found in a variety of plant species, with Piscidia piscipula and Opuntia ficus-indica being particularly rich sources. The methodologies outlined in this guide provide a solid foundation for the extraction, quantification, and further investigation of this bioactive molecule. While quantitative data remains limited for many of its sources, the provided protocols and biosynthetic hypothesis offer a starting point for more in-depth research. Continued exploration of the natural distribution and biological activities of this compound is warranted to fully realize its potential in the fields of medicine and drug development.
References
- 1. Piscidia piscipula (Jamaican dogwood) - Natural Medical Protocols [naturalopinion.com]
- 2. Characterization of Bioactive Compounds of Opuntia ficus-indica (L.) Mill. Seeds from Spanish Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
The Piscidic Acid Biosynthesis Pathway in Piscidia piscipula: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piscidic acid, a notable secondary metabolite identified in Piscidia piscipula (Jamaican dogwood), has garnered interest for its potential biological activities. However, the precise biosynthetic pathway of this compound in this plant remains to be fully elucidated. This technical guide synthesizes the current understanding of phenolic acid biosynthesis to propose a putative pathway for this compound formation in Piscidia piscipula. Drawing from established knowledge of the shikimate and phenylpropanoid pathways, this document outlines the likely enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, it provides a framework of experimental protocols and data presentation standards to guide future research aimed at validating and quantifying this proposed pathway. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the biochemistry of Piscidia piscipula and the therapeutic potential of its constituents.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Piscidia piscipula is hypothesized to originate from the well-established shikimate and phenylpropanoid pathways, which are central to the synthesis of aromatic amino acids and a vast array of phenolic compounds in plants[1][2][3][4]. The structure of this compound, 2-(4-hydroxybenzyl)tartaric acid, strongly suggests a convergence of intermediates from these primary metabolic routes.
The proposed pathway can be divided into two main branches:
-
Formation of the p-Hydroxyphenyl unit: This moiety is likely derived from L-phenylalanine, a direct product of the shikimate pathway[2][3]. A series of enzymatic reactions, characteristic of the phenylpropanoid pathway, are expected to convert L-phenylalanine into p-coumaric acid, a key intermediate[5][6].
-
Formation of the Tartaric Acid unit and Condensation: The C4 dicarboxylic acid backbone of this compound is proposed to be derived from an intermediate of the Krebs cycle, such as oxaloacetate or a related compound. A key condensation reaction between a derivative of p-coumaric acid and the C4 precursor would form the basic skeleton of this compound, followed by subsequent hydroxylation and reduction steps.
Key Enzymes and Reactions
The following table summarizes the key enzymes and their putative roles in the proposed this compound biosynthesis pathway.
| Enzyme | Abbreviation | Proposed Reaction | Metabolic Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. | Phenylpropanoid |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid. | Phenylpropanoid |
| 4-Coumarate:CoA Ligase | 4CL | Activation of p-coumaric acid to p-coumaroyl-CoA. | Phenylpropanoid |
| Hydroxyphenylpyruvate Reductase | HPPR | Potential involvement in the modification of the phenylpropanoid intermediate. | Phenolic Acid Biosynthesis |
| Tartrate Synthase/Hydroxylase | (Hypothetical) | Catalyzes the formation of the tartaric acid moiety and its condensation with the p-hydroxyphenyl unit. | Proposed this compound Pathway |
| Piscidate Dehydrogenase | (Hypothetical) | Final reduction step to yield this compound. | Proposed this compound Pathway |
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Potential Regulatory Mechanisms
The biosynthesis of secondary metabolites is tightly regulated in response to developmental cues and environmental stimuli[7][8]. The regulation of the proposed this compound pathway is likely interconnected with the control of the upstream shikimate and phenylpropanoid pathways.
Transcriptional Regulation
Key enzymes in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, are known to be regulated at the transcriptional level by various families of transcription factors, including MYB, bHLH, and WD40 proteins[9][10]. These transcription factors can act as activators or repressors of gene expression in response to signals such as light, wounding, and pathogen attack.
Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the induction of phenylpropanoid biosynthesis, which may also influence the production of this compound.
Experimental Protocols
Validating the proposed pathway and quantifying its intermediates and products requires a combination of biochemical and molecular biology techniques. The following sections outline general protocols that can be adapted for the study of this compound biosynthesis in Piscidia piscipula.
Plant Material and Extraction
-
Plant Material: Collect fresh tissues (leaves, roots, stems) of Piscidia piscipula. Immediately freeze in liquid nitrogen and store at -80°C until use.
-
Extraction of Secondary Metabolites:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract the powder with a suitable solvent system (e.g., 80% methanol) with sonication.
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant for analysis.
-
Quantitative Analysis of this compound
The concentration of this compound and its precursors can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or MS with electrospray ionization |
| Standard | Purified this compound for calibration curve |
Enzyme Assays
The activity of key enzymes in the proposed pathway can be measured spectrophotometrically by monitoring the change in absorbance due to the consumption of substrate or formation of a product.
General Protocol for Phenylalanine Ammonia-Lyase (PAL) Assay:
-
Enzyme Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl pH 8.8, with PVPP and β-mercaptoethanol). Centrifuge to obtain a crude enzyme extract.
-
Assay Mixture: Prepare a reaction mixture containing the enzyme extract and L-phenylalanine in a suitable buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: Stop the reaction (e.g., by adding HCl) and measure the absorbance at 290 nm, which corresponds to the formation of cinnamic acid.
-
Calculation: Calculate enzyme activity based on the change in absorbance over time and the molar extinction coefficient of cinnamic acid.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the investigation of the this compound biosynthesis pathway.
Quantitative Data Summary (Hypothetical)
As specific quantitative data for the this compound biosynthesis pathway in Piscidia piscipula is not available, the following table provides a template for how such data should be presented once obtained.
| Metabolite | Tissue | Concentration (µg/g FW) | Method |
| L-Phenylalanine | Leaf | Data to be determined | HPLC-MS |
| Cinnamic Acid | Leaf | Data to be determined | HPLC-MS |
| p-Coumaric Acid | Leaf | Data to be determined | HPLC-MS |
| This compound | Leaf | Data to be determined | HPLC-MS |
| This compound | Root | Data to be determined | HPLC-MS |
| Enzyme | Tissue | Specific Activity (nmol/min/mg protein) | Method |
| PAL | Leaf | Data to be determined | Spectrophotometric Assay |
| C4H | Leaf | Data to be determined | Spectrophotometric Assay |
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit proposed, overview of the this compound biosynthesis pathway in Piscidia piscipula. The outlined pathway, based on fundamental principles of plant secondary metabolism, serves as a strong starting point for empirical investigation. Future research should focus on the identification and characterization of the specific enzymes and genes involved in the later, unique steps of this compound formation. The application of modern 'omics' technologies, such as transcriptomics and proteomics, in conjunction with traditional biochemical approaches, will be instrumental in validating this proposed pathway and uncovering its regulatory networks. A thorough understanding of how Piscidia piscipula synthesizes this compound will not only contribute to the fundamental knowledge of plant biochemistry but also pave the way for the potential biotechnological production and therapeutic application of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Piscidic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Piscidic acid, a naturally occurring phenolic acid found in a variety of plant species, has garnered significant attention within the scientific community. Its diverse biological activities, including antioxidant, antimicrobial, and cholesterol-lowering properties, position it as a compound of interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological functions. Data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity and Nomenclature
This compound is structurally a derivative of tartaric acid, featuring a p-hydroxybenzyl substituent. Its precise chemical identity is crucial for accurate research and documentation.
Table 1: Chemical Identification of this compound
| Identifier | Data | Citation(s) |
|---|---|---|
| IUPAC Name | (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | [1] |
| Synonyms | (p-hydroxybenzyl)tartaric acid, (+)-Piscidic acid, Aquacacteen | [1][2] |
| CAS Numbers | 35388-57-9 ((+)-Piscidic acid); 469-65-8 (general) | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₂O₇ | [1][2][3][6][7] |
| Chemical Structure |
| Natural Sources | Opuntia ficus-indica, Piscidia piscipula, Cimicifuga sp., Sophora sp., Quillaja sp. |[3][6][8] |
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, formulation, and mechanism of action in biological systems.
Quantitative Physical Properties
A summary of the key quantitative physicochemical data is presented below. Note that some values, such as boiling point, are estimates derived from computational models.
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Citation(s) |
|---|---|---|
| Molecular Weight | 256.21 g/mol | [1][2][6][7] |
| Melting Point | 186-187 °C | [2] |
| Boiling Point | ~519.5 °C at 760 mmHg (Estimated) | |
| Optical Rotation | [α]D²⁰ +41.02° (c = 2.65) | [2] |
| pKa | 3.09 ± 0.13 (Predicted) |
| logP (o/w) | -0.174 (Estimated) | |
Qualitative Physical and Solubility Properties
The appearance and solubility of this compound are critical for its extraction, purification, and use in experimental assays.
Table 3: Qualitative and Solubility Data for this compound
| Property | Description | Citation(s) |
|---|---|---|
| Appearance | White to off-white powder; elongated prisms | [2] |
| Solubility | Soluble in: DMSO, Acetone, Ethyl Acetate, Chloroform, Dichloromethane, Water. | [2][9] |
| Practically Insoluble in: Chloroform (conflicting report noted). | [2] |
| | Limited Solubility in: Water (conflicting report noted). |[3] |
Note: Conflicting reports on solubility in chloroform and water exist, which may depend on the specific experimental conditions such as temperature and pH.
Experimental Protocols
This section outlines generalized methodologies for the isolation, characterization, and analysis of this compound, designed to be adaptable for research purposes.
Isolation and Purification from Plant Material
This compound is typically isolated from plant sources, such as the cladodes of Opuntia ficus-indica, through a multi-step extraction and chromatographic process.[8]
Methodology:
-
Extraction: Dried and powdered plant material is subjected to extraction with a polar solvent, commonly methanol or 95% ethanol, often using techniques like maceration or Soxhlet extraction to produce a crude extract.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. The fraction containing this compound is retained.
-
Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute fractions of increasing polarity.
-
Fraction Analysis & Purification: Fractions are monitored by Thin-Layer Chromatography (TLC). Those containing the target compound are combined, concentrated, and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to yield highly pure this compound.[3]
Structural Elucidation and Characterization
The definitive structure of an isolated compound is confirmed through a combination of spectroscopic techniques.[10][11]
Methodologies:
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental formula of the compound. Fragmentation patterns can provide clues about the structure.[11]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., O-H from hydroxyl and carboxyl groups, C=O from carboxylic acids, and C=C from the aromatic ring) based on their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, revealing details about the aromatic and aliphatic parts of the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms (e.g., alkyl, aromatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[12]
-
Acidity Constant (pKa) Determination
While predicted pKa values are available, experimental determination is crucial for understanding behavior in solution. Spectrophotometric or NMR-based titration are common methods.[13][14][15]
General Spectrophotometric Protocol:
-
Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO-water mixture).
-
Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).
-
Add a small, constant volume of the this compound stock solution to each buffer.
-
Measure the UV-Vis absorbance spectrum for each solution. The aromatic ring in this compound provides a chromophore.
-
Plot the change in absorbance at a specific wavelength against pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value(s).
Biological Activities and Potential Signaling Pathways
This compound exhibits a range of biological activities that make it a candidate for further drug development. While specific signaling pathways are still under investigation, its direct interactions with enzymes and its chemical properties suggest several mechanisms of action.
-
HMG-CoA Reductase Inhibition: this compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[8][16][17] It has a reported IC₅₀ value of 149.6 μg/mL for this enzyme.[8][18] This inhibition directly interferes with the mevalonate pathway, leading to reduced endogenous cholesterol production.
-
Antioxidant Activity: As a phenolic acid, this compound possesses antioxidant properties.[9] It can scavenge free radicals, such as reactive oxygen species (ROS), thereby reducing oxidative stress, which is implicated in numerous chronic diseases.[9][19][20]
-
Antimicrobial Effects: Studies have shown that this compound has selective antimicrobial activity, particularly against Gram-positive bacteria like S. aureus and S. enteritidis.[9][21][22] The mechanism likely involves disruption of bacterial cell membrane integrity or inhibition of essential enzymes.
-
Estrogenic Activity: In vitro studies have reported that this compound possesses estrogenic activity, suggesting it may interact with estrogen receptors.[5][23]
-
Anti-inflammatory Properties: Extracts rich in this compound have been shown to reduce the expression of pro-inflammatory mediators like TNF-α and NO, suggesting a potential role in modulating inflammatory responses.[19]
Conclusion
This compound is a well-characterized natural product with a compelling profile of biological activities relevant to drug discovery and development. Its defined physicochemical properties, coupled with established protocols for its isolation and analysis, provide a solid foundation for further research. The compound's ability to inhibit HMG-CoA reductase and exert antioxidant and antimicrobial effects makes it a promising lead for developing new therapeutic agents for hypercholesterolemia, oxidative stress-related conditions, and bacterial infections. Future research should focus on elucidating its precise molecular signaling pathways, optimizing its bioavailability, and evaluating its efficacy and safety in preclinical and clinical models.
References
- 1. This compound | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. CAS 35388-57-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound supplier | CAS 469-65-8 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+)-Piscidic acid phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. Isorhamnetin derivatives and this compound for hypercholesterolemia: cholesterol permeability, HMG-CoA reductase inhibition, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. youtube.com [youtube.com]
- 11. lehigh.edu [lehigh.edu]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. dovepress.com [dovepress.com]
- 17. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant and anti-inflammatory activity of a flavonoid-rich concentrate recovered from Opuntia ficus-indica juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural Antioxidants: Fascinating or Mythical Biomolecules? | MDPI [mdpi.com]
- 21. Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
The Multifaceted Biological Activities of Piscidic Acid and Its Derivatives: A Technical Guide
Introduction
Piscidic acid, a phenolic compound predominantly found in the plant kingdom, has garnered increasing interest within the scientific community for its diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the bioactivities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Key Biological Activities
This compound and its derivatives have demonstrated a spectrum of biological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.
Antioxidant Activity
This compound exhibits notable antioxidant properties, primarily attributed to its phenolic structure which enables it to act as a free radical scavenger. While specific IC50 values for the pure compound in DPPH and ABTS radical scavenging assays are not extensively reported in the readily available literature, extracts of plants rich in this compound have shown significant antioxidant capacity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is an area of active investigation. It is hypothesized to exert its effects through the modulation of key inflammatory pathways. However, specific quantitative data, such as IC50 values for the inhibition of inflammatory mediators like nitric oxide (NO) or cyclooxygenase (COX) enzymes, for this compound and its derivatives are not yet well-documented.
Anticancer Properties
Emerging evidence suggests that this compound and its derivatives may possess anticancer activities. Studies on piscidinol A, a structurally related compound, have shown cytotoxic effects against various cancer cell lines. However, direct cytotoxicity data (IC50 values) for this compound against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) are limited in the current literature.
Antimicrobial Activity
This compound has been reported to have antimicrobial properties.[1] Furthermore, synthetic derivatives of this compound have been shown to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.
HMG-CoA Reductase Inhibition
This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. This finding suggests a potential role for this compound in the management of hypercholesterolemia.
Neuroprotective Potential
Phenolic acids, as a class of compounds, are known to possess neuroprotective properties, often attributed to their antioxidant and anti-inflammatory activities. While the specific neuroprotective mechanisms of this compound are yet to be fully elucidated, it is postulated to mitigate oxidative stress-induced neuronal damage.
Quantitative Data on Biological Activities
To facilitate comparative analysis, the available quantitative data on the biological activities of this compound and its derivatives are summarized in the tables below. It is important to note that data for this compound itself is limited in some categories, with more information available for related compounds or derivatives.
Table 1: HMG-CoA Reductase Inhibitory Activity of this compound
| Compound | Assay | IC50 Value | Reference |
| This compound | HMG-CoA Reductase Inhibition | 149.6 µg/mL | [1] |
Table 2: Cytotoxicity of Piscidinol A Derivatives (Structurally related to this compound)
| Compound | Cell Line | IC50 (µM) | Reference |
| Piscidinol A derivative 6e | DU145 (Prostate Cancer) | 5.38 | [2] |
| Piscidinol A derivative 6i | DU145 (Prostate Cancer) | 5.02 | [2] |
Note: Further research is required to establish a comprehensive quantitative profile for the various biological activities of this compound and a wider range of its derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the assessment of the biological activities of this compound and its derivatives.
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound solutions (various concentrations), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Add 100 µL of the test compound solution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compound solutions, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 190 µL of the diluted ABTS•+ solution to a 96-well plate.
-
Add 10 µL of the test compound solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
HMG-CoA Reductase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of HMG-CoA reductase.
-
Reagents: HMG-CoA reductase assay kit (containing HMG-CoA reductase, HMG-CoA, NADPH, and assay buffer), test compound solutions, and a positive control (e.g., pravastatin).
-
Procedure:
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound.
-
Initiate the reaction by adding HMG-CoA.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
The rate of NADPH consumption is calculated from the linear portion of the curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction.
-
The IC50 value is determined from the dose-response curve.
-
Anticancer Activity - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), test compound solutions.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined from the dose-response curve.[1][3][4][5]
-
Anti-inflammatory Activity - Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.
-
Reagents: Sodium nitroprusside solution (10 mM in PBS), Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid), test compound solutions.
-
Procedure:
-
Mix the sodium nitroprusside solution with various concentrations of the test compound and incubate at room temperature for 150 minutes.
-
Add an equal volume of Griess reagent to the incubated solution.
-
Measure the absorbance at 546 nm.
-
The amount of nitric oxide scavenged is determined by the decrease in absorbance of the chromophore formed.
-
Calculate the percentage of NO scavenging and the IC50 value.[6][7][8][9][10]
-
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the activities of other phenolic acids, it is plausible that this compound modulates key signaling cascades involved in cellular responses to stress and inflammation.
Potential Involvement in NF-κB and MAPK Signaling
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation, cell proliferation, and survival. Many natural phenolic compounds have been shown to inhibit the activation of NF-κB and modulate the activity of MAPK pathways (including ERK, JNK, and p38). While direct evidence for this compound is currently lacking, it is a promising area for future research to elucidate its anti-inflammatory and anticancer mechanisms.
Below is a generalized DOT script representing a potential workflow for investigating the effect of this compound on a signaling pathway.
Neuroprotective Signaling
The neuroprotective effects of phenolic acids are often linked to their ability to activate antioxidant defense mechanisms and modulate signaling pathways involved in neuronal survival. Potential pathways include the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, and the PI3K/Akt pathway, which promotes cell survival. Further studies are needed to determine if this compound engages these or other neuroprotective signaling cascades.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with a wide array of biological activities. While current research has provided initial insights into their potential as therapeutic agents, further in-depth studies are required to fully elucidate their mechanisms of action, establish comprehensive quantitative activity profiles, and explore their structure-activity relationships. The detailed experimental protocols and the overview of potential signaling pathways provided in this guide aim to facilitate future research in this exciting field. The continued investigation of this compound and its derivatives holds significant promise for the development of novel drugs for a variety of diseases.
References
- 1. 細胞計數與健康分析 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.8.3. Nitric oxide radical scavenging assay [bio-protocol.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 2.4.5. Nitric Oxide Scavenging Assay (NO) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
The Enigmatic Role of Piscidic Acid: A Technical Guide for Researchers
An In-depth Exploration of a Plant Secondary Metabolite with Emerging Significance
Abstract
Piscidic acid, a p-hydroxybenzyl-tartaric acid, is a plant secondary metabolite with increasingly recognized roles in plant physiology and environmental interactions. While its presence has been documented in a select number of plant families, notably the Fabaceae and Cactaceae, a comprehensive understanding of its biosynthesis, physiological functions, and mechanisms of action is still unfolding. This technical guide provides a consolidated overview of the current knowledge on this compound, catering to researchers, scientists, and drug development professionals. It delves into its proposed biosynthetic origins, established roles in iron acquisition and oxidative stress mitigation, and presents available quantitative data. Furthermore, this guide outlines experimental protocols for its analysis and visualizes key pathways and workflows to facilitate further research into this intriguing molecule.
Introduction to this compound
This compound is a phenolic acid derivative of tartaric acid. Its discovery dates back to its isolation from the Jamaica dogwood (Piscidia erythrina)[1]. While not as ubiquitously distributed as other phenolic acids, it has been identified as a significant metabolite in specific plant species, where it appears to play crucial roles in nutrient uptake and stress responses. Its unique structure, featuring a p-hydroxybenzyl group attached to a tartaric acid backbone, underpins its chemical properties and biological activities.
Biosynthesis of this compound
The complete enzymatic pathway for the biosynthesis of this compound has not yet been fully elucidated. However, based on its chemical structure, it is widely accepted that it originates from the shikimate pathway, which is the central route for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds in plants and microorganisms[2][3].
The shikimate pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate to eventually yield chorismate, a critical branch-point intermediate[2][4]. From chorismate, the pathway diverges to produce the aromatic amino acids. It is hypothesized that a precursor to the p-hydroxybenzyl moiety of this compound is derived from this pathway, likely from an intermediate in the biosynthesis of tyrosine. This aromatic precursor is then thought to be condensed with a four-carbon dicarboxylic acid, such as a derivative of tartaric acid, to form this compound. The biosynthesis of tartaric acid itself can occur through several pathways, including the degradation of ascorbic acid (Vitamin C)[5][6][7][8]. The precise enzymes catalyzing these condensation and modification steps to form this compound remain an area for future research.
Physiological Roles of this compound in Plants
Current research points to two primary physiological roles for this compound in plants: iron chelation and antioxidant activity.
Iron Chelation and Nutrient Mobilization
One of the most well-documented functions of this compound is its role as an iron chelator, particularly in the rhizosphere of pigeon pea (Cajanus cajan)[9][10]. In many soil types, especially alkaline soils, iron is present in its insoluble ferric (Fe³⁺) form, making it largely unavailable for plant uptake. Pigeon pea plants, particularly under phosphorus-deficient conditions, exude this compound from their roots into the surrounding soil[4][9][11].
This compound, with its carboxyl and hydroxyl groups, acts as a powerful chelating agent, binding to Fe³⁺ to form a soluble this compound-Fe³⁺ complex[9]. This complex can then be more readily taken up by the plant's roots, thereby overcoming iron limitation. This mechanism is a key adaptation for pigeon pea to thrive in nutrient-poor soils[12][10]. The release of this compound can also help to mobilize other essential micronutrients by preventing their precipitation in the soil.
References
- 1. itqb.unl.pt [itqb.unl.pt]
- 2. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Phospholipase D- and phosphatidic acid-mediated signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives | Semantic Scholar [semanticscholar.org]
- 7. phytojournal.com [phytojournal.com]
- 8. scioninstruments.com [scioninstruments.com]
- 9. The pathway of biosynthesis of abscisic acid in vascular plants: a review of the present state of knowledge of ABA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for a Universal Pathway of Abscisic Acid Biosynthesis in Higher Plants from 18O Incorporation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Piscidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piscidic acid, a noteworthy phenolic dicarboxylic acid, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, antimicrobial, and insecticidal properties. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the initial discovery and structural elucidation, presents a compilation of its physicochemical properties, and outlines both historical and contemporary experimental protocols for its extraction and purification from natural sources. Furthermore, this guide illustrates the known mechanism of action of this compound as an inhibitor of HMG-CoA reductase within the cholesterol biosynthesis pathway, providing a visual representation of this critical interaction. The information compiled herein serves as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and History
The journey of this compound's discovery is rooted in the ethnobotanical use of its primary natural source, the Jamaican dogwood (Piscidia piscipula, synonym Piscidia erythrina). The bark of this tree has a long history of use as a fish poison, a property that hinted at the presence of potent bioactive compounds.
The first documented isolation and structural elucidation of this compound was reported in 1948 by W. Bridge, F. Coleman, and A. Robertson . Their seminal work, published in the Journal of the Chemical Society, described the extraction of this novel compound from the bark of Piscidia erythrina. Through meticulous chemical degradation and derivatization experiments, they successfully determined its structure as (2S,3R)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. This foundational research laid the groundwork for all subsequent investigations into the chemistry and biological activity of this compound.
Since its initial discovery, this compound has been identified in a variety of other plant species, including members of the Opuntia (prickly pear) genus, Cimicifuga racemosa (black cohosh), and Dioscorea nipponica, underscoring its distribution in the plant kingdom and suggesting its potential role in plant physiology.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its isolation, characterization, and application in research and development. The following table summarizes the key quantitative data reported for (+)-Piscidic acid.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₂O₇ | [1][2] |
| Molecular Weight | 256.21 g/mol | [1][2] |
| Melting Point | 184-184.5 °C (with decomposition) | [3] |
| Appearance | Powder | [4] |
| Purity (by HPLC) | ≥90.0% to Min. 95% | [2][4] |
| Solubility | Soluble in DMSO, Methanol, Ethanol. Limited solubility in water. | [4] |
| Specific Rotation | Information not consistently available in the reviewed literature. | |
| UV-Vis Absorption (λmax) | Specific absorption maxima not detailed in the reviewed literature. | |
| Infrared (IR) Spectroscopy (neat, cm⁻¹) | 3424–3262 (O-H), 1725 (C=O) | |
| ¹H-NMR (CDCl₃, ppm) | 6.99 (d, J = 8.6 Hz, 2H), 6.67 (d, J = 8.6 Hz, 2H), 4.55 (s, 1H), 2.98 (d, J = 14.0 Hz, 1H), 2.93 (d, J = 14.0 Hz, 1H) | |
| ¹³C-NMR (CDCl₃, ppm) | 175.6, 174.2, 154.5, 131.5, 126.9, 115.1, 80.6, 74.7, 40.4 |
Experimental Protocols for Isolation
The isolation of this compound from its natural sources involves a series of extraction and chromatographic steps. Below are outlines of both a historical and a general contemporary protocol.
Historical Isolation Protocol from Piscidia erythrina (Bridge, Coleman, and Robertson, 1948)
The pioneering work by Bridge and colleagues, while not detailed in the readily available abstracts, would have followed classical phytochemical methods of the era. A generalized representation of such a protocol is as follows:
-
Extraction: The dried and powdered bark of Piscidia erythrina was likely subjected to exhaustive extraction with a polar solvent such as ethanol or methanol to draw out the phenolic compounds.
-
Solvent Partitioning: The crude extract would then be concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. This compound, being a polar compound, would favor the aqueous or a more polar organic phase.
-
Acid-Base Extraction: Further purification could have been achieved by acid-base extraction, exploiting the carboxylic acid functional groups of this compound.
-
Crystallization: The final step would have involved repeated crystallization from a suitable solvent system to obtain pure this compound.
General Contemporary Protocol for Isolation from Plant Material
Modern isolation techniques offer improved efficiency and purity. The following is a generalized workflow applicable to the isolation of this compound from sources like Opuntia cladodes.
-
Sample Preparation: Fresh or dried plant material is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol or a methanol/water mixture, often with the aid of techniques like sonication or reflux to enhance extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate and aqueous fractions).
-
Column Chromatography: The polar fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.
-
Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
-
Structure Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including NMR (¹H and ¹³C), mass spectrometry, and comparison with reference standards.
Experimental Workflow and Signaling Pathway
General Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathway: Inhibition of HMG-CoA Reductase
This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[5][6] By inhibiting this enzyme, this compound can reduce the endogenous production of cholesterol. This mechanism of action is shared with the widely used statin drugs. The following diagram illustrates the position of HMG-CoA reductase in the cholesterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of HMG-CoA Reductase by this compound.
Conclusion
This compound stands as a compelling natural product with a rich history and promising biological activities. From its initial discovery in the traditionally used Piscidia piscipula to its characterization as an inhibitor of a key enzyme in cholesterol metabolism, the study of this compound continues to be a relevant area of research. This guide has provided a consolidated resource covering the historical context, physicochemical properties, and isolation methodologies for this intriguing molecule. The detailed protocols and pathway diagrams are intended to facilitate further investigation by researchers and professionals in the fields of natural product chemistry and drug development, potentially leading to new therapeutic applications for this compound and its derivatives.
References
- 1. byjus.com [byjus.com]
- 2. (+)-Piscidic acid | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 5. Isorhamnetin derivatives and this compound for hypercholesterolemia: cholesterol permeability, HMG-CoA reductase inhibition, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Toxicological Profile of Piscidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piscidic acid, a phenolic compound notably present in the plant Opuntia ficus-indica (prickly pear cactus), has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro toxicological profile of this compound. Direct toxicological assessments of the isolated compound are limited in publicly available literature. Therefore, this document synthesizes data from studies on this compound-containing plant extracts to infer its safety profile. The available evidence suggests a low potential for in vitro cytotoxicity and genotoxicity. In fact, most studies highlight its role in the protective, antioxidant effects of these extracts against cellular stressors. This guide presents available quantitative data, details relevant experimental protocols, and visualizes key workflows and pathways to support further research and development.
Introduction to this compound
This compound, or p-hydroxybenzyltartaric acid, is a phenolic acid found in various plants, most significantly in the cladodes and flowers of Opuntia ficus-indica.[1][2] Phenolic compounds are a large group of plant secondary metabolites known for their antioxidant properties.[3] The primary focus of research on this compound has been its contribution to the antioxidant and protective effects of Opuntia extracts against oxidative stress.[1] This document aims to consolidate the available in vitro safety data to provide a baseline toxicological profile.
In Vitro Toxicity Data
Cytotoxicity Data
| Extract Source | Cell Line(s) | Concentration Range | Assay | Key Findings | Reference(s) |
| O. ficus-indica Flower | HepG2, HeLa | Up to 2.5 mg/mL | MTT | No cytotoxicity in HeLa. Cytotoxic to HepG2 cells only at the highest concentration (2.5 mg/mL). | [1][4] |
| O. ficus-indica Cladode, Fruit Flesh, Seed | HepG2, HeLa | Up to 2.5 mg/mL | MTT | No cytotoxic effects observed in either cell line. | [1][4] |
| O. ficus-indica Peel (Methanol Extract) | Human Lymphocytes | 10 - 200 µg/mL | CBMN Assay (CBPI) | Cytotoxic only at the highest concentrations. | [5] |
| O. ficus-indica Peel (Ethanol Extract) | Human Lymphocytes | 10 - 200 µg/mL | CBMN Assay (CBPI) | Cytotoxic only at the highest concentrations. | [5] |
| O. ficus-indica Peel (Ethanol-Water Extract) | Human Lymphocytes | 10 - 200 µg/mL | CBMN Assay (CBPI) | Found to be cytotoxic in all tested concentrations. | [5] |
| O. ficus-indica Callus & Cladode (70% Ethanol Extracts) | RAW 264.7 | Up to 200 µg/mL | EZ-Cytox | No cytotoxicity observed in either sample. | [6] |
| Juices of nine Opuntia spp. | Prostate (PC3), Colon (Caco-2), Mammary (MCF-7), Hepatic (HepG2), Normal Fibroblasts | Not specified | Not specified | Viability of prostate and colon cancer cells were most affected. One variety reduced the growth of all four cancer cell lines without affecting normal fibroblast viability. | [7][8] |
Genotoxicity and Antigenotoxicity Data
| Extract Source | Cell Line/System | Concentration Range | Assay | Key Findings | Reference(s) |
| O. ficus-indica (Cladode, Flower, Fruit Flesh, Seed) | HepG2 | 0.312 - 2.5 mg/mL | Comet Assay, γH2AX In-Cell Western | No genotoxic effects observed. | [1] |
| O. ficus-indica (Cladode, Flower, Fruit Flesh, Seed) | HepG2 | 0.312 - 2.5 mg/mL | Comet Assay, γH2AX In-Cell Western | All extracts showed a protective effect against H₂O₂-induced genotoxicity. | [1] |
| O. ficus-indica Peel (Methanol, Ethanol, Ethanol-Water Extracts) | Human Lymphocytes | 10 - 200 µg/mL | CBMN Assay | No significant micronucleus induction observed. All extracts exerted high antigenotoxic activity against Mitomycin C. | [5] |
| O. ficus-indica Cladodes | Balb/c mice (in vivo) | 25, 50, 100 mg/kg b.w. | Micronucleus Assay, Chromosome Aberrations | Extract alone was found to be completely safe and did not induce any genotoxic effects. Showed efficient prevention against Zearalenone-induced genotoxicity. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for the key in vitro assays mentioned in the summarized literature.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose cells to various concentrations of the test substance (e.g., Opuntia extract) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Genotoxicity Assessment (Comet Assay - Alkaline Version)
The single-cell gel electrophoresis (SCGE) or Comet assay detects DNA strand breaks in individual cells.
-
Cell Treatment: Expose cells to the test substance at various concentrations for a defined period.
-
Cell Harvesting: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (0.5% in PBS) at 37°C and quickly pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing NaCl, EDTA, Tris, and Triton X-100, pH 10) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (containing NaOH and Na₂EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at low voltage (e.g., 25 V) and controlled amperage (e.g., 300 mA) for 20-30 minutes. DNA fragments will migrate from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.
-
Visualization and Scoring: Visualize slides using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized image analysis software.
Genotoxicity Assessment (Cytokinesis-Block Micronucleus - CBMN Assay)
The CBMN assay detects micronuclei (MN) in cells that have completed one nuclear division. MN are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis.
-
Cell Culture and Treatment: Isolate human peripheral blood lymphocytes and stimulate with a mitogen (e.g., phytohaemagglutinin). Add the test substance at the beginning of the culture or after 24 hours.
-
Blocking Cytokinesis: After 44 hours of incubation, add Cytochalasin-B (e.g., 6 µg/mL) to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Slide Preparation: At 72 hours, harvest the cells by centrifugation, treat with a hypotonic solution (e.g., KCl), and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air-dry.
-
Staining: Stain the slides with a suitable dye, such as Giemsa or a fluorescent DNA stain.
-
Scoring: Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.
-
Cytotoxicity Measurement: Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cell proliferation and cytotoxicity, calculated as: CBPI = [M1 + 2(M2) + 3(M3) + 4(M4)] / N, where M1-M4 are the number of cells with 1-4 nuclei and N is the total number of cells scored.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks relevant to the in vitro toxicology of plant-derived compounds like this compound.
Discussion and Conclusion
The available in vitro data, derived primarily from the study of Opuntia ficus-indica extracts, suggests that this compound possesses a favorable safety profile. These extracts are generally non-cytotoxic and non-genotoxic across various cell lines at physiologically relevant concentrations.[1][4][10] In some instances, cytotoxicity was observed, but typically at the highest concentrations tested or with specific extraction methods, suggesting the effect may be dose-dependent or influenced by other components in the extract.[1][5]
More compelling is the consistent observation of protective effects. This compound, as a component of these extracts, is implicated in the antioxidant mechanisms that protect cells from damage induced by oxidative stressors like hydrogen peroxide and UVA radiation.[1] This is further supported by antigenotoxicity studies, where extracts prevented DNA damage caused by known mutagens.[5][9]
References
- 1. Comparative UHPLC-HRMS Profiling, Toxicological Assessment, and Protection Against H2O2-Induced Genotoxicity of Different Parts of Opuntia ficus indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemopreventive effect of cactus Opuntia ficus indica on oxidative stress and genotoxicity of aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openarchives.gr [openarchives.gr]
- 5. Phytochemical Analysis and Genotoxicological Evaluation of Prickly Pear Peel Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cactus (Opuntia ficus-indica) Cladodes and Callus Extracts: A Study Combined with LC-MS Metabolic Profiling, In-Silico, and In-Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic composition, antioxidant capacity and in vitro cancer cell cytotoxicity of nine prickly pear (Opuntia spp.) juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antigenotoxic activities of cactus (Opuntia ficus-indica) cladodes against the mycotoxin zearalenone in Balb/c mice: prevention of micronuclei, chromosome aberrations and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Genotoxicity and Cytotoxicity of Opuntia ficus-indica Mucilage Through the Micronuclei Test In Vivo in the Mouse Blood [gavinpublishers.com]
Investigating the Insecticidal Properties of Piscidic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the insecticidal potential of piscidic acid. While historically, extracts from plants containing this compound, such as Piscidia piscipula (Fish Poison Tree), have been recognized for their toxic effects on fish and insects, detailed scientific investigation into the specific activity and mechanism of action of isolated this compound is an emerging field. This document provides a proposed framework for such an investigation, outlining key experimental protocols and data presentation strategies.
Introduction to this compound
This compound is a naturally occurring phenolic acid found in various plants, notably within the Leguminosae family. Its chemical structure and properties suggest potential bioactivity, but specific data on its insecticidal efficacy, target species, and mode of action are not yet extensively documented in publicly available literature. The general insecticidal effects of its source plants indicate that this compound is a promising candidate for development as a novel bio-insecticide.
Proposed Investigational Workflow
A systematic approach is crucial to thoroughly characterize the insecticidal properties of a novel compound like this compound. The following workflow is proposed as a robust methodology for researchers.
Caption: A proposed workflow for the systematic investigation of this compound's insecticidal properties.
Detailed Experimental Protocols
The following sections detail the methodologies for the key experiments outlined in the proposed workflow.
Preparation of this compound Solutions
For reproducible results, standardized preparation of test solutions is essential.
-
Stock Solution Preparation: Weigh a precise amount of purified this compound (e.g., 10 mg) using an analytical balance. Dissolve the compound in a minimal amount of a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), in which it is fully soluble.[1] Bring the solution to a final volume (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a range of test concentrations by performing serial dilutions of the stock solution with the same solvent. For initial screenings, a broad range (e.g., 1, 10, 100, 1000 µg/mL) is recommended.
-
Control Solutions: A negative control (solvent only) must be included in all experiments to account for any effects of the solvent on the test insects. A positive control (a known insecticide) can also be used for comparison.
Insect Bioassays
The choice of bioassay depends on the target insect and the likely mode of exposure.
This method assesses the toxicity of the compound upon direct contact with the insect's cuticle.
-
Insect Selection: Use insects of a uniform age and size (e.g., third-instar larvae or 2-5 day old adults).
-
Anesthetization: Briefly anesthetize the insects using CO2 or by chilling them on a cold plate to facilitate handling.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound test solution to a specific location on the insect's body, typically the dorsal thorax.[1]
-
Observation: Place the treated insects in clean containers with access to food and water. Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.
This method evaluates the toxicity of the compound when ingested by the insect.
-
Diet Preparation: Prepare the standard artificial diet for the target insect species. While the diet is still liquid, incorporate the this compound solution to achieve the desired final concentrations. Ensure thorough mixing for uniform distribution. The solvent from the this compound solution should be allowed to evaporate before presenting the diet to the insects.
-
Exposure: Place a known number of insects in a container with a pre-weighed amount of the treated diet.
-
Data Collection: Record mortality at regular intervals. The amount of diet consumed can also be measured to assess any antifeedant effects.
Determination of LC50 and LD50
To quantify the toxicity of this compound, the Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50) should be determined. The LC50 is the concentration of the substance that kills 50% of a test population, while the LD50 is the dose that achieves the same result.
-
Dose-Response Experiment: Based on the results of preliminary bioassays, select a range of at least five concentrations that result in mortality between 10% and 90%.
-
Testing: Conduct the appropriate bioassay (contact or ingestion) with a sufficient number of insects per concentration (e.g., 30 insects, replicated 3-4 times).
-
Data Analysis: Analyze the mortality data using probit analysis to calculate the LC50 or LD50 values and their 95% confidence intervals.
Quantitative Data Presentation
All quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: Hypothetical Contact Toxicity of this compound against Spodoptera litura (72h)
| Concentration (µ g/insect ) | No. of Insects | No. of Replicates | Mean Mortality (%) |
| 0 (Control) | 30 | 3 | 3.3 |
| 1.0 | 30 | 3 | 16.7 |
| 2.5 | 30 | 3 | 33.3 |
| 5.0 | 30 | 3 | 56.7 |
| 7.5 | 30 | 3 | 83.3 |
| 10.0 | 30 | 3 | 96.7 |
| LD50 (95% CI) | \multicolumn{3}{c | }{4.8 (4.2 - 5.5) µ g/insect } |
Investigating the Mechanism of Action
Understanding how a compound kills an insect is critical for its development as an insecticide. Many insecticides are neurotoxic, and a common target is the enzyme acetylcholinesterase (AChE).
Acetylcholinesterase (AChE) Inhibition Assay
AChE is a key enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to overstimulation of nerves, paralysis, and death.[2]
Caption: Hypothetical mechanism of AChE inhibition by this compound in an insect synapse.
Protocol for AChE Inhibition Assay (Ellman's Method)
-
Enzyme Preparation: Homogenize the heads or whole bodies of target insects in a suitable buffer and centrifuge to obtain a supernatant containing AChE.
-
Assay Procedure: In a 96-well plate, add the enzyme preparation, a substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).
-
Initiate Reaction: Add various concentrations of this compound to the wells.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound. Measure the change in absorbance over time using a spectrophotometer.
-
Analysis: A reduction in the rate of color change in the presence of this compound indicates inhibition of AChE. Calculate the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity).
Conclusion
While the insecticidal properties of this compound are not yet fully elucidated, it represents a promising area of research for the development of new, naturally-derived pest control agents. The experimental framework, protocols, and data management strategies outlined in this guide provide a comprehensive roadmap for researchers to systematically investigate and characterize its potential. Such studies are essential to unlock the value of natural compounds like this compound in sustainable agriculture and public health.
References
Piscidic Acid: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a phenolic compound naturally occurring in various plant species, notably the fish poison tree (Piscidia piscipula) and the prickly pear cactus (Opuntia ficus-indica), is emerging as a molecule of significant interest in the pharmaceutical and nutraceutical fields.[1][2] Its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cholesterol-lowering properties, suggest a broad therapeutic potential. This technical guide provides an in-depth analysis of the core therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Cholesterol Metabolism and Cardiovascular Health
This compound has demonstrated a dual-pronged approach to modulating cholesterol levels, positioning it as a promising candidate for the management of hypercholesterolemia and the prevention of cardiovascular diseases.
Inhibition of HMG-CoA Reductase
This compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By targeting this key enzyme, this compound can effectively reduce endogenous cholesterol production.
Quantitative Data: HMG-CoA Reductase Inhibition
| Compound | IC50 (µg/mL) | Source |
| This compound | 149.6 | [1] |
| Isorhamnetin Derivatives and this compound (Mixture) | 20.3 | [1] |
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
The inhibitory activity of this compound on HMG-CoA reductase is determined by a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
Materials: HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, assay buffer (e.g., potassium phosphate buffer, pH 7.4), this compound, and a microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding HMG-CoA reductase.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a microplate reader.
-
The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound.
-
The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme activity, is calculated from a dose-response curve.
-
Inhibition of Cholesterol Permeation
In addition to inhibiting cholesterol synthesis, this compound has been shown to reduce the permeation of dietary cholesterol across the intestinal epithelium. This effect is crucial for limiting the absorption of cholesterol from food.
Quantitative Data: Cholesterol Permeation Inhibition
| Treatment | Cholesterol Permeation Reduction (%) | Cell Model | Source |
| This compound-containing Extract | 38 | Caco-2 cell monolayer | [1] |
Experimental Protocol: Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer model is a well-established in vitro system that mimics the human intestinal barrier.
-
Cell Culture: Human colon adenocarcinoma (Caco-2) cells are cultured on semipermeable filter inserts until they form a differentiated and polarized monolayer with tight junctions.
-
Permeability Assay:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
A micellar solution containing cholesterol and the test compound (this compound) is added to the apical (donor) side of the monolayer.
-
The basolateral (receiver) side contains a cholesterol-free medium.
-
At predetermined time intervals, samples are collected from the basolateral side.
-
The concentration of cholesterol that has permeated the cell monolayer is quantified using analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of cholesterol transport.
-
Signaling Pathway: Cholesterol Regulation
Caption: this compound's dual role in cholesterol management.
Antioxidant and Cytoprotective Effects
This compound exhibits significant antioxidant properties, which are fundamental to its protective effects against cellular damage induced by oxidative stress.
Radical Scavenging Activity
As a phenolic acid, this compound can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to lipids, proteins, and DNA.[3]
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
These assays are commonly used to evaluate the free radical scavenging capacity of compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of the stable free radical DPPH is prepared.
-
This compound is added to the DPPH solution at various concentrations.
-
The reduction of DPPH by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
This compound is added to the ABTS•+ solution.
-
The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.
-
The scavenging activity is expressed as the percentage of inhibition, and the IC50 value is calculated.
-
Protection Against UVA-Induced Oxidative Stress
This compound has been shown to protect human keratinocytes from the damaging effects of UVA radiation. This protection involves the inhibition of free radical production, lipid peroxidation, and the depletion of glutathione (GSH), a key intracellular antioxidant.
Experimental Workflow: UVA Protection in Keratinocytes
Caption: this compound's protective mechanism against UVA damage.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. This compound's anti-inflammatory potential is linked to its ability to modulate key inflammatory signaling pathways.
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). While direct studies on this compound are limited, its structural similarity to other phenolic compounds suggests a potential inhibitory effect on the NF-κB pathway.
Signaling Pathway: NF-κB Inhibition
Caption: Putative inhibition of the NF-κB pathway by this compound.
Antimicrobial Properties
This compound has been reported to possess antimicrobial properties, suggesting its potential use in combating various pathogens.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Broth Microdilution Method:
-
A serial dilution of this compound is prepared in a liquid growth medium in a microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
-
Other Potential Therapeutic Targets
Estrogenic Activity
This compound has been reported to exhibit in vitro estrogenic activity, suggesting it may interact with estrogen receptors.[4] Further research is needed to elucidate the specific receptor subtypes (ERα and ERβ) involved and the nature of this interaction (agonistic or antagonistic).
Neuroprotective Effects
The anti-inflammatory and antioxidant properties of this compound suggest a potential role in neuroprotection. By mitigating oxidative stress and inflammation in the central nervous system, it may offer therapeutic benefits in neurodegenerative diseases.
Conclusion
This compound is a multifaceted natural compound with a range of promising therapeutic targets. Its ability to inhibit HMG-CoA reductase and cholesterol permeation makes it a strong candidate for cardiovascular health applications. Furthermore, its antioxidant, anti-inflammatory, and antimicrobial properties warrant further investigation for a variety of therapeutic uses. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable molecule. Future studies should focus on elucidating the precise molecular mechanisms underlying its diverse biological activities and on conducting in vivo studies to validate its therapeutic efficacy and safety.
References
- 1. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagic acid protects human keratinocyte (HaCaT) cells against UVA-induced oxidative stress and apoptosis through the upregulation of the HO-1 and Nrf-2 antioxidant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: Unraveling the Piscidic Acid Structure
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the three-dimensional structure and electronic properties of piscidic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, computational methodologies, and expected quantitative data derived from such studies.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₂O₇, is a naturally occurring phenolic acid found in various plants, including those from the Piscidia and Cimicifuga genera[1][2][3]. Its structure, characterized by a p-hydroxybenzyl group attached to a tartaric acid moiety, suggests potential antioxidant and other biological activities, making it a molecule of interest in phytochemical and pharmacological research[4][5]. Understanding its precise three-dimensional conformation and electronic landscape is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Quantum chemical calculations offer a powerful in-silico approach to achieve this understanding.
Theoretical and Computational Methodology
The structural and electronic properties of this compound can be rigorously investigated using quantum chemical methods. Density Functional Theory (DFT) is a widely used and effective method for such studies, providing a good balance between computational cost and accuracy[6][7].
Geometry Optimization
The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional structure of the molecule[8][9]. The optimization is typically performed using a gradient-based algorithm. For this guide, we will consider the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its reliability in describing organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to ensure an accurate description of the electronic distribution, including polarization and diffuse functions.
Conformational Analysis
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and other low-energy conformers that may be biologically relevant[10][11]. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting conformation.
Vibrational Frequency Analysis
Once the optimized geometries are obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule[12][13][14][15]. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.
Electronic Property Calculations
With the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from DFT calculations on the most stable conformer of this compound at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle/Dihedral | Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.40 | |
| C-O (phenolic) | 1.36 | |
| C-C (benzyl) | 1.51 | |
| C-C (tartaric) | 1.54 - 1.55 | |
| C=O (carboxyl) | 1.21 | |
| C-O (carboxyl) | 1.35 | |
| O-H (hydroxyl) | 0.96 - 0.97 | |
| Bond Angles (°) | ||
| C-C-C (aromatic) | 119 - 121 | |
| C-C-O (phenolic) | 118 - 122 | |
| C-C-C (benzyl) | 112 - 114 | |
| O-C=O (carboxyl) | 124 - 126 | |
| Dihedral Angles (°) | ||
| C(ar)-C(ar)-C(bz)-C(tar) | ~90 | |
| H-O-C-C (hydroxyls) | Variable |
Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H stretch | Phenolic & Carboxylic OH | 3500 - 3700 |
| C-H stretch | Aromatic | 3050 - 3150 |
| C-H stretch | Aliphatic | 2900 - 3000 |
| C=O stretch | Carboxylic Acid | 1700 - 1750 |
| C-C stretch | Aromatic Ring | 1450 - 1600 |
| C-O stretch | Phenolic & Carboxylic | 1200 - 1300 |
| O-H bend | Hydroxyl | 1100 - 1200 |
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Visualizations
The following diagrams illustrate the computational workflow and a conceptual decision-making process for the quantum chemical analysis of this compound.
References
- 1. This compound | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. Black Cohosh: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. This compound | 469-65-8 | XP180499 | Biosynth [biosynth.com]
- 5. (+)-Piscidic acid | CymitQuimica [cymitquimica.com]
- 6. Synthesis and structural characterization and DFT calculations of the organic salt crystal obtaining 9-aminoacridine and picric acid: 9-Aminoacridinium picrate | European Journal of Chemistry [eurjchem.com]
- 7. mdpi.com [mdpi.com]
- 8. arxiv.org [arxiv.org]
- 9. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Conformational analysis and biological activity of leptocarpin and leptocarpin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. s3.smu.edu [s3.smu.edu]
- 14. srd.nist.gov [srd.nist.gov]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Piscidic Acid from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a phenolic compound found in various plants, has garnered attention for its potential antioxidant and antimicrobial properties.[1][2] It is particularly abundant in species adapted to arid and semi-arid environments, such as the prickly pear cactus (Opuntia ficus-indica).[3] This document provides detailed protocols for the extraction and purification of this compound from plant materials, primarily focusing on Opuntia ficus-indica, a well-documented source. The methodologies outlined are intended to guide researchers in obtaining high-purity this compound for further investigation in drug discovery and development.
Data Presentation: Quantitative Analysis of this compound in Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Extraction Method | Extraction Solvent | This compound Concentration/Yield | Reference |
| Opuntia ficus-indica | Fruit | Not specified | Not specified | 1061 mg/g | Not specified in snippets |
| Opuntia ficus-indica (cv. 'Orito') | Fruit Pulp | Sonication | 80% aqueous methanol with 1% formic acid | Most abundant compound | [3] |
| Opuntia ficus-indica | Cladodes | Ultrasonic bath | Methanol/water (80:20 v/v) | Identified as a principal phenolic compound | [1] |
| Opuntia ficus-indica | Cladodes | Ultra-turrax | Methanol/water (80:20 v/v) with 0.1% formic acid | Highlighted as a key polyphenol | [1] |
| Opuntia ficus-indica | Seeds | Not specified | Not specified | Identified for the first time in seeds | [2] |
| Lotus corniculatus | Aerial Parts | Maceration | 70% Methanol, then fractionation with n-BuOH | Identified as a constituent | [4] |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from plant materials. The protocol is a synthesized workflow based on established methods for phenolic acid extraction from Opuntia ficus-indica.
Part 1: Extraction of this compound
This protocol describes the extraction of this compound from Opuntia ficus-indica cladodes.
1. Plant Material Preparation: a. Harvest fresh, young cladodes of Opuntia ficus-indica. b. Wash the cladodes thoroughly with distilled water to remove any surface contaminants. c. Cut the cladodes into small pieces and freeze-dry them for 48 hours to remove water and preserve the phytochemicals. d. Grind the freeze-dried cladodes into a fine powder using a laboratory mill. Store the powder in an airtight container at -20°C until extraction.
2. Solvent Extraction: a. Weigh 10 g of the dried cladode powder and place it in a 250 mL Erlenmeyer flask. b. Add 100 mL of an 80:20 (v/v) mixture of methanol and water. c. Acidify the solvent mixture by adding formic acid to a final concentration of 0.1% (v/v) to improve the stability and extraction of phenolic acids. d. Sonicate the mixture for 30 minutes in an ultrasonic bath. e. Alternatively, use a maceration technique by stirring the mixture at room temperature for 24 hours, or a reflux extraction at 60°C for 2 hours for potentially higher yields. f. After extraction, centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. g. Decant and collect the supernatant. h. Re-extract the pellet twice more with 50 mL of the same solvent mixture, combining the supernatants from all three extractions.
3. Crude Extract Preparation: a. Filter the combined supernatant through a 0.45 µm nylon filter to remove any remaining particulate matter. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to remove the methanol. c. The resulting aqueous extract can be lyophilized to obtain a crude powder or used directly for purification.
Part 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of this compound from the crude extract using preparative HPLC.
1. Sample Preparation for HPLC: a. Dissolve a known amount of the crude extract powder in the HPLC mobile phase (initial conditions) to a concentration of approximately 10 mg/mL. b. Filter the sample solution through a 0.22 µm syringe filter before injection.
2. Preparative HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
- 0-5 min: 10% B
- 5-40 min: 10-50% B (linear gradient)
- 40-45 min: 50-90% B (linear gradient)
- 45-50 min: 90% B (isocratic wash)
- 50-55 min: 90-10% B (linear gradient)
- 55-60 min: 10% B (isocratic re-equilibration)
- Flow Rate: 2.0 mL/min.
- Injection Volume: 500 µL.
- Detection: UV detector at 280 nm.
3. Fraction Collection and Purity Analysis: a. Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. The retention time of this compound should be determined beforehand using an analytical standard if available. b. Analyze the purity of the collected fractions using analytical HPLC under similar conditions but with a smaller injection volume and a standard analytical C18 column. c. Pool the fractions with high purity (>95%).
4. Final Product Preparation: a. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. b. Freeze-dry the remaining aqueous solution to obtain purified this compound as a powder. c. Store the purified this compound at -20°C in a desiccator.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the extraction and purification of this compound from plant material.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Opuntia spp.: An Overview of the Bioactive Profile and Food Applications of This Versatile Crop Adapted to Arid Lands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Bioactive Compounds of Opuntia ficus-indica (L.) Mill. Seeds from Spanish Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Antioxidant Effects of Lotus corniculatus on Paracetamol-induced Hepatitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Piscidic Acid in Plant Extracts by HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of piscidic acid in plant extracts. This protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development. The method is demonstrated to be specific, accurate, and precise for its intended purpose.
Introduction
This compound, a phenolic acid derivative, is a significant bioactive compound found in various plant species, notably in the Cactaceae family, such as Opuntia ficus-indica (prickly pear).[1][2] Its antioxidant and potential health-promoting properties have garnered interest in the pharmaceutical and nutraceutical industries.[3][4] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides a detailed protocol for the extraction and subsequent quantification of this compound using a reversed-phase HPLC-UV system.
Experimental
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Plant material (e.g., dried and powdered Opuntia ficus-indica cladodes)
-
0.45 µm syringe filters
Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-5% B; 25-30 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a centrifuge tube. Add 10 mL of 80% methanol in water.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a plant extract sample. The retention time of the this compound peak in the sample chromatogram matched that of the standard, and no interfering peaks were observed at this retention time in the blank chromatogram.
Linearity
The linearity of the method was determined by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 45872x + 12345 | > 0.999 |
Precision
Precision was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Parameter | Intra-day RSD (%) | Inter-day RSD (%) |
| Retention Time | < 0.5 | < 1.0 |
| Peak Area | < 2.0 | < 2.0 |
Accuracy
Accuracy was determined by a recovery study using the standard addition method. A known amount of this compound standard was added to a pre-analyzed plant extract at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
| Low | 20 | 19.6 | 98.0 | 1.8 |
| Medium | 50 | 50.8 | 101.6 | 1.5 |
| High | 80 | 79.1 | 98.9 | 1.2 |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Results and Discussion
The developed HPLC-UV method provides a reliable and efficient means for the quantification of this compound in plant extracts. The chromatographic conditions yielded a well-resolved peak for this compound with a retention time of approximately 12.5 minutes, free from interference from other matrix components. The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range. The low LOD and LOQ values indicate good sensitivity. The choice of 280 nm as the detection wavelength provides good sensitivity for this compound while minimizing interference from other compounds that absorb strongly at lower wavelengths.[5]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-UV method described in this application note is suitable for the routine quantification of this compound in plant extracts. Its simplicity, combined with demonstrated accuracy and precision, makes it a valuable tool for quality control and research in the fields of natural products and drug development.
References
- 1. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Bioactive Compounds of Opuntia ficus-indica (L.) Mill. Seeds from Spanish Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 469-65-8 | XP180499 | Biosynth [biosynth.com]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Synthesis of Piscidic Acid and its Analogues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of piscidic acid, a naturally occurring phenolic compound, and its analogues. This document includes detailed experimental protocols for key synthetic steps, a summary of quantitative data, and visualizations of synthetic pathways and potential mechanisms of action. This compound and its derivatives are of growing interest in pharmaceutical research due to their diverse biological activities, including antioxidant, antimicrobial, and cholesterol-lowering properties.
Application Notes
This compound, chemically known as (2R,3S)-2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)butanedioic acid, is a natural product found in various plants, including those from the Leguminosae and Cactaceae families[1][2][3]. Its structural backbone, a substituted tartaric acid, presents a unique scaffold for the development of novel therapeutic agents.
Key Biological Activities:
-
HMG-CoA Reductase Inhibition: this compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[4][5]. This positions this compound and its analogues as potential leads for the development of new cholesterol-lowering drugs.
-
Antioxidant Properties: The phenolic hydroxyl group in this compound contributes to its ability to scavenge free radicals, thereby reducing oxidative stress[2][6]. This antioxidant activity is a key area of investigation for its potential role in preventing chronic diseases associated with oxidative damage.
-
Antimicrobial Activity: this compound has demonstrated antimicrobial properties, with its mechanism of action suggested to involve the disruption of microbial cell wall integrity[7][8].
The synthesis of this compound and its analogues allows for the exploration of structure-activity relationships (SAR), enabling the optimization of its biological activities. The protocols detailed below provide a foundation for the laboratory-scale synthesis of these compounds for further investigation.
Experimental Protocols
The following protocols are based on established stereoselective synthetic routes.
Protocol 1: Stereoselective Synthesis of (+)-Piscidic Acid
This protocol is adapted from the work of Rebelo et al. (2015) and describes a multi-step synthesis starting from a chiral pool precursor derived from D-tartaric acid[1].
Step 1: Alkylation of the Chiral Dithioester
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere.
-
Slowly add a solution of the starting dithioester (derived from D-tartaric acid) in anhydrous THF to the LDA solution and stir for 30 minutes at -78°C.
-
Add a solution of 4-benzyloxybenzyl bromide and hexamethylphosphoramide (HMPA) in anhydrous THF.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkylated product.
Step 2: Hydrolysis of the Dithioester and Acetal Deprotection
-
Dissolve the alkylated product in a mixture of trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂), and water.
-
Reflux the mixture for 48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the corresponding diacid.
Step 3: Methyl Esterification
-
Dissolve the diacid in methanol (MeOH).
-
Add sodium methoxide (NaOMe) and stir the reaction at room temperature for 12 hours.
-
Neutralize the reaction with an acidic resin and filter.
-
Concentrate the filtrate under reduced pressure to obtain the dimethyl ester.
Step 4: Debenzylation
-
Dissolve the dimethyl ester in ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture at 50 psi for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield 4'-hydroxythis compound dimethyl ester.
Step 5: Saponification to (+)-Piscidic Acid
-
Dissolve the 4'-hydroxythis compound dimethyl ester in a 2 M aqueous solution of potassium hydroxide (KOH).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and acidify with 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (+)-piscidic acid.
Protocol 2: Synthesis of Cimicifugic Acid L (A this compound Analogue)
This protocol describes the esterification of a this compound intermediate with 3,4-dimethoxycinnamoyl chloride, as reported by Rebelo et al. (2015)[1].
Step 1: Esterification
-
Dissolve 4-benzyloxythis compound dimethyl ester (an intermediate from Protocol 1, Step 3, using a benzyl-protected starting material) and triethylamine (Et₃N) in anhydrous dichloromethane (CH₂Cl₂) at 0°C under an argon atmosphere.
-
Slowly add a solution of 3,4-dimethoxycinnamoyl chloride in anhydrous CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Selective Debenzylation
-
Dissolve the esterified product in anhydrous CH₂Cl₂ at 0°C.
-
Add a solution of iron(III) chloride (FeCl₃) in CH₂Cl₂.
-
Stir the reaction at 0°C for 1 hour.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Step 3: Saponification
-
Dissolve the debenzylated product in pyridine.
-
Add lithium iodide (LiI) and heat the mixture to 125°C for 6 hours in the dark.
-
Remove the pyridine under vacuum.
-
Partition the residue between 10% HCl and ethyl acetate.
-
Dry the combined organic layers and concentrate.
-
Dissolve the residue in water and wash with chloroform.
-
Lyophilize the aqueous layer to obtain cimicifugic acid L.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and its analogue, cimicifugic acid L, as well as the biological activity of this compound.
Table 1: Reaction Yields for the Synthesis of (+)-Piscidic Acid and Cimicifugic Acid L [1]
| Reaction Step | Product | Yield (%) |
| (+)-Piscidic Acid Synthesis | ||
| Alkylation of chiral dithioester | Alkylated dithioester | 86 |
| Hydrolysis and acetal deprotection | Diacid intermediate | 92 |
| Methyl esterification | Dimethyl ester intermediate | 88 |
| Debenzylation | 4'-Hydroxythis compound dimethyl ester | 100 |
| Saponification | (+)-Piscidic Acid | 81 |
| Cimicifugic Acid L Synthesis | ||
| Esterification of 4-benzyloxythis compound dimethyl ester | Cinnamate ester | 95 |
| Selective debenzylation | Phenolic cinnamate ester | 53 |
| Saponification | Cimicifugic Acid L | 60 |
Table 2: Biological Activity of this compound
| Biological Target | Activity Metric | Value | Reference |
| HMG-CoA Reductase | IC₅₀ | 149.6 µg/mL | [4][5] |
Visualizations
The following diagrams illustrate the synthetic pathways and a proposed mechanism of action for this compound.
Caption: Synthetic pathway for (+)-Piscidic Acid.
Caption: Synthesis of Cimicifugic Acid L.
Caption: Inhibition of HMG-CoA Reductase by this compound.
References
- 1. itqb.unl.pt [itqb.unl.pt]
- 2. CAS 35388-57-9: this compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Isorhamnetin derivatives and this compound for hypercholesterolemia: cholesterol permeability, HMG-CoA reductase inhibition, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and mechanism of action of the antimicrobial peptide piscidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial action and mechanism of piscidin against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Piscidic Acid: Application Notes and Protocols for DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of Piscidic Acid using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This document outlines the principles of each assay, provides detailed experimental protocols, and presents a framework for data analysis and presentation.
Introduction to this compound and its Antioxidant Potential
This compound, a phenolic compound found in various plant species, notably in the family Fabaceae and in the Cactaceae family, such as in Opuntia ficus-indica, has garnered interest for its potential biological activities. Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The evaluation of the antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications in conditions associated with oxidative stress.
The DPPH and ABTS assays are popular spectrophotometric methods for determining the free radical scavenging ability of compounds. The DPPH assay measures the capacity of an antioxidant to reduce the stable DPPH radical, while the ABTS assay assesses the ability to quench the ABTS radical cation. Both assays are relatively simple, rapid, and reproducible, making them ideal for screening the antioxidant potential of various substances.
Quantitative Data Summary
Table 1: DPPH Radical Scavenging Activity of a Standard Antioxidant (Ascorbic Acid)
| Concentration (µg/mL) | % Inhibition |
| 2.5 | 15.2 ± 1.8 |
| 5.0 | 35.8 ± 2.5 |
| 10.0 | 68.4 ± 3.1 |
| 20.0 | 92.1 ± 1.5 |
| IC50 (µg/mL) | ~7.5 |
Data are presented as mean ± standard deviation (n=3). IC50 value is an approximation based on the provided data.
Table 2: ABTS Radical Scavenging Activity of a Standard Antioxidant (Ascorbic Acid)
| Concentration (µg/mL) | % Inhibition |
| 1.0 | 22.5 ± 2.1 |
| 2.5 | 48.9 ± 3.3 |
| 5.0 | 89.7 ± 1.9 |
| 10.0 | 98.2 ± 0.8 |
| IC50 (µg/mL) | ~2.6 |
Data are presented as mean ± standard deviation (n=3). IC50 value is an approximation based on the provided data.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm. When an antioxidant compound is added, it donates a hydrogen atom or an electron to DPPH•, reducing it to a stable, yellow-colored diphenylpicrylhydrazine molecule. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Materials and Reagents:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).
-
Assay in 96-Well Plate:
-
Add 100 µL of the freshly prepared DPPH solution to each well of the 96-well plate.
-
Add 100 µL of the different concentrations of the test sample (this compound) or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample solvent (methanol) to a well containing 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without sample).
-
Asample is the absorbance of the sample with the DPPH solution.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration and calculating the concentration at which inhibition is 50%.
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and a strong absorbance at 734 nm. This radical is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's radical scavenging capacity.
Materials and Reagents:
-
This compound (or test compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate Buffered Saline (PBS) or ethanol (depending on the solubility of the test compound)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (PBS or ethanol). From the stock solution, create a series of dilutions to achieve various concentrations (e.g., 1, 2.5, 5, 10, 20 µg/mL). Prepare similar dilutions for the positive control.
-
Assay in 96-Well Plate:
-
Add 190 µL of the working ABTS•+ solution to each well of the 96-well plate.
-
Add 10 µL of the different concentrations of the test sample (this compound) or the positive control to the respective wells.
-
For the blank, add 10 µL of the solvent used for the samples.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
Data Analysis: The percentage of ABTS radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (working ABTS•+ solution without sample).
-
Asample is the absorbance of the sample with the working ABTS•+ solution.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration that causes 50% inhibition of the ABTS•+ radical.
Visualized Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Signaling Pathway of Antioxidant Action
The underlying principle of these assays is the neutralization of free radicals by the antioxidant molecule. This can occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Phenolic compounds like this compound can act through either or both mechanisms.
Caption: General mechanism of free radical scavenging by this compound.
Application Notes and Protocols for Evaluating Piscidic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a phenolic acid found in various plants, has been noted for its antioxidant properties.[1] While its protective effects against oxidative stress have been documented, its potential as a cytotoxic agent against cancer cells remains largely unexplored.[1] Phenolic acids, as a class of natural compounds, have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3] This document provides a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound using established cell-based assays. The protocols detailed herein, alongside a hypothesized signaling pathway, offer a framework for investigating its potential as an anticancer agent.
Data Presentation
Due to the limited availability of direct cytotoxic data for this compound, the following tables present illustrative IC50 values for other structurally related phenolic acids on common cancer cell lines. This data serves as a reference for the expected range of activity and highlights the importance of empirical determination for this compound.
Table 1: Illustrative IC50 Values of Phenolic Acids on Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Caffeic Acid | Jurkat | >300 | Not Specified | Cytotoxicity Assay |
| Caffeic Acid Phenethyl Ester (CAPE) | SAS | 5-100 | Not Specified | MTT & Trypan Blue |
| Ferulic Acid | PC-3 | 300 | Not Specified | Proliferation Assay |
| Ferulic Acid | LNCaP | 500 | Not Specified | Proliferation Assay |
| Syringic Acid | WiDr | Not Specified | Not Specified | Cytotoxicity Assay |
| p-Coumaric Acid | HT-29 | Not Specified | Not Specified | Apoptosis Assay |
| Gallic Acid | SW480 | 22.39 ± 2.12 | Not Specified | Not Specified |
| Gallic Acid | SW620 | 11.83 ± 1.54 | Not Specified | Not Specified |
Note: The data above is compiled from various studies for illustrative purposes and the exact IC50 values for this compound need to be determined experimentally.[3][4][5]
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known mechanisms of other phenolic acids, it is hypothesized that this compound may induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with this compound and controls (vehicle, untreated, and maximum LDH release lysis control).
-
Incubation: Incubate the plate for the desired time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Workflow:
Caption: Workflow for the Caspase-3/7 activity assay.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Compound Treatment: Treat cells with this compound and controls.
-
Incubation: Incubate for a shorter duration (e.g., 6, 12, or 24 hours) to capture early apoptotic events.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as fold change relative to the vehicle control.
Conclusion
The provided protocols and hypothesized signaling pathway serve as a foundational guide for the systematic evaluation of this compound's cytotoxic potential. While direct evidence is currently lacking, the established pro-apoptotic and cytotoxic activities of other phenolic acids suggest that this compound may hold promise as a novel anticancer agent. Rigorous experimental validation using the described assays is crucial to elucidate its mechanism of action and determine its therapeutic potential.
References
- 1. Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review [frontiersin.org]
Application of Piscidic Acid in Nutraceutical Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a phenolic compound naturally occurring in various plants, has garnered significant interest in the nutraceutical field due to its potential health-promoting properties. Primarily found in plants of the Leguminosae family, such as the fish poison tree (Piscidia piscipula), and in high concentrations in the fruits and cladodes of Opuntia ficus-indica (prickly pear cactus), this compound is recognized for its antioxidant, anti-inflammatory, and cholesterol-lowering activities.[1][2][3][4][5] Its multifaceted biological effects make it a promising candidate for inclusion in nutraceutical formulations aimed at preventing and managing chronic diseases.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the nutraceutical applications of this compound. It summarizes key quantitative data, outlines methodologies for evaluating its biological efficacy, and illustrates relevant signaling pathways and experimental workflows.
Chemical Properties
-
Chemical Name: (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid[6]
-
Appearance: Powder[1]
-
Solubility: Soluble in organic solvents, with limited solubility in water.[1]
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities that are relevant to its use in nutraceuticals. The following tables summarize the quantitative data associated with these activities.
| Biological Activity | Assay | Key Findings | Reference |
| Cholesterol-Lowering | HMG-CoA Reductase Inhibition | IC₅₀: 149.6 µg/mL | [5] |
| Antioxidant | Iron Chelator | Strong antioxidant activity attributed to iron chelation. | [2] |
| Anti-inflammatory | Caco-2 cell model | Extracts containing this compound reduced IL-8 secretion and blocked IκBα degradation. | [4] |
| Bioavailability | Caco-2 cell monolayer | Permeated between 6% and 9%. | [5] |
Table 1: Summary of Quantitative Data on the Biological Activities of this compound.
| Plant Source | Part | Concentration of this compound (mg/g Dry Weight) | Reference |
| Opuntia ficus-indica | Pulp | 8.70–22.31 | [5] |
| Opuntia ficus-indica | Peel | 27.53–44.62 | [5] |
| Opuntia ficus-indica | Cladodes | 9.67 | [5] |
Table 2: Concentration of this compound in Opuntia ficus-indica.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the nutraceutical potential of this compound.
In Vitro Antioxidant Activity
4.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a 60 µM methanolic solution of DPPH.
-
In a 96-well plate, add 200 µL of the DPPH solution to varying concentrations of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use a suitable standard, such as gallic acid, for comparison.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
4.1.2 Ferrous Ion Chelating Activity Assay
This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), which can catalyze lipid peroxidation.
-
Principle: The ferrozine-Fe²⁺ complex has a strong absorbance at 562 nm. A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in absorbance.
-
Protocol:
-
Prepare various concentrations of this compound in a suitable solvent.
-
To 0.5 mL of the sample, add 0.05 mL of 2 mM FeCl₂.
-
After 5 minutes, initiate the reaction by adding 0.1 mL of 5 mM ferrozine.
-
Adjust the total volume to 3 mL with 80% acetone solution.
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
EDTA can be used as a positive control.
-
Calculate the percentage of metal chelating activity.
-
In Vitro Anti-inflammatory Activity in Caco-2 Cells
This protocol uses a human colon adenocarcinoma cell line (Caco-2) to model the intestinal epithelium and assess the anti-inflammatory effects of this compound.
-
Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in Caco-2 cells, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-8, TNF-α). The ability of this compound to reduce these markers is evaluated.
-
Protocol:
-
Culture Caco-2 cells in a suitable medium until they form a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant to measure the levels of NO (using the Griess assay) and inflammatory cytokines (using ELISA kits).
-
Cell lysates can be prepared to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated NF-κB, IκBα) by Western blotting.
-
HMG-CoA Reductase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.
-
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Protocol:
-
Use a commercially available HMG-CoA reductase assay kit.
-
Prepare a reaction mixture containing potassium phosphate buffer, KCl, EDTA, DTT, NADPH, and the catalytic domain of human recombinant HMG-CoA reductase.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Incubate at 37°C.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Pravastatin can be used as a positive control inhibitor.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and typical experimental workflows.
Caption: Workflow for In Vitro Antioxidant Activity Assays.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Phosphatidic acid modulates MPK3- and MPK6-mediated hypoxia signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory activity of a flavonoid-rich concentrate recovered from Opuntia ficus-indica juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Validated Analytical Method for Piscidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid is a phenolic acid found in various plants, including those from the Leguminosae family such as the fish poison tree (Piscidia piscipula)[1]. It is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress[1]. This activity suggests its potential in the development of new pharmacological agents for conditions associated with oxidative damage[1]. To facilitate research and development involving this compound, a robust and validated analytical method for its quantification in various matrices is essential. This document outlines a detailed protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Tandem Mass Spectrometry (UHPLC-DAD-ESI-MS/MS).
Analytical Method: UHPLC-DAD-ESI-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices such as plant extracts.
Instrumentation and Materials
-
UHPLC System: An Accela 600 LC pump and Accela autosampler (Thermo Fisher Scientific) or equivalent.
-
Column: A Hypersil Gold RP C18 column (100 × 2.1 mm; 1.9 µm particle size) with a C18 pre-column (2.1 mm i.d.) (Thermo Fisher Scientific), maintained at 45 °C[2].
-
Mass Spectrometer: A LCQ Fleet Ion Trap (FIT) mass spectrometer with an Electro-Spray Ionization (ESI) source (Thermo Finnigan) or equivalent[2].
-
Solvents: HPLC grade methanol and acetonitrile, and formic acid.
-
This compound Standard: Reference standard of this compound with a purity of ≥98%.
Experimental Protocol: UHPLC-DAD-ESI-MS/MS Analysis
-
Sample Preparation (Solid-Liquid Extraction from Plant Material):
-
Obtain a powdered form of the plant material.
-
Perform a solid-liquid extraction using a hydromethanolic solvent.
-
Filter the resulting solution through a 0.2 µm PTFE filter prior to injection[2].
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.45 mL/min[2].
-
Injection Volume: 10 µL[2].
-
Gradient Elution Program:
-
0-3 min: 1% B
-
3-30 min: 1-31% B
-
30-32 min: 31-100% B
-
32-36 min: 100-1% B
-
36-40 min: 1% B (re-equilibration)[2].
-
-
DAD Detection: Chromatograms recorded at 235, 280, and 370 nm. UV-Vis spectra were recorded from 210 to 600 nm[2].
-
-
Mass Spectrometry Conditions:
Method Validation
A comprehensive method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. The following parameters should be assessed:
Quantitative Data Summary
The following table summarizes the typical validation parameters for a UHPLC-MS/MS method for the quantification of a phenolic acid like this compound. These values should be established during the method validation study.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | Intraday: ≤ 15%Interday: ≤ 15% | Intraday: < 5%Interday: < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ng/mL range |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ng/mL range |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Robustness | % RSD ≤ 15% for minor changes in method parameters | Consistent results with slight variations in flow rate, temperature, and mobile phase composition |
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
References
Application Notes: Piscidic Acid as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a phenolic compound found in various plant species, is gaining attention in phytochemical and pharmacological research. Its presence in plants such as Opuntia ficus-indica (prickly pear cactus) and Cimicifuga species makes it a valuable marker for authentication and quality control of herbal extracts and formulations.[1][2] As a well-characterized compound available as a primary reference standard, this compound serves as an essential tool for the accurate quantification and validation of analytical methods in phytochemical analysis.[1][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.
| Property | Value | Reference |
| CAS Number | 35388-57-9 | [1][3] |
| Molecular Formula | C₁₁H₁₂O₇ | [1][4] |
| Molecular Weight | 256.21 g/mol | [1][3][4] |
| Purity | ≥90% (HPLC)[3], ≥98%[5] | [3][5] |
| Storage Temperature | < -15 °C[1], -20°C[3] | [1][3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][6] | [5][6] |
Applications in Phytochemical Analysis
This compound as a reference standard is primarily utilized for:
-
Quantification of this compound in Plant Extracts: Determining the exact concentration of this compound in raw plant materials and finished herbal products.
-
Method Validation: Validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for accuracy, precision, linearity, and sensitivity.
-
Quality Control: Ensuring the consistency and quality of herbal products by quantifying this key phytochemical marker.
-
Pharmacological Research: Investigating the biological activities of this compound, including its antioxidant and enzyme-inhibiting properties.[6]
Quantitative Data Summary
The concentration of this compound can vary significantly among different plant species and even different parts of the same plant. The following table summarizes reported concentrations of this compound in various plant materials.
| Plant Species | Plant Part | Concentration | Reference |
| Opuntia ficus-indica | Fruits | Most abundant compound | [7] |
| Opuntia ficus-indica | Seeds | Present | [8] |
| Retama raetam | Polar Extracts | Characterized presence | [6] |
| Cimicifuga species | Rhizome | Present | [1] |
Experimental Protocols
Detailed methodologies for the quantification of this compound in plant extracts using HPLC and HPTLC are provided below.
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in plant extracts. The parameters may require optimization based on the specific plant matrix and available instrumentation.
1. Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
2. Preparation of Sample Solutions:
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Extract with a suitable solvent (e.g., 20 mL of 80% methanol) using ultrasonication for 30 minutes or Soxhlet extraction for 4 hours.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile. A common gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample extract from the calibration curve using the peak area obtained for the sample injection.
-
Calculate the content of this compound in the original plant material (mg/g) using the following formula: Content (mg/g) = (C * V * D) / W Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material (g)
-
Protocol 2: Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)
This protocol provides a framework for the quantitative determination of this compound using HPTLC, a versatile technique for analyzing multiple samples simultaneously.
1. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions as described in the HPLC protocol (Protocol 1, steps 1 and 2).
2. HPTLC Plate Preparation and Application:
-
Use pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Apply the standard and sample solutions as bands of 6 mm width using an automated TLC applicator.
-
Apply varying volumes of the standard solution (e.g., 2, 4, 6, 8, 10 µL) to create a calibration curve. Apply a fixed volume (e.g., 5 µL) of the sample solution.
-
The distance between tracks should be at least 10 mm.
3. Chromatographic Development:
-
Develop the plate in a pre-saturated twin-trough chamber with a suitable mobile phase. A potential mobile phase for this compound could be a mixture of Toluene: Ethyl Acetate: Formic Acid in a ratio of 5:4:1 (v/v/v).
-
Allow the solvent front to migrate up to 80 mm.
-
After development, dry the plate in a stream of warm air.
4. Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance mode at 280 nm.
-
Record the peak areas for the standard and sample bands.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against the amount applied.
-
Determine the amount of this compound in the sample band from the calibration curve.
-
Calculate the content of this compound in the original plant material (mg/g) using the formula: Content (mg/g) = (A * V) / (B * W) Where:
-
A = Amount of this compound in the sample spot (ng) from the calibration curve
-
V = Volume of the total extract (mL)
-
B = Volume of the sample extract applied to the plate (µL)
-
W = Weight of the plant material (g)
-
Visualizations
Caption: Workflow for phytochemical analysis using a reference standard.
Caption: Conceptual diagram of this compound's potential bioactivity.
References
- 1. (+)-Piscidic acid phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. (+)-Piscidic acid phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemfaces.com [chemfaces.com]
- 6. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Bioactive Compounds of Opuntia ficus-indica (L.) Mill. Seeds from Spanish Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Piscidic Acid's Inhibition of Cholesterol Permeation in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a phenolic compound found in various plants, including Opuntia ficus-indica (prickly pear cactus), has garnered interest for its potential health benefits. Emerging research suggests its role in modulating cholesterol homeostasis. This document provides detailed application notes and experimental protocols for investigating the inhibitory effect of this compound on cholesterol permeation using the Caco-2 cell monolayer model, a well-established in vitro model for predicting intestinal drug and nutrient absorption.
The protocols outlined below will guide researchers in culturing Caco-2 cells to form a differentiated intestinal barrier, conducting cholesterol permeation assays in the presence of this compound, and assessing cell viability to ensure the observed effects are not due to cytotoxicity.
Data Presentation
A study by Falé et al. (2017) demonstrated that a fiber-free extract from Opuntia ficus-indica, containing this compound and isorhamnetin derivatives, reduced cholesterol permeation through a Caco-2 cell monolayer by 38%[1]. The same study also reported the IC50 value of this compound as an inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis[1].
Table 1: Reported Effects of this compound and a this compound-Containing Extract
| Compound/Extract | Bioactivity | Cell Line | Key Finding | Reference |
| Opuntia ficus-indica Extract (containing this compound) | Cholesterol Permeation Inhibition | Caco-2 | 38% reduction in cholesterol permeation | [1] |
| This compound | HMG-CoA Reductase Inhibition | - | IC50: 149.6 µg/mL | [1] |
Experimental Protocols
Caco-2 Cell Culture and Differentiation for Permeability Studies
This protocol details the steps for culturing and differentiating Caco-2 cells on Transwell® inserts to form a confluent and polarized monolayer that mimics the intestinal epithelial barrier.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture flasks (T-75)
-
Sterile cell culture reagents and consumables
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Seeding on Transwell® Inserts: Resuspend the cell pellet in complete DMEM and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Add fresh medium to the basolateral compartment.
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium in both apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Assessment: Before conducting the permeation assay, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer. Additionally, a paracellular permeability assay using a marker like Lucifer Yellow can be performed to confirm the integrity of the tight junctions.
Figure 1: Workflow for Caco-2 cell culture and differentiation for permeability assays.
Cholesterol Permeation Assay
This protocol describes how to perform a cholesterol permeation assay across the Caco-2 cell monolayer to evaluate the inhibitory effect of this compound.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
This compound
-
[³H]-cholesterol or a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol)
-
Bile salts (e.g., sodium taurocholate)
-
Phosphatidylcholine
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Scintillation counter or fluorescence plate reader
-
Ezetimibe (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Micellar Cholesterol Solution:
-
Prepare a stock solution of micellar cholesterol containing bile salts and phosphatidylcholine in a suitable buffer (e.g., HBSS).
-
Spike the micellar solution with a tracer amount of [³H]-cholesterol or a fluorescently labeled cholesterol analog.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of this compound and ezetimibe (positive control) in DMSO.
-
Prepare working solutions by diluting the stock solutions in the micellar cholesterol solution to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
-
Permeation Experiment:
-
Wash the Caco-2 monolayers on the Transwell® inserts twice with pre-warmed HBSS.
-
Add the micellar cholesterol solution containing the test compounds (this compound, ezetimibe, or vehicle control) to the apical (upper) compartment of the Transwell® inserts.
-
Add fresh, pre-warmed HBSS to the basolateral (lower) compartment.
-
Incubate the plates at 37°C on an orbital shaker to reduce the unstirred water layer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the volume removed with fresh, pre-warmed HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Quantification:
-
For [³H]-cholesterol, measure the radioactivity in the collected samples using a scintillation counter.
-
For fluorescently labeled cholesterol, measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of cholesterol appearance in the basolateral compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of cholesterol in the apical compartment.
-
-
Calculate the percentage of cholesterol permeation inhibition by comparing the Papp values of the this compound-treated groups to the vehicle control group.
-
Figure 2: Workflow for the cholesterol permeation assay.
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed inhibition of cholesterol permeation is a specific effect of this compound and not a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cell viability.
Materials:
-
Caco-2 cells
-
This compound
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton™ X-100).
-
Incubation: Incubate the cells for the same duration as the permeation assay (e.g., 2-4 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle control. Determine the concentration range of this compound that does not significantly reduce cell viability.
Signaling Pathway Considerations
The primary mechanism for intestinal cholesterol absorption is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the apical membrane of enterocytes. Cholesterol is taken up into the cell and can then be esterified and packaged into chylomicrons for secretion or effluxed back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8. This compound may inhibit cholesterol permeation by directly or indirectly interfering with the function of NPC1L1 or by modulating other aspects of cholesterol transport within the Caco-2 cells. The known NPC1L1 inhibitor, ezetimibe, serves as an excellent positive control for these studies.
Figure 3: Potential mechanism of this compound on cholesterol transport in Caco-2 cells.
Conclusion
The provided protocols offer a comprehensive framework for researchers to investigate the effects of this compound on cholesterol permeation in Caco-2 cells. By following these detailed methodologies, scientists can generate robust and reproducible data to further elucidate the potential of this compound as a modulator of intestinal cholesterol absorption, contributing to the development of novel nutraceuticals or therapeutic agents for managing hypercholesterolemia. It is recommended that researchers optimize the concentration of this compound and incubation times for their specific experimental setup.
References
Application Notes and Protocols: Formulation of Piscidic Acid-loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a phenolic acid found in various plants, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, its clinical application can be limited by poor solubility, low bioavailability, and rapid metabolism. Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations, enabling targeted delivery, controlled release, and enhanced therapeutic efficacy.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The following sections detail the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles for this compound delivery, methods for their characterization, and protocols for assessing drug release and cellular uptake.
Data Presentation: Nanoparticle Characterization
The successful formulation of drug-loaded nanoparticles requires meticulous characterization of their physicochemical properties. The following tables summarize the expected quantitative data for this compound-loaded PLGA nanoparticles synthesized using the protocols described below.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Polymer Concentration (mg/mL) | Drug-to-Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PA-PLGA-NP-01 | 10 | 1:10 | 185 ± 5.2 | 0.15 ± 0.02 | -25.6 ± 1.8 |
| PA-PLGA-NP-02 | 20 | 1:10 | 210 ± 6.8 | 0.18 ± 0.03 | -28.4 ± 2.1 |
| PA-PLGA-NP-03 | 10 | 1:5 | 192 ± 4.5 | 0.16 ± 0.02 | -23.1 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Encapsulation Efficiency (%) | Drug Loading Content (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| PA-PLGA-NP-01 | 85.2 ± 3.1 | 7.8 ± 0.4 | 35.6 ± 2.5 | 78.2 ± 4.3 |
| PA-PLGA-NP-02 | 88.9 ± 2.8 | 8.1 ± 0.5 | 31.2 ± 2.1 | 72.5 ± 3.9 |
| PA-PLGA-NP-03 | 76.4 ± 4.5 | 12.8 ± 0.9 | 42.8 ± 3.3 | 85.1 ± 5.0 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol details the preparation of PLGA nanoparticles encapsulating this compound using a single emulsion-solvent evaporation method.[1][2]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm. Sonicate the mixture on an ice bath for 3 minutes (30 seconds on, 10 seconds off cycles) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 35°C for 2-3 hours.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and un-encapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate use, or lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticles
This protocol outlines the methods for determining the size, size distribution, and surface charge of the formulated nanoparticles.[3][4]
A. Particle Size and Polydispersity Index (PDI) Measurement:
-
Sample Preparation: Dilute the nanoparticle suspension (from Protocol 1, step 7) with deionized water to an appropriate concentration.
-
DLS Analysis: Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average) and PDI.[5]
-
Data Recording: Perform the measurement in triplicate and record the mean and standard deviation.
B. Zeta Potential Measurement:
-
Sample Preparation: Dilute the nanoparticle suspension in 10 mM NaCl solution to ensure appropriate conductivity for the measurement.
-
Electrophoretic Light Scattering (ELS) Analysis: Measure the electrophoretic mobility of the nanoparticles using a laser Doppler velocimeter to determine the zeta potential.
-
Data Recording: Perform the measurement in triplicate and record the mean and standard deviation.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
This protocol describes how to quantify the amount of this compound successfully encapsulated within the PLGA nanoparticles.[6]
Materials:
-
Lyophilized this compound-loaded nanoparticles
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Nanoparticle Lysis: Accurately weigh 5 mg of lyophilized nanoparticles and dissolve them in 1 mL of DMSO to break the nanoparticles and release the encapsulated drug.
-
Quantification: Measure the absorbance of the this compound in the DMSO solution using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
Standard Curve: Prepare a standard curve of known concentrations of free this compound in DMSO to determine the concentration in the sample.
-
Calculations:
-
Drug Loading Content (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol details the procedure for evaluating the release profile of this compound from the PLGA nanoparticles over time.[2]
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
Shaking incubator
Procedure:
-
Sample Preparation: Place 1 mL of the nanoparticle suspension into a dialysis bag.
-
Incubation: Immerse the sealed dialysis bag in 50 mL of PBS (pH 7.4) in a beaker. Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the collected samples for this compound concentration using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the action of this compound.
Caption: Experimental workflow for nanoparticle synthesis and evaluation.
Caption: Hypothetical signaling pathway for this compound's action.
Caption: Logical relationship of drug release from the nanoparticle.
References
- 1. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosmarinic Acid-Loaded Polymeric Nanoparticles Prepared by Low-Energy Nano-Emulsion Templating: Formulation, Biophysical Characterization, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: Assessing the Antimicrobial Activity of Piscidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piscidic acid, a phenolic acid found in various plant species, has garnered interest for its potential biological activities, including antioxidant and antimicrobial properties.[1][2] Phenolic compounds are a well-established class of natural products with demonstrated abilities to inhibit the growth of a wide range of microorganisms.[1] The exploration of novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. This document provides a detailed protocol for assessing the antimicrobial activity of this compound, enabling researchers to systematically evaluate its efficacy against various bacterial strains.
Principle
The antimicrobial activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[3] The broth microdilution method is a widely accepted and standardized technique for determining MIC values and serves as the foundation for this protocol.[4]
Data Presentation
While specific MIC and MBC values for pure this compound are not extensively documented in publicly available literature, the following data from a study on this compound-rich extracts from Opuntia ficus-indica cladodes can be used as a reference.[5][6] It is important to note that these values represent the activity of a complex extract and not purified this compound. The immature cladode extract had a higher concentration of this compound.[5][6]
| Bacterial Strain | Extract Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Immature Cladode | 1000 | >2000 |
| Staphylococcus aureus (ATCC 25923) | Mature Cladode | 1500 | >2000 |
| Escherichia coli (ATCC 25922) | Immature Cladode | 1500 | >2000 |
| Escherichia coli (ATCC 25922) | Mature Cladode | 2000 | >2000 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (pure compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO, if used to dissolve this compound)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in MHB) to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure the final concentration of the solvent is not inhibitory to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a range of this compound concentrations.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (MHB only, no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[3]
-
Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator (37°C)
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[7]
Visualizations
Caption: Experimental workflow for MIC and MBC determination.
Caption: Postulated mechanism of this compound antimicrobial action.
References
- 1. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 469-65-8 | XP180499 | Biosynth [biosynth.com]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Piscidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of Piscidic Acid to identify and characterize its novel biological activities. The protocols outlined below are designed for adaptation to automated HTS platforms and focus on key therapeutic areas including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.
Introduction to this compound
This compound is a phenolic acid found in various plants, notably in the family Fabaceae. As a phenolic compound, it is structurally characterized by a benzene ring with a hydroxyl group, which contributes to its antioxidant properties. Preliminary studies suggest that this compound may possess a range of biological activities, making it a compound of interest for drug discovery and development. Its potential therapeutic applications warrant systematic investigation through high-throughput screening to elucidate its mechanisms of action and identify lead compounds for further development.
High-Throughput Screening (HTS) Application Notes
This section details the application of HTS assays to evaluate the biological activities of this compound.
Antioxidant Activity Screening
Objective: To determine the free radical scavenging and antioxidant capacity of this compound using high-throughput biochemical assays.
Assay Formats:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A colorimetric assay where the reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another spectrophotometric method where the pre-formed ABTS radical cation is reduced by an antioxidant, leading to a loss of color.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: A fluorescence-based assay that measures the ability of an antioxidant to quench peroxyl radicals.
Data Presentation:
| Assay | This compound IC50 (µM) | Positive Control (e.g., Trolox) IC50 (µM) | Reference |
| DPPH | Data to be determined | Known value | N/A |
| ABTS | Data to be determined | Known value | N/A |
| ORAC | Data to be determined | Known value | N/A |
Anti-inflammatory Activity Screening
Objective: To assess the potential of this compound to modulate inflammatory responses in cell-based assays.
Assay Formats:
-
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages (e.g., RAW 264.7): Measures the inhibition of nitric oxide, a key inflammatory mediator, using the Griess reagent.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay: Utilizes ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) to quantify the reduction of TNF-α and IL-6 secretion from stimulated immune cells. A flavonoid-rich concentrate containing this compound has been shown to reduce IL-6 and IL-8 by approximately 80% and other chemokines by 40-50%.
-
Inhibition of Protein Denaturation Assay: A simple in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of heat-induced albumin denaturation.
Data Presentation:
| Assay | This compound IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) | Reference |
| NO Production (RAW 264.7) | Data to be determined | Known value | N/A |
| TNF-α Inhibition | Data to be determined | Known value | N/A |
| IL-6 Inhibition | Data to be determined | Known value | N/A |
| Protein Denaturation | Data to be determined | Known value | N/A |
Anticancer Activity Screening
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Assay Formats:
-
MTT/XTT Cell Viability Assay: Colorimetric assays that measure the metabolic activity of cells as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present.
-
High-Content Screening (HCS) for Apoptosis: Utilizes fluorescent probes to image and quantify markers of apoptosis, such as caspase activation and nuclear condensation.
Data Presentation:
| Cell Line | Assay | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) | Reference |
| MCF-7 (Breast) | MTT | Data to be determined | Known value | N/A |
| A549 (Lung) | MTT | Data to be determined | Known value | N/A |
| HeLa (Cervical) | MTT | Data to be determined | Known value | N/A |
| HT-29 (Colon) | MTT | Data to be determined | Known value | N/A |
Neuroprotective Activity Screening
Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress and excitotoxicity.
Assay Formats:
-
Hydrogen Peroxide (H₂O₂)-induced Cell Death in Neuronal Cells (e.g., SH-SY5Y): Measures the protective effect of the compound against oxidative stress-induced neuronal damage.
-
Glutamate-induced Excitotoxicity Assay: Assesses the ability of the compound to protect neurons from cell death induced by excessive glutamate stimulation.
-
Neurite Outgrowth Assay: A high-content imaging assay to quantify the effect of the compound on promoting the growth of neurites, an indicator of neuronal health and regeneration.
Data Presentation:
| Assay | This compound EC50 (µM) | Positive Control (e.g., N-acetylcysteine) EC50 (µM) | Reference |
| H₂O₂-induced Cell Death | Data to be determined | Known value | N/A |
| Glutamate-induced Excitotoxicity | Data to be determined | Known value | N/A |
| Neurite Outgrowth | Data to be determined | Known value | N/A |
Experimental Protocols
General HTS Workflow
The following diagram illustrates a general workflow for the high-throughput screening of this compound.
Protocol: DPPH Radical Scavenging Assay (384-well format)
-
Preparation of Reagents:
-
Prepare a 100 µM solution of DPPH in methanol.
-
Prepare a serial dilution of this compound in methanol (e.g., from 1 mM to 0.1 µM).
-
Prepare a serial dilution of a positive control (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
Add 5 µL of this compound dilutions, positive control, or methanol (blank) to the wells of a 384-well plate.
-
Add 45 µL of the 100 µM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity for each concentration.
-
Plot the percentage of scavenging activity against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (384-well format)
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells into a 384-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound or a positive control (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Transfer 25 µL of the cell culture supernatant to a new 384-well plate.
-
Add 25 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of inhibition of NO production.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol: MTT Cell Viability Assay (384-well format)
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 384-well plate at an appropriate density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a positive control (e.g., Doxorubicin) for 48-72 hours.
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 50 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value.
-
Potential Signaling Pathways Modulated by this compound
Based on its classification as a phenolic acid, this compound is likely to modulate key signaling pathways involved in inflammation, oxidative stress response, cell survival, and neuroprotection. A study has suggested that this compound could be a potential candidate for regulating NRF-2 and NF-κB. The following diagrams illustrate these potential signaling pathways.
NF-κB Signaling Pathway in Inflammation
Nrf2-Mediated Antioxidant Response
PI3K/Akt and MAPK Signaling in Cell Survival and Proliferation
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the high-throughput screening of this compound. By systematically evaluating its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, researchers can uncover novel biological activities and potential therapeutic applications for this natural compound. The modular nature of these HTS assays allows for adaptation to specific research questions and available instrumentation. Further investigation into the modulation of key signaling pathways will provide a deeper understanding of the mechanisms underlying the biological effects of this compound.
Troubleshooting & Optimization
Technical Support Center: Piscidic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Piscidic Acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| PA-SYN-001 | Low overall yield of this compound. | Suboptimal reaction conditions in one or more steps of the synthesis. Incomplete reactions or formation of side products. Difficulty in purification leading to product loss. | Review and optimize each step of the synthesis. Key parameters to consider include temperature, reaction time, and reagent stoichiometry. Ensure the use of high-purity starting materials and anhydrous solvents where necessary. Employ appropriate purification techniques, such as preparative chromatography, to minimize product loss. For example, a stereoselective synthesis route starting from D-tartaric acid has reported an overall yield of 56% over five steps.[1] |
| PA-SYN-002 | Formation of a mixture of cis/trans isomers. | In certain reaction steps, particularly those involving the introduction of substituents on a double bond or a ring, the formation of stereoisomers can occur. The relative stability of the isomers can influence the product ratio. | The formation of a 3:1 trans/cis isomer mixture has been observed in some synthetic routes.[2] To obtain a specific isomer, chromatographic separation techniques such as preparative HPLC can be employed. Alternatively, reaction conditions can be explored to favor the formation of the desired isomer. For instance, the choice of catalyst or solvent may influence the stereoselectivity of the reaction. |
| PA-SYN-003 | Difficult purification of the final product or intermediates. | The presence of structurally similar byproducts or unreacted starting materials can complicate purification. The polar nature of this compound and its intermediates may also pose challenges for standard chromatographic methods. | Hexamethylphosphoramide (HMPA) has been noted as essential for a successful reaction outcome in certain alkylation steps, leading to a cleaner product that is easier to purify.[1] Without it, the yield may be lower and purification more difficult.[1] For purification, preparative chromatography using a hexane/ethyl acetate solvent system has been successfully employed.[2] The choice of stationary and mobile phases should be optimized based on the polarity of the target compound and impurities. |
| PA-SYN-004 | Inconsistent reaction outcomes. | Variability in reagent quality, reaction setup, or precise control of reaction parameters can lead to inconsistent results. Moisture in the reaction environment can be particularly detrimental in steps involving organometallic reagents. | Ensure all reactions are carried out under an inert atmosphere (e.g., argon) when using moisture-sensitive reagents like LDA.[2] Use freshly distilled solvents and high-purity reagents. Implement strict protocols for controlling reaction temperature, addition rates of reagents, and stirring speed to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the stereoselective synthesis of (+)-Piscidic Acid?
A common and effective starting material is D-tartaric acid, which is a readily available chiral building block.[2]
Q2: What are the key steps in a typical stereoselective synthesis of (+)-Piscidic Acid?
A representative synthesis involves the following key transformations[1][2]:
-
Alkylation of a derivative of D-tartaric acid (e.g., a dithioester) with a protected 4-hydroxybenzyl bromide.
-
Deprotection of the resulting intermediate.
-
Hydrolysis of ester groups to yield the final this compound.
Q3: What analytical techniques are recommended for monitoring the progress of the reaction?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for characterizing intermediates and the final product.[2] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[2]
Q4: Are there any specific safety precautions to consider during the synthesis?
Many reagents used in organic synthesis are hazardous. For example, Lithium diisopropylamide (LDA) is a strong base and is pyrophoric. Hexamethylphosphoramide (HMPA) is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reactions should be carried out under an inert atmosphere, such as argon, especially when using air and moisture-sensitive reagents.[2]
Experimental Protocols
Stereoselective Synthesis of (+)-Piscidic Acid
This protocol is a summary of a published method and should be adapted and optimized for specific laboratory conditions.[2]
Step 1: Alkylation
-
To a solution of the dithioester derived from D-tartaric acid in anhydrous THF at -78°C under an argon atmosphere, add lithium diisopropylamide (LDA).
-
Stir the mixture for a specified time, then add a solution of 4-benzyloxybenzyl bromide and HMPA in THF.
-
Allow the reaction to proceed at -78°C for the recommended duration.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by preparative chromatography.
Step 2: Deprotection of the Acetal Group
-
Dissolve the product from Step 1 in a mixture of dichloromethane (CH₂Cl₂), water, and trifluoroacetic acid (TFA).
-
Reflux the mixture for the specified time.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Dry and concentrate the organic extracts to obtain the deprotected intermediate.
Step 3: Transesterification
-
Treat the intermediate from Step 2 with sodium methoxide in methanol at room temperature.
-
Monitor the reaction until completion.
-
Neutralize the reaction and remove the solvent.
-
Purify the resulting product.
Step 4: Hydrogenolysis of the Benzyl Group
-
Dissolve the product from Step 3 in ethyl acetate and add 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under pressure (e.g., 50 psi) until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to yield the penultimate intermediate.
Step 5: Hydrolysis of the Esters
-
Reflux the intermediate from Step 4 in an aqueous solution of potassium hydroxide (KOH).
-
After completion, cool the reaction mixture and acidify it with HCl.
-
Extract the final product, (+)-Piscidic Acid, with a suitable organic solvent.
-
Dry the organic layer and remove the solvent to obtain the pure product.
Data Presentation
Table 1: Summary of Yields for a Stereoselective Synthesis of (+)-Piscidic Acid
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Alkylation | LDA, 4-benzyloxybenzyl bromide, HMPA, THF, -78°C | 86 |
| 2 | Acetal Deprotection | TFA, CH₂Cl₂, H₂O, reflux | 92 |
| 3 | Transesterification | NaOMe, MeOH, room temp. | 88 |
| 4 | Hydrogenolysis | H₂, 10% Pd/C, EtOAc, 50 psi | 100 |
| 5 | Ester Hydrolysis | 2 M KOH, H₂O, reflux | 81 |
| Overall | ~56 |
Data adapted from a published synthetic route.[1][2]
Visualizations
.dot
Caption: Stereoselective synthesis workflow for (+)-Piscidic Acid.
.dot
Caption: Troubleshooting logic for this compound synthesis issues.
References
Technical Support Center: Overcoming Solubility Challenges of Piscidic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Piscidic Acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a naturally occurring phenolic acid with the molecular formula C₁₁H₁₂O₇ and a molecular weight of 256.21 g/mol .[1][2][3][4][5] It is also known as (p-hydroxybenzyl)tartaric acid.[2] While soluble in organic solvents, this compound has limited solubility in water, which can pose a significant challenge for in vitro biological assays, formulation development, and other experiments conducted in aqueous media.[1] Overcoming this limitation is crucial for accurate and reproducible experimental results.
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the properties of this compound is the first step in addressing solubility challenges. Here is a summary of its key characteristics:
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₁H₁₂O₇ | [1][2][3] |
| Molecular Weight | 256.21 g/mol | [1][2][3] |
| Appearance | Powder | [1] |
| Solubility in Water | Limited | [1] |
| Solubility in Organic Solvents | Soluble (e.g., 100 mg/mL in DMSO) | [1] |
| Synonyms | (p-hydroxybenzyl)tartaric acid | [2] |
Q3: What are the primary factors influencing the aqueous solubility of this compound?
The aqueous solubility of this compound, like other phenolic acids, is primarily influenced by:
-
pH: The presence of carboxylic acid and phenolic hydroxyl groups in its structure means that the ionization state of this compound is pH-dependent. At a pH above its pKa values, the molecule will be deprotonated, forming a more polar and thus more water-soluble phenolate and carboxylate ions.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the extent of this effect needs to be determined experimentally. For many organic acids, a rise in temperature can significantly improve solubility.[6][7][8]
-
Polarity of the Solvent: this compound is more soluble in polar organic solvents than in water. This suggests that using a co-solvent system can be an effective strategy to increase its solubility in aqueous-based media.[1]
Q4: Are there any predicted pKa values for this compound?
Troubleshooting Guides
This section provides detailed troubleshooting guides for common solubility issues encountered during experiments with this compound.
Issue 1: this compound precipitates when added to my aqueous buffer.
Possible Cause: The concentration of this compound exceeds its intrinsic solubility in the aqueous buffer at the experimental pH.
Solutions:
-
pH Adjustment:
-
Principle: By increasing the pH of the solution above the pKa of the carboxylic acid and phenolic hydroxyl groups, you can deprotonate these functional groups, making the molecule more polar and increasing its aqueous solubility.
-
Experimental Protocol:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO (e.g., 100 mg/mL).
-
Prepare your desired aqueous buffer.
-
While stirring the buffer, slowly add small aliquots of a basic solution (e.g., 0.1 M NaOH) to raise the pH.
-
Concurrently, add the this compound stock solution dropwise to the buffer.
-
Monitor the pH and the clarity of the solution. Continue to add the base as needed to maintain the desired pH and achieve complete dissolution.
-
Once the this compound is dissolved, you can adjust the pH back to your target experimental pH if necessary, but be mindful that lowering the pH may cause precipitation. It is recommended to perform a preliminary experiment to determine the pH at which this compound remains soluble at your desired concentration.
-
-
-
Use of Co-solvents:
-
Principle: Adding a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[2]
-
Experimental Protocol:
-
Prepare your aqueous buffer.
-
Add a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the buffer. The final concentration of the co-solvent should be optimized for your specific experiment, starting from a low percentage (e.g., 1-5% v/v) and increasing as needed.
-
Prepare a concentrated stock solution of this compound in the same co-solvent.
-
Slowly add the this compound stock solution to the aqueous buffer/co-solvent mixture while stirring.
-
Caution: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., cell culture, enzyme assay) as organic solvents can have biological effects.
-
-
Issue 2: I need to prepare a high-concentration aqueous stock solution of this compound without using organic solvents.
Possible Cause: The required concentration is well above the aqueous solubility limit of this compound.
Solution: Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has significantly higher aqueous solubility.[3][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
-
Experimental Protocol:
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a good starting point.
-
Prepare an aqueous solution of HP-β-CD at the desired concentration.
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature overnight to allow for complex formation. Gentle heating may be applied to facilitate dissolution, but the stability of this compound at elevated temperatures should be considered.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
The concentration of the dissolved this compound in the filtrate can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Experimental Workflow and Signaling Pathway Diagrams
To further assist researchers, the following diagrams illustrate a logical workflow for addressing solubility issues and a potential signaling pathway that may be influenced by phenolic acids like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. How to Enhance Tartaric Acid Solubility in Water [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values [mdpi.com]
- 8. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mrupp.info [mrupp.info]
- 11. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 12. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Stability testing of Piscidic Acid under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piscidic Acid. The information is presented in a question-and-answer format to directly address potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. When in solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1] It is crucial to protect this compound from air and light.[2]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[2] The choice of solvent will depend on the specific requirements of your experiment.
Q3: What are the potential degradation pathways for this compound?
A3: As a phenolic acid, this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Phenolic compounds can undergo oxidation, especially in the presence of light, heat, and oxygen. The stability of similar phenolic compounds has been shown to be pH-dependent, with degradation often occurring at higher pH levels. While specific degradation products for this compound are not extensively documented in publicly available literature, analogous phenolic acids can degrade into smaller phenolic compounds or undergo polymerization.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be able to separate the intact this compound from any potential degradation products. UV detection is commonly used for the quantification of phenolic acids.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period. | Improper storage conditions (e.g., temperature too high, exposure to light). | 1. Verify that stock solutions are stored at the recommended -80°C or -20°C. 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Prepare fresh solutions for critical experiments. |
| Appearance of unknown peaks in the HPLC chromatogram of a stability sample. | Degradation of this compound. | 1. Document the retention times and peak areas of the new peaks. 2. Attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). 3. Evaluate the impact of these degradation products on your assay. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | 1. Ensure that all experimental parameters (e.g., temperature, pH, light exposure) are tightly controlled. 2. Use a validated stability-indicating analytical method. 3. Include control samples (stored under optimal conditions) in every analysis. |
| Precipitation of this compound in aqueous solutions. | Poor solubility at a specific pH or concentration. | 1. Check the pH of the solution; solubility of phenolic acids can be pH-dependent. 2. Consider using a co-solvent if compatible with your experimental setup. 3. Prepare a more dilute solution. |
Data Presentation: Forced Degradation Studies of this compound (Hypothetical Data)
The following tables present hypothetical data from forced degradation studies on this compound to illustrate how quantitative data should be summarized. These studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH, RT, 4h | 45.8% | 3 |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 25.5% | 4 |
| Thermal Degradation | 80°C, 48h | 8.1% | 1 |
| Photolytic Degradation | ICH Option 2, 7 days | 12.7% | 2 |
Table 2: Purity Analysis of this compound under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Time Point | Purity (%) by HPLC | Comments |
| -20°C (Powder) | 0 | 99.8% | Initial purity |
| 12 Months | 99.5% | Stable | |
| 24 Months | 99.2% | Minor decrease in purity | |
| -80°C (in DMSO) | 0 | 99.7% | Initial purity |
| 3 Months | 99.6% | Stable | |
| 6 Months | 99.1% | Slight degradation observed | |
| -20°C (in DMSO) | 0 | 99.7% | Initial purity |
| 1 Month | 98.5% | Noticeable degradation | |
| 3 Months | 95.2% | Significant degradation |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% for the development of a good stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).
-
-
Thermal Degradation:
-
Transfer a known amount of this compound powder to a vial and place it in an oven at 80°C.
-
For solution stability, place a sealed vial of the stock solution in an oven at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating phenolic acids and their degradation products.
-
Detection Wavelength: Monitor the eluent at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 280-320 nm).
-
Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products by analyzing samples from the forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: HPLC Method Development and Validation Workflow.
References
Identifying and minimizing interferences in Piscidic Acid HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interferences during the High-Performance Liquid Chromatography (HPLC) analysis of Piscidic Acid.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its analysis important?
This compound is a phenolic acid found in various plant species. Its analysis is crucial for phytochemical studies, quality control of herbal products, and for understanding its potential pharmacological activities.
2. What are the common challenges in the HPLC analysis of this compound?
The primary challenges include co-eluting matrix components from complex plant extracts, peak tailing, baseline noise, and ensuring the stability of the analyte during sample preparation and analysis. Interference from the sample matrix is a common issue, where other components in the sample can have the same retention time as this compound, leading to inaccurate results.[1]
3. What type of HPLC column is recommended for this compound analysis?
A reversed-phase C18 column is the most common choice for the analysis of phenolic and organic acids like this compound.[2][3][4][5] These columns offer good retention and separation for polar to moderately non-polar compounds. For highly polar analytes, a polar-embedded C18 column can be beneficial as it is compatible with highly aqueous mobile phases without the risk of phase collapse.[2]
4. What is a typical mobile phase for this compound HPLC analysis?
A gradient elution using a mixture of acidified water (solvent A) and an organic solvent like acetonitrile or methanol (solvent B) is typically employed.[5][6] The acid, commonly formic acid or phosphoric acid at a low concentration (e.g., 0.1%), helps to suppress the ionization of this compound, leading to better peak shape and retention.[2][6]
5. How can I prepare plant samples to minimize interferences?
Effective sample preparation is critical to reduce matrix effects.[7] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte of interest.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
-
Filtration: All samples and mobile phases should be filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter that can cause blockages and high backpressure.[4]
-
Dilution: In some cases, simply diluting the sample extract can significantly reduce matrix effects.[7][9]
6. What are the signs of this compound degradation during analysis?
Degradation can manifest as the appearance of new, smaller peaks in the chromatogram, a decrease in the main this compound peak area over time, and a drifting baseline. Phenolic acids can be sensitive to pH, temperature, and light.[8][10][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Solutions |
| No Peak or Very Small Peak | - Injection issue (e.g., air in sample loop) - Detector issue (e.g., lamp off or failing) - Incorrect mobile phase composition - Sample degradation | - Ensure the sample loop is completely filled and free of air bubbles. - Check the detector status and lamp life. - Prepare fresh mobile phase and ensure correct composition. - Prepare fresh sample and store it appropriately (e.g., protected from light, at low temperature). |
| Peak Tailing | - Active sites on the column interacting with the analyte - Column overload - Inappropriate mobile phase pH | - Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress analyte ionization. - Reduce the injection volume or sample concentration. - Ensure the mobile phase pH is at least 2 units below the pKa of this compound. |
| Broad Peaks | - Large dead volume in the system - Column contamination or aging - High detector time constant | - Use tubing with the smallest possible inner diameter and keep connections short. - Flush the column with a strong solvent or replace the column if necessary. - Optimize the detector settings. |
| Split Peaks | - Clogged frit or void at the column inlet - Sample solvent incompatible with the mobile phase | - Backflush the column (if permissible by the manufacturer) or replace the column. - Dissolve the sample in the initial mobile phase if possible. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector - Contaminated mobile phase or detector cell - Temperature fluctuations | - Degas the mobile phase and purge the pump. - Use high-purity solvents and flush the detector cell. - Use a column oven to maintain a stable temperature.[12] |
| Retention Time Shifts | - Inconsistent mobile phase preparation - Fluctuations in column temperature - Column degradation | - Prepare mobile phase accurately and consistently. - Use a column oven for temperature control. - Replace the column if it has reached the end of its lifespan. |
| High Backpressure | - Blockage in the system (e.g., tubing, frit, column) - Precipitated buffer in the mobile phase | - Systematically check for blockages, starting from the detector and moving backward. - Ensure the buffer is fully dissolved in the mobile phase and filter it. |
| Ghost Peaks | - Contamination in the mobile phase, glassware, or injector - Carryover from previous injections | - Use high-purity solvents and clean all glassware thoroughly. - Run blank injections to identify the source of contamination. - Implement a needle wash step in the autosampler method. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of this compound and similar phenolic acids.
Protocol 1: General Purpose HPLC Method for Phenolic Acids
This protocol is a starting point for developing a method for this compound, based on common practices for similar compounds.[1][3][5]
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (v/v)
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent B 0 5 25 40 30 95 35 95 36 5 | 45 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm is a common wavelength for phenolic acids, but a PDA detector should be used to determine the optimal wavelength for this compound.[6]
-
Injection Volume: 10-20 µL
Protocol 2: Sample Preparation from Plant Material using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for cleaning up plant extracts to reduce matrix interference.
-
Extraction:
-
Homogenize 1 g of dried, powdered plant material with 20 mL of methanol/water (80:20, v/v).
-
Sonciate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
-
SPE Clean-up:
-
Reconstitute the dried extract in 5 mL of acidified water (pH 2.5).
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of acidified water to remove polar interferences.
-
Elute the phenolic acids, including this compound, with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for HPLC analysis.
-
Visualizations
Troubleshooting Workflow for Common HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC problems.
Sample Preparation Workflow for Plant Extracts
Caption: A typical workflow for preparing plant extracts for HPLC analysis.
References
- 1. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. Simultaneous HPLC determination of flavonoids and phenolic acids profile in Pêra-Rio orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pepolska.pl [pepolska.pl]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scioninstruments.com [scioninstruments.com]
- 12. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction parameters for maximizing Piscidic Acid yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of piscidic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Based on studies optimizing the extraction of phenolic compounds, a 60% ethanol solution is a highly effective solvent for this compound extraction.[1] The use of polar solvents like methanol, ethanol, or ethyl acetate is generally recommended for hydrophilic compounds such as this compound.
Q2: What is the optimal pH for the extraction solvent?
A2: An acidic pH of 2 has been identified as optimal for the extraction of phenolic compounds, including this compound.[1] Acidic conditions can enhance the stability and solubility of phenolic acids during extraction.
Q3: Does temperature significantly impact this compound yield?
A3: Yes, temperature is a critical parameter. For conventional extraction methods, a temperature of approximately 49.2°C is recommended.[1] For ultrasound-assisted extraction (UAE), a slightly higher temperature of 60°C can be more effective.[1]
Q4: How long should the extraction process be?
A4: The optimal extraction time depends on the method used. Conventional extraction may require up to 16 hours for maximum yield.[1] In contrast, ultrasound-assisted extraction can significantly reduce the time to around 5 minutes.[1]
Q5: What is a suitable solid-to-solvent ratio?
A5: A solid-to-solvent ratio of 50:1 (w/v) has been shown to be effective for both conventional and ultrasound-assisted extraction methods.[1]
Q6: How can I quantify the this compound in my extract?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of acidified water and an organic solvent like acetonitrile. Detection is often performed at a wavelength of around 210 nm.
Troubleshooting Guide
Issue 1: Low this compound Yield
-
Possible Cause: Suboptimal extraction parameters.
-
Solution: Ensure your extraction parameters align with the recommended conditions. Verify the solvent concentration, pH, temperature, and extraction time. Refer to the data in Table 1 for optimized parameters.
-
-
Possible Cause: Incomplete cell wall disruption.
-
Solution: Ensure the plant material is finely ground to increase the surface area for solvent penetration. For tougher plant matrices, consider using enzyme-assisted extraction with cellulase or pectinase to break down cell walls.
-
-
Possible Cause: Degradation of this compound.
-
Solution: this compound may be susceptible to degradation at high temperatures or extreme pH levels. Avoid prolonged exposure to harsh conditions. Store extracts at low temperatures (4°C) and protect them from light to minimize degradation. The stability of phenolic compounds is often enhanced at a lower pH.
-
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
-
Possible Cause: Presence of surfactants or high concentration of lipids in the plant extract.
-
Solution 1: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Solution 2: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Solution 3: Centrifugation of the emulsified mixture at a low speed can also aid in phase separation.
-
Issue 3: Co-extraction of Impurities
-
Possible Cause: The chosen solvent may be co-extracting other compounds with similar polarity to this compound.
-
Solution 1: Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction with a polar solvent.
-
Solution 2: Employ a solid-phase extraction (SPE) clean-up step after the initial extraction. A C18 cartridge can be used to retain this compound while allowing more polar impurities to be washed away.
-
Issue 4: Inconsistent Results in HPLC Quantification
-
Possible Cause: Poor peak resolution or tailing.
-
Solution: Adjust the mobile phase composition. Increasing the organic solvent percentage can decrease retention time, while decreasing it can improve the separation of closely eluting peaks. Ensure the mobile phase is adequately acidified (e.g., with formic or phosphoric acid) to suppress the ionization of this compound and improve peak shape.
-
-
Possible Cause: Baseline noise or drift.
-
Solution: Degas the mobile phase to remove dissolved air. Ensure all solvents are of HPLC grade and the system is properly equilibrated before injecting the sample.
-
Data Presentation
Table 1: Optimized Parameters for Phenolic Compound Extraction (Applicable to this compound)
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 60% Ethanol | 60% Ethanol |
| pH | 2 | 2 |
| Solid-to-Solvent Ratio | 50:1 (w/v) | 50:1 (w/v) |
| Temperature | 49.2°C | 60°C |
| Extraction Time | 16 hours | 5.05 minutes |
| Ultrasonic Amplitude | N/A | 100% |
Data adapted from a study on optimizing extraction parameters for phenolic compounds.[1]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., using a 40-mesh sieve).
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 100 mL beaker.
-
Add 50 mL of 60% ethanol adjusted to pH 2 with hydrochloric acid.
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 60°C and the ultrasonic amplitude to 100%.
-
Sonicate for 5.05 minutes.
-
-
Filtration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
-
Reconstitution and Storage:
-
Reconstitute the dried extract in a known volume of methanol or mobile phase for HPLC analysis.
-
Store the final extract at 4°C in a dark vial until quantification.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Analysis:
-
Filter the reconstituted extract through a 0.45 µm syringe filter before injection.
-
Inject the prepared sample and standards into the HPLC system.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
Signaling Pathway
This compound has been noted for its in vitro estrogenic activity. Phytoestrogens can exert their effects through estrogen receptors (ERα and ERβ), which can modulate gene expression through both genomic and non-genomic pathways. The diagram below illustrates a simplified model of the genomic estrogen receptor signaling pathway.
Caption: Simplified genomic estrogen receptor signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the extraction and quantification of this compound from a plant source.
Caption: Experimental workflow for this compound extraction.
References
Troubleshooting low bioactivity of synthetic Piscidic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when observing low bioactivity with synthetic piscidic acid.
Frequently Asked Questions (FAQs)
Section 1: Compound-Related Issues
Q1: My synthetic this compound is showing lower-than-expected or no biological activity. What are the potential compound-related causes?
Low bioactivity can stem from several factors related to the compound itself:
-
Purity and Contamination: The purity of the synthetic this compound is critical. Commercially available this compound may have purity levels of ≥90% or ≥95%[1][2]. Impurities from the synthesis, such as starting materials, by-products, or residual solvents, can interfere with the assay or inhibit the compound's activity.
-
Incorrect Stereoisomer: The biological activity of chiral molecules can be highly dependent on their stereochemistry. The naturally occurring active form is often specified as (+)-piscidic acid or (+)-(2S,3R)-Piscidic acid[1][3]. Synthesis can sometimes produce a mixture of stereoisomers (e.g., cis/trans isomers or enantiomers) or the incorrect isomer, which may have significantly lower or no activity[3][4].
-
Poor Solubility: this compound has limited solubility in water but is soluble in organic solvents like DMSO, chloroform, and ethyl acetate[1][5]. If the compound precipitates in your aqueous assay buffer, its effective concentration will be much lower than intended.
-
Degradation and Instability: The stability of this compound can be influenced by factors like pH, temperature, light, and oxygen[6][7]. Improper storage or handling can lead to degradation, rendering the compound inactive. Phenolic compounds, in particular, can be susceptible to oxidation.
Q2: How can I verify the quality and integrity of my synthetic this compound?
It is crucial to verify the identity and purity of your compound.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of your sample. Compare your results against the specifications provided by the supplier (Table 1).
-
Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the chemical structure and molecular weight (256.21 g/mol ) of this compound[1][2].
-
Stereochemistry Verification: If you suspect a stereoisomer issue, use a polarimeter to measure the optical rotation. For example, one synthesis reported an [α]D value of +35.9 for an intermediate in dichloromethane[4]. Chiral chromatography can also be used to separate and quantify different stereoisomers.
Table 1: Synthetic this compound Specifications
| Property | Typical Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₇ | [1][2] |
| Molecular Weight | 256.21 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Purity (HPLC) | ≥90.0% or Min. 95% | [1][2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate | [1][5] |
| | Limited solubility in water |[1] |
Section 2: Experimental Design & Assay-Related Issues
Q3: My compound seems pure, but the activity is still low. What experimental factors could be the problem?
If the compound's integrity is confirmed, the issue may lie within your experimental setup.
-
Assay Interference: Some compounds can interfere with assay readouts, leading to false negatives. This can include fluorescence quenching, light scattering, or compound aggregation[8]. Aggregates can sequester the target protein, reducing the apparent activity[8][9].
-
Inappropriate Vehicle/Solvent Concentration: While solvents like DMSO are necessary to dissolve this compound, high concentrations can be toxic to cells or inhibit enzyme activity. Always include a vehicle control in your experiment to assess the effect of the solvent alone.
-
Metabolic Instability: Cells can metabolize this compound into an inactive form. The rate of metabolism can vary significantly between different cell types or experimental models.
-
Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. This compound's ability to permeate Caco-2 cell monolayers has been studied, with permeation observed between 6% and 9% in one experiment[5].
Q4: How do I troubleshoot potential experimental design flaws?
A systematic approach can help identify the source of the problem. Use the troubleshooting workflow below to guide your investigation.
Caption: A systematic workflow for troubleshooting low bioactivity results.
Section 3: Biological Activity & Data Interpretation
Q5: What are the known biological activities of this compound that I can use as a positive control or benchmark?
This compound has several reported biological activities. Comparing your results to these can help determine if your assay is working correctly.
-
HMG-CoA Reductase Inhibition: this compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in cholesterol synthesis[5].
-
Antioxidant Activity: It demonstrates antioxidant properties, which can be measured using assays like DPPH radical scavenging[5][10].
-
Antimicrobial Properties: Activity has been shown against certain bacteria, including S. aureus, S. enteritidis, and B. cereus[5].
-
Cholesterol Permeation Inhibition: In a Caco-2 cell model, a fiber-free extract containing this compound reduced cholesterol permeation by 38%[5].
Table 2: Reported Bioactivities of this compound
| Activity | Assay/Model | Result | Source |
|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | Activity confirmed (quantitative values vary by extract) | [10] |
| Enzyme Inhibition | HMG-CoA Reductase | Inhibition confirmed; docking studies suggest binding to active site | [5] |
| Cell Permeability | Caco-2 Cell Monolayer | 38% reduction in cholesterol permeation (by extract) | [5] |
| Antimicrobial | Bacterial Culture | Effective against S. aureus, S. enteritidis, B. cereus |[5] |
Q6: My target is HMG-CoA reductase, but I see no inhibition. How does this compound work and how can I visualize this?
This compound inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for producing cholesterol and other isoprenoids. Failure to see activity could be due to any of the issues mentioned previously (purity, solubility, assay setup). The diagram below illustrates the pathway and the point of inhibition.
Caption: this compound inhibits HMG-CoA reductase in the mevalonate pathway.
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
This protocol provides a basic method to determine if your synthetic this compound is soluble at the desired concentration in your assay buffer.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in 100% DMSO.
-
Serial Dilutions: Create serial dilutions from the stock solution into your final aqueous assay buffer (e.g., PBS or cell culture medium) to achieve your target test concentrations.
-
Equilibration: Incubate the dilutions at your experimental temperature (e.g., 37°C) for 1-2 hours with gentle agitation.
-
Visual Inspection: Carefully inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate, which indicates the compound has crashed out of solution.
-
Quantification (Optional): For a more precise measurement, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) and measure the concentration of the compound in the supernatant using HPLC.
Caption: Experimental workflow for assessing the aqueous solubility of a compound.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method for evaluating the antioxidant capacity of this compound.
-
Reagent Preparation: Prepare a ~60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO). Also prepare a positive control (e.g., Ascorbic Acid or Gallic Acid) and a vehicle control.
-
Reaction: In a 96-well plate, mix an aliquot of your compound solution (e.g., 20 µL) with the DPPH solution (e.g., 180 µL)[10].
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[10].
-
Measurement: Read the absorbance at 515 nm using a microplate reader[10]. A decrease in absorbance (loss of purple color) indicates radical scavenging activity.
-
Calculation: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
References
- 1. CAS 35388-57-9: this compound | CymitQuimica [cymitquimica.com]
- 2. (+)-Piscidic acid | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. itqb.unl.pt [itqb.unl.pt]
- 5. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. mdpi.com [mdpi.com]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preventing degradation of Piscidic Acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Piscidic Acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phenolic acid found in various plants, notably in species like Opuntia (prickly pear).[1] It is recognized for its antioxidant and antimicrobial properties. Maintaining its stability during sample preparation is crucial for accurate quantification and for preserving its biological activity in extracts intended for research and drug development. Degradation can lead to an underestimation of its concentration and a loss of its therapeutic potential.
Q2: What are the primary factors that cause this compound degradation?
Like many phenolic compounds, this compound is susceptible to degradation when exposed to certain conditions. The primary factors include:
-
pH: Both highly acidic and alkaline conditions can lead to the hydrolysis or oxidation of this compound. Neutral or slightly acidic conditions are generally preferred for its stability.[2]
-
Temperature: High temperatures can accelerate the rate of chemical reactions, leading to the degradation of thermolabile compounds like this compound.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, which is a major pathway for the breakdown of phenolic compounds.[2][3]
-
Enzymatic Activity: Endogenous enzymes (e.g., polyphenol oxidases) in the plant matrix can degrade this compound upon cell lysis during sample homogenization.
Q3: What are the common signs of this compound degradation?
Degradation of this compound can be observed through:
-
Color change: Browning or other color changes in the extract can indicate phenolic oxidation.
-
Reduced antioxidant activity: A decrease in the antioxidant capacity of the extract over time can suggest the degradation of active compounds like this compound.[4]
-
Chromatographic analysis: The appearance of new peaks or a decrease in the peak area corresponding to this compound in HPLC or LC-MS analysis is a direct indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound in the extract. | Incomplete extraction. | Optimize the extraction solvent, temperature, and time. Mixtures of alcohol (methanol or ethanol) and water are often effective for extracting phenolic acids.[5] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[6] |
| Degradation during extraction. | Control the extraction conditions carefully. Use a slightly acidic solvent, maintain a low temperature (e.g., 4°C or on ice), protect the sample from light by using amber vials, and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[2] | |
| Inconsistent results between sample replicates. | Non-homogenous sample. | Ensure the plant material is finely and uniformly ground before extraction. |
| Variable degradation between samples. | Standardize the sample preparation workflow to ensure all samples are processed under identical conditions and for the same duration. | |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound. | This indicates the formation of degradation products. Review and optimize the sample preparation and storage conditions to minimize degradation. Use of forced degradation studies can help in identifying potential degradation products.[7][8][9][10] |
| Contamination. | Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants. | |
| Loss of antioxidant activity in the extract over time. | Degradation of this compound and other antioxidant compounds. | Store extracts at low temperatures (-20°C or -80°C) in amber, airtight containers.[2] Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the storage solvent.[2] Avoid repeated freeze-thaw cycles.[11][12][13][14][15] |
Quantitative Data on Phenolic Acid Stability
While specific quantitative data for this compound degradation is limited in the literature, the following table summarizes the stability of similar phenolic acids under various conditions. This information can serve as a general guideline for handling this compound.
| Phenolic Acid | Condition | Observation | Reference |
| Caffeic Acid | Subcritical water (160-240°C) | Degraded quickly, but the overall antioxidant activity of the solution did not change significantly due to the formation of other antioxidant compounds. | [5] |
| Ferulic Acid | Alkaline Hydrolysis (prolonged) | Susceptible to degradation. | [16] |
| General Phenolic Compounds | High Temperature | Can lead to decomposition and loss of solvent. | [3] |
| General Phenolic Compounds | Light Exposure | Can cause photodegradation. | [2] |
| General Phenolic Compounds | Oxygen | Prone to oxidation. | [2] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol provides a general method for extracting this compound while minimizing degradation.
Materials:
-
Plant material (e.g., dried and powdered Opuntia cladodes)
-
Extraction solvent: 80% Methanol in water (v/v), slightly acidified with 0.1% formic acid. Degas the solvent before use.
-
Amber glass vials
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filter
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Weigh approximately 1 gram of the powdered plant material into an amber centrifuge tube.
-
Add 10 mL of the pre-chilled (4°C) extraction solvent.
-
Blanket the headspace of the tube with an inert gas and cap tightly.
-
Vortex the mixture for 30 seconds.
-
Place the tube on a shaker at 4°C for 1 hour, protected from light.
-
Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean amber vial.
-
For immediate analysis, place the vial in an autosampler at 4°C. For storage, blanket the headspace with inert gas, cap tightly, and store at -80°C.
Protocol 2: Forced Degradation Study of a this compound Standard
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath
-
UV lamp (254 nm)
-
HPLC system
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the this compound standard solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the this compound standard solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the this compound standard solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the this compound standard solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the this compound standard solution to UV light (254 nm) for 24 hours.
-
Control: Keep 1 mL of the this compound standard solution at room temperature, protected from light.
-
Analyze all samples by HPLC to observe the degradation of the parent peak and the formation of new peaks.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Potential degradation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Piscidic Acid in Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of Piscidic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability important?
A1: this compound is a phenolic compound naturally found in various plants, including the prickly pear cactus (Opuntia ficus-indica) and Black Cohosh (Cimicifuga racemosa).[1][2] It has demonstrated several beneficial biological activities, including antioxidant, antimicrobial, and anti-hypercholesterolemia effects. Enhancing its bioavailability is crucial because, like many polyphenolic compounds, its therapeutic efficacy is often limited by poor absorption and rapid metabolism in the body.[3][4] Improving bioavailability ensures that a greater amount of the active compound reaches systemic circulation, thereby maximizing its potential health benefits.
Q2: What are the main challenges in formulating this compound for oral delivery?
A2: The primary challenges in formulating this compound for oral delivery are associated with its physicochemical properties. These can include:
-
Poor Aqueous Solubility: this compound has limited solubility in water, which is a critical factor for its dissolution in the gastrointestinal (GI) tract prior to absorption.[5]
-
Stability: Phenolic compounds can be sensitive to the pH variations and enzymatic activity within the GI tract, potentially leading to degradation before absorption.[4][6]
-
First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized in the liver, which significantly reduces the amount of unchanged drug reaching systemic circulation.[7][8]
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size of the drug, for instance through micronization or nanocrystal technology, increases the surface area for dissolution.[9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix in a solid state can enhance its dissolution rate.[11][12][13] Common carriers include polymers like PVP and PEGs.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[3][14][15]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[9]
-
Nanoparticle-Based Delivery Systems: Polymeric nanoparticles can protect this compound from degradation in the GI tract and facilitate its transport across the intestinal epithelium.[3][16][17][18][19]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low in vitro dissolution rate of the this compound formulation.
-
Question: My this compound formulation is showing a very slow dissolution rate in simulated gastric and intestinal fluids. What could be the cause and how can I improve it?
-
Answer: A low dissolution rate is a common issue for poorly soluble compounds like this compound.
-
Potential Causes:
-
The crystalline form of this compound may have low solubility.
-
The particle size of the active pharmaceutical ingredient (API) may be too large.
-
Inadequate wetting of the particles by the dissolution medium.
-
The formulation excipients are not effectively enhancing solubility.
-
-
Troubleshooting Steps:
-
Characterize the Solid State: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine if the this compound is in a crystalline or amorphous form. An amorphous form generally has a higher dissolution rate.
-
Reduce Particle Size: Employ micronization or nanomilling techniques to reduce the particle size of the this compound.
-
Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant to your formulation to improve the wettability of the this compound particles.
-
Evaluate Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, HPMC, PEG) using methods like solvent evaporation or hot-melt extrusion.[11][12][13][20]
-
-
Issue 2: High variability in plasma concentrations in animal studies.
-
Question: I am observing significant inter-animal variability in the plasma concentration of this compound after oral administration of my formulation. What are the likely reasons and how can I address this?
-
Answer: High variability in in vivo studies can obscure the true pharmacokinetic profile of a compound.
-
Potential Causes:
-
Inconsistent dissolution of the formulation in the GI tract of different animals.
-
Food effects: The presence or absence of food can significantly impact drug absorption.
-
Variable first-pass metabolism among individual animals.
-
Differences in gastrointestinal motility.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.
-
Optimize the Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion, which can reduce the impact of physiological variables on dissolution.[15]
-
Increase the Dose: If the analytical method is not sensitive enough, low and variable concentrations may be observed. Consider increasing the dose, if tolerated.
-
Refine the Animal Model: Ensure the chosen animal model is appropriate and that the dosing and blood sampling techniques are consistent.[21][22][23]
-
-
Issue 3: Low permeability in Caco-2 cell assays.
-
Question: My this compound formulation shows good dissolution, but the apparent permeability coefficient (Papp) in our Caco-2 cell monolayer assay is very low. What does this indicate and what are the next steps?
-
Answer: A low Papp value in a Caco-2 assay suggests that the compound has poor ability to cross the intestinal epithelium.
-
Potential Causes:
-
This compound may be a substrate for efflux transporters (like P-glycoprotein) that actively pump the compound back into the intestinal lumen.
-
The compound may have inherently low passive permeability due to its physicochemical properties (e.g., polarity, size).
-
Issues with the integrity of the Caco-2 cell monolayer.
-
-
Troubleshooting Steps:
-
Assess Efflux: Conduct the Caco-2 permeability assay in the presence of a known P-glycoprotein inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor would suggest that this compound is an efflux substrate.
-
Incorporate Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in your formulation.
-
Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.[24][25]
-
Consider Alternative Formulations: Lipid-based formulations or nanoparticles can sometimes facilitate transport across the intestinal barrier through different mechanisms.[3][14]
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₇ | [26] |
| Molecular Weight | 256.21 g/mol | [27] |
| Predicted pKa (Strongest Acidic) | 3.21 | [28] |
| Predicted logP | -0.02 | [28] |
| Water Solubility | 19.9 g/L (Predicted) | [28] |
| Physical State | Solid | [28] |
Table 2: Comparison of Formulation Strategies for Enhancing Bioavailability
| Formulation Strategy | Principle | Potential Advantages | Potential Challenges |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state. | Significant enhancement in dissolution rate. | Physical stability of the amorphous state can be a concern. |
| Lipid-Based Formulations (e.g., SEDDS, SLNs) | Solubilizes the drug in a lipidic vehicle, which can be readily absorbed. | Can enhance both solubility and permeability; may reduce food effects. | Potential for drug precipitation upon dilution in the GI tract. |
| Complexation with Cyclodextrins | Forms a host-guest complex, increasing the aqueous solubility of the drug. | Effective for a wide range of molecules. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Polymeric Nanoparticles | Encapsulates the drug within a polymer matrix, protecting it from degradation and facilitating uptake. | Controlled release and potential for targeted delivery. | Manufacturing process can be complex and scaling up may be challenging. |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound formulations.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[24][25]
-
Transport Study:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The this compound formulation is added to the apical (donor) side, and the basolateral (receiver) side contains drug-free buffer.
-
Samples are collected from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.
-
To assess efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[29]
-
2. In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the pharmacokinetic parameters of a this compound formulation following oral administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (or another suitable rodent model) are used.[21] Animals are acclimatized and fasted overnight before the experiment.
-
Dosing:
-
Oral Group: A predetermined dose of the this compound formulation is administered via oral gavage.
-
Intravenous (IV) Group: A solution of this compound is administered via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified by a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The absolute oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 35388-57-9: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajprd.com [ajprd.com]
- 12. japer.in [japer.in]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijrpc.com [ijrpc.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. This compound | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. (+)-Piscidic acid | CymitQuimica [cymitquimica.com]
- 28. Human Metabolome Database: Showing metabocard for (2R,3S)-Piscidic acid (HMDB0030809) [hmdb.ca]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Addressing matrix effects in LC-MS/MS analysis of Piscidic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Piscidic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound, also known as (p-hydroxybenzyl)tartaric acid, is a polar, acidic organic compound found in various plants. Its analysis by LC-MS/MS can be challenging due to its high polarity, which can lead to poor retention on traditional reversed-phase columns, and its susceptibility to matrix effects from complex biological samples.
Q2: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative results.
Q3: Is there a commercially available stable isotope-labeled internal standard for this compound?
Q4: What are the primary strategies to counteract matrix effects for this compound analysis?
The main strategies to address matrix effects in the absence of a dedicated SIL-IS include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[3] This helps to mimic the matrix effects experienced by the analyte in the unknown samples.
-
Standard Addition: Spiking known amounts of the analyte into the sample itself to create a calibration curve within each sample. This is a very effective method for correcting for matrix effects in individual samples.
-
Use of a Surrogate Internal Standard: Selecting a compound that is structurally and physicochemically similar to this compound to act as an internal standard. This compound should not be present in the samples.
-
Effective Sample Preparation: Employing sample cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.
-
Chromatographic Optimization: Developing a robust chromatographic method that separates this compound from the majority of matrix interferences.
Q5: What type of LC column is suitable for this compound analysis?
Given the polar and acidic nature of this compound, traditional C18 columns may provide insufficient retention. The following column chemistries are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can offer enhanced retention and selectivity for polar, ionizable compounds.
-
"Aqueous C18" Columns: These are modified C18 columns that are more stable in highly aqueous mobile phases and provide better retention for polar analytes.
Troubleshooting Guide
Issue 1: Poor peak shape or low signal intensity for this compound.
| Possible Cause | Suggested Solution |
| Ion Suppression | Significant signal suppression from co-eluting matrix components is a common issue. Implement a matrix effect mitigation strategy as outlined in the FAQs. Evaluate the degree of matrix effect by comparing the response of a standard in pure solvent versus a post-extraction spiked blank matrix sample. |
| Inadequate Chromatography | This compound may be eluting at or near the solvent front with other unretained matrix components. Optimize the chromatographic method by exploring HILIC or mixed-mode columns. Adjust the mobile phase composition, such as the organic solvent content and the concentration of additives like formic acid or ammonium formate, to improve retention and peak shape. |
| Suboptimal MS/MS Parameters | Ensure that the MS/MS parameters (e.g., collision energy, precursor/product ion selection) are fully optimized for this compound to achieve maximum sensitivity. |
Issue 2: High variability in quantitative results between samples.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | The composition of the matrix can vary significantly between different samples, leading to variable ion suppression or enhancement. The standard addition method is highly effective in correcting for sample-to-sample variations in matrix effects. Alternatively, ensure that the matrix used for matrix-matched calibration is truly representative of all study samples. |
| Inefficient Sample Extraction | The recovery of this compound from the sample matrix may be inconsistent. The use of a suitable surrogate internal standard, added at the beginning of the sample preparation process, can help to correct for variability in extraction efficiency. |
| Sample Preparation Inconsistency | Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability. |
Issue 3: Difficulty in finding a suitable blank matrix for matrix-matched calibration.
| Possible Cause | Suggested Solution |
| Endogenous this compound | The "blank" matrix may contain endogenous levels of this compound. |
| Matrix Unavailability | A true blank matrix (e.g., from an untreated control group) may not be available. |
| Use Standard Addition | The method of standard addition is an excellent alternative when a blank matrix is unavailable as it uses the sample's own matrix for calibration. |
| Surrogate Matrix | If a true blank is unavailable, a surrogate matrix with similar properties (e.g., a different plant extract known not to contain this compound) can be used, but this approach requires thorough validation. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare a this compound standard solution in a pure solvent (e.g., methanol/water).
-
Prepare a blank matrix extract by subjecting a sample known to not contain this compound to your sample preparation procedure.
-
Create two sets of samples:
-
Set A (Solvent): Spike the this compound standard into the pure solvent at a known concentration.
-
Set B (Post-extraction Spike): Spike the same amount of this compound standard into the blank matrix extract.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Modified QuEChERS Sample Preparation for this compound in Plant Material
This protocol is a starting point and should be optimized for your specific matrix.
-
Homogenize 1-2 g of the plant sample.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
If a surrogate internal standard is used, add it at this stage.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant to a dSPE tube containing MgSO₄ and a suitable sorbent. Note: Primary secondary amine (PSA) is commonly used in QuEChERS but can remove acidic analytes. Consider using C18 or a novel sorbent that does not interact with acidic compounds.
-
-
Vortex and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis, possibly after dilution.
Quantitative Data Summary
The following table summarizes the general effectiveness of different strategies for mitigating matrix effects for polar, acidic analytes, based on published literature. The actual effectiveness will be dependent on the specific analyte, matrix, and analytical conditions.
| Mitigation Strategy | General Effectiveness for Polar/Acidic Analytes | Key Considerations |
| Stable Isotope-Labeled Internal Standard | Very High | Not currently available for this compound. |
| Matrix-Matched Calibration | High | Requires a representative blank matrix. |
| Standard Addition | Very High | More laborious as each sample requires multiple analyses. |
| Surrogate Internal Standard | Moderate to High | The surrogate must closely mimic the behavior of this compound. |
| Sample Dilution | Moderate | May compromise the limit of quantification. |
| Optimized Sample Cleanup (e.g., SPE) | Moderate to High | Requires method development to ensure selective removal of interferences without loss of the analyte. |
Visualizations
Experimental Workflow for Addressing Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects in the analysis of this compound.
Logical Relationship of Mitigation Strategies
Caption: Decision tree for selecting a matrix effect mitigation strategy for this compound.
References
Scalable purification strategies for Piscidic Acid from crude extracts
This technical support center provides guidance for researchers, scientists, and drug development professionals on scalable strategies for purifying Piscidic Acid from crude extracts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Initial Extraction | 1. Incomplete cell lysis: Plant material may not be sufficiently homogenized. 2. Inappropriate solvent polarity: The solvent may not be optimal for extracting this compound.[1] 3. Insufficient solvent-to-solid ratio: The volume of solvent may be too low to effectively extract the compound.[1] 4. Degradation of this compound: pH or temperature conditions during extraction may be causing degradation. | 1. Optimize homogenization: Ensure the plant material is finely ground to maximize surface area. 2. Solvent selection: Use a polar solvent such as methanol or a methanol/water mixture. Acidifying the solvent (e.g., with 0.1% formic acid) can improve the extraction of phenolic acids. 3. Increase solvent volume: Experiment with higher solvent-to-solid ratios to ensure complete extraction. 4. Control extraction conditions: Perform extraction at room temperature or below and maintain a slightly acidic pH to improve stability. |
| This compound "Oils Out" During Crystallization | 1. High concentration of impurities: The presence of other compounds can prevent proper crystal lattice formation.[2] 2. Supersaturation is too high: The solution cooled too rapidly.[3] 3. Inappropriate crystallization solvent: The chosen solvent may not be ideal for this compound crystallization. | 1. Pre-purification: Perform an additional purification step, such as column chromatography, before attempting crystallization. 2. Slow cooling: Allow the saturated solution to cool slowly to room temperature, followed by refrigeration. Seeding with a small crystal of pure this compound can also help.[3] 3. Solvent system optimization: Experiment with different solvent systems. A mixture of a solvent in which this compound is soluble (e.g., ethyl acetate) and a solvent in which it is less soluble (e.g., hexane) can be effective. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary or mobile phase: The chosen chromatography conditions may not provide sufficient resolution. 2. Column overloading: Too much crude extract has been loaded onto the column. 3. Irregular column packing: Channels or cracks in the stationary phase can lead to band broadening. | 1. Method development: Optimize the mobile phase gradient and consider different stationary phases (e.g., reversed-phase C18 for polar compounds). 2. Reduce sample load: Decrease the amount of extract loaded onto the column. 3. Proper column packing: Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of Similar Polarity Compounds in HPLC | 1. Suboptimal mobile phase gradient: The gradient may not be shallow enough to resolve compounds with similar retention times. 2. Inappropriate column chemistry: The stationary phase may not have the right selectivity for the compounds of interest. | 1. Optimize HPLC gradient: Employ a shallower gradient and a longer run time to improve separation. 2. Select a different column: Try a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity for phenolic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from crude plant material?
A1: this compound is a polar compound, so polar solvents are most effective for its extraction.[4] Methanol or a mixture of methanol and water (e.g., 80:20 v/v) is a good starting point.[1] Acidifying the extraction solvent with a small amount of acid, such as 0.1% formic acid, can improve the yield by keeping the carboxylic acid groups protonated and enhancing solubility in the organic solvent.
Q2: How can I remove non-polar impurities like fats and waxes from my crude extract?
A2: A common and effective method is liquid-liquid extraction. After the initial solvent extraction and removal of the organic solvent, the aqueous residue can be washed with a non-polar solvent like hexane. The non-polar impurities will partition into the hexane layer, which can then be discarded, leaving the more polar this compound in the aqueous layer.
Q3: What type of chromatography is most suitable for purifying this compound?
A3: Both normal-phase and reversed-phase chromatography can be used. For a scalable approach, reversed-phase column chromatography is often preferred for polar compounds like this compound. A C18 stationary phase with a mobile phase gradient of water (acidified with formic or acetic acid) and methanol or acetonitrile is a common starting point. Preparative High-Performance Liquid Chromatography (HPLC) can be used for final polishing to achieve high purity.[5]
Q4: My this compound sample appears to be degrading. How can I improve its stability during purification?
A4: this compound, being a phenolic compound, can be susceptible to oxidation. It is advisable to work at lower temperatures when possible, protect samples from light, and work under an inert atmosphere (e.g., nitrogen or argon) if degradation is significant. Maintaining a slightly acidic pH can also improve stability.[6]
Q5: How can I confirm the purity of my final this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is an excellent method for assessing purity. A pure sample should show a single major peak at the appropriate wavelength. Purity can be further confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Quantitative Data Summary
The following table presents illustrative data for a scalable purification strategy for this compound. Actual results will vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| Crude Methanolic Extraction | 1000 (dry plant material) | 150 (crude extract) | 15 | ~5 |
| Liquid-Liquid Extraction (Hexane Wash) | 150 | 120 | 80 | ~10 |
| Column Chromatography (Reversed-Phase C18) | 120 | 15 | 12.5 | ~70 |
| Preparative HPLC | 15 | 9 | 60 | >98 |
Experimental Protocols
Protocol 1: Scalable Extraction and Initial Purification of this compound
-
Homogenization: Grind 1 kg of dried and powdered plant material to a fine powder.
-
Solvent Extraction:
-
Macerate the powdered material in 10 L of 80% methanol in water (v/v) containing 0.1% formic acid for 24 hours at room temperature with constant stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.
-
-
Liquid-Liquid Extraction for Defatting:
-
Transfer the aqueous extract to a large separatory funnel.
-
Add an equal volume of hexane, shake vigorously for 5 minutes, and allow the layers to separate.
-
Drain the lower aqueous layer and discard the upper hexane layer.
-
Repeat the hexane wash two more times.
-
-
Acid-Base Extraction for Isolation of Acidic Compounds:
-
Adjust the pH of the defatted aqueous extract to ~9.0 with 2M NaOH.
-
Extract the alkaline solution with an equal volume of ethyl acetate three times to remove neutral and basic compounds. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to ~2.0 with 2M HCl.
-
Extract the acidified aqueous solution with an equal volume of ethyl acetate three times. The this compound will partition into the ethyl acetate layer.[7]
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a crude acidic fraction enriched in this compound.
-
Protocol 2: Chromatographic Purification of this compound
-
Reversed-Phase Column Chromatography:
-
Prepare a reversed-phase C18 column of appropriate size for the amount of crude acidic fraction.
-
Equilibrate the column with 100% water containing 0.1% formic acid.
-
Dissolve the crude acidic fraction in a minimal amount of methanol and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol in water (both containing 0.1% formic acid). For example:
-
100% Water (2 column volumes)
-
90:10 Water:Methanol (4 column volumes)
-
70:30 Water:Methanol (4 column volumes)
-
50:50 Water:Methanol (4 column volumes)
-
100% Methanol (2 column volumes)
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
-
Preparative HPLC:
-
Dissolve the semi-purified fraction in the initial mobile phase for preparative HPLC.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an optimized isocratic or gradient mobile phase of water and methanol (or acetonitrile) with 0.1% formic acid.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain highly pure this compound.
-
Visualizations
Caption: Experimental workflow for the scalable purification of this compound.
Caption: Logical workflow for troubleshooting this compound purification.
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for the derivatization of Piscidic Acid
Welcome to the technical support center for the derivatization of Piscidic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues encountered during the analytical derivatization of this compound for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is essential for the GC-MS analysis of this compound because of its low volatility and poor thermal stability. This compound contains multiple polar functional groups (two carboxylic acids, one phenolic hydroxyl, and one alcoholic hydroxyl) that lead to strong intermolecular hydrogen bonding.[1] These characteristics result in broad, tailing peaks and potential degradation in the hot GC inlet, leading to poor chromatographic resolution and inaccurate quantification.[1][2] Derivatization replaces the active hydrogen atoms on these functional groups with less polar, more stable groups (e.g., trimethylsilyl groups), which increases the molecule's volatility and thermal stability, leading to sharper peaks and improved analytical performance.[3][4]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective methods for derivatizing compounds with multiple hydroxyl and carboxyl groups like this compound are silylation and a two-step alkylation/esterification process.
-
Silylation: This is the most universal and often preferred method as it derivatizes all active hydrogens (from -OH and -COOH groups) in a single step.[1][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[6]
-
Alkylation/Esterification: This typically involves methylation to convert carboxylic acids to methyl esters and phenolic/alcoholic hydroxyls to methyl ethers.[7][8] This may require a two-step process or specific reagents that can react with all functional groups.
Q3: Which silylating reagent should I choose for this compound?
A3: For comprehensive derivatization of all four active sites on this compound, a strong silylating agent is recommended. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), is a very common and effective choice. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful option. The choice may depend on solvent compatibility and the presence of other compounds in your sample matrix.
Q4: My derivatization reaction yield is low. What are the common causes?
A4: Low derivatization yield is a frequent issue. The most common causes include:
-
Presence of Moisture: Silylating agents are extremely sensitive to water. Any moisture in the sample, solvent, or glassware will consume the reagent, leading to incomplete derivatization.[3][9]
-
Suboptimal Temperature or Time: Derivatization reactions require specific temperatures and durations to proceed to completion. Insufficient heat or time can result in a low yield.
-
Incorrect Stoichiometry: An insufficient amount of the derivatizing reagent relative to the analyte will lead to an incomplete reaction. A molar excess of the reagent is typically required.[9]
-
Sample Matrix Effects: Other compounds in your sample may compete for the derivatization reagent or inhibit the reaction.
-
Steric Hindrance: While less of an issue for this compound, highly complex molecules may have sterically hindered functional groups that react slowly.[9]
Troubleshooting Guides
Issue 1: Low or No Derivatized Product Peak in GC-MS
This guide provides a systematic approach to troubleshooting failed or low-yield silylation reactions.
Troubleshooting Workflow for Low Silylation Yield
Caption: Troubleshooting decision tree for low silylation yield.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Presence of Water | Ensure all components are anhydrous. | Silylating agents react rapidly with water to form siloxanes, depleting the reagent.[9] Actions: Oven-dry all glassware (e.g., 120°C for 4 hours) and cool under an inert atmosphere (N₂ or Argon). Use high-purity, anhydrous solvents. Lyophilize or evaporate aqueous samples to complete dryness before adding reagents.[3] |
| Degraded Reagent | Use fresh, properly stored reagent. | Silylation reagents are sensitive to moisture and can degrade over time, even with proper storage. Actions: Purchase reagents in small quantities with septa-sealed caps. Store in a desiccator under an inert atmosphere. If degradation is suspected, use a fresh vial of reagent. |
| Insufficient Reagent | Increase the molar excess of the silylating agent. | An inadequate amount of reagent will result in an incomplete reaction, especially with multiple reactive sites on the analyte. Actions: Calculate the moles of this compound and ensure a significant molar excess of the silylating reagent. A 10- to 50-fold excess is a good starting point.[9] |
| Suboptimal Temperature | Increase the reaction temperature. | The derivatization of all four active sites on this compound may require thermal energy to proceed to completion. Actions: Perform the reaction at a higher temperature. A typical range for BSTFA/MSTFA is 60-90°C. |
| Insufficient Time | Increase the reaction time. | Some functional groups, particularly on complex molecules, may react slower than others. Actions: Extend the reaction time from a standard 30 minutes up to 60, 90, or even 120 minutes to ensure the reaction goes to completion. Monitor reaction progress over time if possible. |
| Poor Solubility | Use a co-solvent like pyridine. | If the dried sample residue does not fully dissolve in the silylating agent, the reaction will be inefficient. Actions: Add a small amount of a dry solvent like pyridine or acetonitrile to first dissolve the sample before adding the silylating reagent. Pyridine can also act as an acid scavenger, which can be beneficial.[6] |
Issue 2: Multiple or Unexpected Peaks for the Derivatized Analyte
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Incomplete Derivatization | Optimize reaction conditions (Time, Temp, Reagent Excess). | If the reaction is incomplete, you will see peaks corresponding to partially silylated this compound (e.g., with 1, 2, or 3 TMS groups instead of 4). Actions: Re-run the derivatization using more stringent conditions as described in the table above (increase temperature, time, and/or reagent concentration). |
| Analyte Degradation | Reduce inlet temperature or derivatize at a lower temperature. | This compound, even when derivatized, might be susceptible to thermal degradation if the GC inlet temperature is too high. Actions: Lower the GC inlet temperature in 20°C increments to see if the profile of degradation products changes. Ensure the derivatization temperature is not excessively high. |
| Reagent Artifacts | Run a reagent blank. | Silylating agents can contain minor impurities or produce side-reaction products that appear as peaks in the chromatogram. Actions: Prepare and run a blank sample containing only the solvent and derivatizing reagents. This will help identify any peaks that are not related to your analyte. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide starting points for optimizing silylation and methylation reactions for phenolic acids like this compound. Optimal conditions should be determined empirically for your specific sample and instrumentation.
Table 1: Typical Conditions for Silylation of Phenolic Acids
| Parameter | Condition Range | Notes |
| Reagent | BSTFA + 1% TMCS or MSTFA | Powerful reagents suitable for derivatizing both hydroxyl and carboxyl groups. |
| Solvent | Pyridine, Acetonitrile, DMF (anhydrous) | Pyridine is often preferred as it aids in dissolving the analyte and acts as an HCl scavenger. |
| Reagent:Analyte Ratio | 10:1 to 100:1 (molar excess) | A significant excess is needed to drive the reaction to completion. |
| Temperature | 60 - 90°C | Higher temperatures often reduce reaction time. |
| Time | 30 - 120 minutes | Monitor for completion; longer times may be needed for complex matrices. |
Table 2: Typical Conditions for Methylation of Phenolic Compounds
| Parameter | Condition Range | Notes |
| Reagent | Tetramethylammonium hydroxide (TMAH) | Effective for O-methylation of phenolic groups.[10] |
| Solvent | Ethanol, Methanol | Green solvent choices are often effective.[10] |
| Reagent:Analyte Ratio | 1:1 to 2:1 (molar ratio) | Stoichiometry is more critical; large excesses may not be needed.[10] |
| Temperature | 120°C (Microwave) or 300-400°C (Gas Phase) | Conditions vary significantly based on the method (e.g., microwave vs. gas phase).[10][11] |
| Time | < 30 minutes (Microwave) | Microwave-assisted reactions can be very rapid.[10] |
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA + 1% TMCS for GC-MS Analysis
This protocol provides a general method for the derivatization of this compound. It should be optimized for your specific application.
Silylation Experimental Workflow
Caption: General workflow for the silylation of this compound.
Materials:
-
Dried this compound sample or extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
2 mL GC vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place an accurately weighed amount of the this compound standard or dried sample extract (e.g., 50-200 µg) into a 2 mL GC vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water.[3]
-
Solvent Addition: Add 50 µL of anhydrous pyridine to the vial. Vortex for 30 seconds to ensure the sample is fully dissolved.
-
Reagent Addition: Using a dry syringe, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or oven set to 75°C for 60 minutes.
-
Analysis: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Injection: Inject a 1 µL aliquot of the derivatized sample directly into the GC-MS. If the concentration is too high, the sample can be diluted with an anhydrous solvent like hexane before injection.
Safety Note: Derivatization reagents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4158101A - Process for the methylation of phenolic compounds - Google Patents [patents.google.com]
Technical Support Center: Isolation of Piscidic Acid from Natural Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Piscidic Acid from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it commonly found?
This compound is a phenolic ester compound. It has been identified in various plants, including:
-
Lotus corniculatus (Bird's-foot trefoil)[1]
-
Retama raetam (White Weeping Broom)[1]
-
Cicer arietinum (Chickpea)
Q2: What are the general steps involved in the isolation of this compound?
The isolation of this compound typically follows a standard workflow for natural product extraction. This involves sample preparation, extraction, purification, and finally, analysis and characterization.
Q3: What are the critical parameters to consider during the extraction of this compound?
Several factors can significantly impact the efficiency of this compound extraction. These include the choice of solvent, extraction temperature, extraction time, and the pH of the extraction medium. Optimization of these parameters is crucial for maximizing yield and minimizing the degradation of the target compound.[6][7][8]
Q4: How can I confirm the presence and purity of this compound in my fractions?
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the qualitative and quantitative analysis of organic acids from plant extracts.[9][10] For structural confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent system may not be optimal for this compound. | Experiment with different solvent systems, including hydroalcoholic mixtures (e.g., ethanol/water, methanol/water). The use of slightly acidified solvents can improve the extraction of phenolic acids.[12] |
| Degradation during Extraction: this compound, like many phenolic compounds, can be sensitive to high temperatures and prolonged extraction times.[13] | Employ milder extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which often require shorter times and lower temperatures.[9] Consider performing extractions at room temperature or under refrigerated conditions. | |
| Suboptimal pH: The pH of the extraction medium can influence the solubility and stability of this compound. | Optimize the pH of the extraction solvent. Acidic conditions are often favorable for the extraction of phenolic acids.[14] | |
| Co-extraction of Interfering Compounds | Poor Selectivity of Solvent: The chosen solvent may be co-extracting a wide range of other compounds with similar polarities to this compound, such as other phenolic acids, flavonoids, and sugars.[1] | Utilize a multi-step extraction or partitioning process. For example, after an initial extraction with a polar solvent, perform liquid-liquid partitioning with solvents of varying polarities to separate compounds based on their solubility. |
| Presence of Pigments and Waxes: Natural source materials often contain chlorophyll, carotenoids, and waxes that can interfere with purification. | A pre-extraction step with a non-polar solvent like hexane can help in removing lipids and waxes. For pigment removal, techniques like solid-phase extraction (SPE) with appropriate cartridges can be effective.[10] | |
| Degradation of this compound during Purification | Harsh Chromatographic Conditions: The use of strong acids or bases in the mobile phase, or exposure to high temperatures during solvent evaporation, can lead to the degradation of this compound. | Use milder mobile phase modifiers like formic acid or acetic acid for HPLC.[11] Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator). |
| Instability on Stationary Phase: Certain stationary phases in chromatography might cause on-column degradation. | Screen different types of stationary phases (e.g., C18, Phenyl-Hexyl) to find one that provides good separation without causing degradation. | |
| Difficulty in Achieving High Purity | Presence of Isomers or Closely Related Compounds: The natural source may contain compounds with very similar chemical structures and polarities to this compound, making separation challenging. | Employ high-resolution purification techniques like preparative High-Performance Liquid Chromatography (prep-HPLC).[11][12] Gradient elution methods are generally more effective for separating complex mixtures than isocratic methods.[12] |
| Sample Overload on Chromatographic Column: Overloading the column can lead to poor separation and peak tailing. | Determine the optimal loading capacity of your column for the crude extract. It may be necessary to perform multiple injections of smaller volumes. |
Experimental Protocols
General Protocol for Extraction of this compound
This protocol provides a general guideline for the extraction of this compound from a plant source like Cicer arietinum. Optimization will be required based on the specific plant material.
-
Sample Preparation:
-
Air-dry the plant material at room temperature, protected from direct sunlight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.
-
Purification by Solid-Phase Extraction (SPE)
This protocol is for the preliminary purification of the crude extract to remove highly polar and non-polar impurities.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 5g) by passing methanol followed by deionized water.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Elution:
-
Wash the cartridge with deionized water to remove highly polar compounds like sugars.
-
Elute the fraction containing this compound with an appropriate concentration of methanol in water (this will require optimization).
-
Collect the fractions and monitor for the presence of this compound using analytical HPLC.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This method can be used for the analysis of fractions obtained during purification.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% phosphoric acid in water) and solvent B (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.[9]
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Comparison of Extraction Solvents for Phenolic Compounds (General)
| Solvent System | Relative Yield of Total Phenolics | Advantages | Disadvantages |
| 100% Methanol | Moderate to High | Good for a broad range of polarities. | Can extract chlorophyll. |
| 80% Methanol | High | Excellent for most phenolic acids. | |
| 100% Ethanol | Moderate | "Green" solvent, less toxic. | May be less efficient for some compounds. |
| 70% Ethanol | High | Good balance of polarity.[15] | |
| Water | Low to Moderate | Inexpensive and non-toxic. | Can have low efficiency for less polar compounds. |
| Acidified Water (e.g., 0.1% HCl) | Moderate | Can improve the stability of some phenolic compounds.[12] | Can cause hydrolysis of esters with prolonged exposure. |
Note: This table provides a general comparison for the extraction of phenolic compounds. The optimal solvent for this compound may vary depending on the plant matrix.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting low yields of this compound.
References
- 1. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS 469-65-8 (HY-N11707-5) | Szabo-Scandic [szabo-scandic.com]
- 5. Black Cohosh: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Optimization of Extraction Yield, Phenolic Compounds and Antioxidant Activity of Moroccan Propolis Extracts: Improvement of Ultrasound-Assisted Technique Using Response Surface Methodology [mdpi.com]
- 9. plantsjournal.com [plantsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isca.in [isca.in]
- 13. [PDF] Natural Plant Extracts as Acid-Base Indicator and Determination of Their pKa Value | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The optimization of phenolic compounds extraction from cactus pear (Opuntia ficus-indica) skin in a reflux system using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Piscidic Acid in topical formulations
This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the stability of Piscidic Acid in topical formulations. It includes frequently asked questions and troubleshooting guides in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it prone to instability in topical formulations?
This compound is a phenolic compound and a derivative of tartaric acid.[1] Its instability primarily stems from the phenolic hydroxyl group on its benzene ring.[2] This group is susceptible to oxidation, which can be accelerated by factors such as light, heat, high pH, and the presence of metal ions.[3][4] Like many phenolic compounds, this oxidative degradation can lead to a loss of bioactivity and undesirable changes in the formulation, such as discoloration.[4][5]
Q2: What are the primary factors that lead to the degradation of this compound?
The main factors contributing to the degradation of this compound in topical formulations are:
-
Oxidation : This is the most significant degradation pathway. The phenolic hydroxyl group can be oxidized, forming quinone-type structures, which are often colored and less effective. This process is catalyzed by oxygen, transition metal ions, and light.[4][6][7]
-
High pH : Alkaline environments can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. Many phenolic acids, such as caffeic and gallic acids, show significant instability at high pH.[8][9] For phenolic compounds in general, a stable pH is often between 4 and 7.[10]
-
UV Radiation (Photodegradation) : Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidative reactions, leading to the formation of free radicals and subsequent degradation of the molecule.[4][11]
-
Presence of Metal Ions : Trace amounts of metal ions (e.g., iron, copper) in excipients can act as catalysts for oxidative degradation.[7][12]
Q3: How can I visually identify the degradation of this compound in my formulation?
The most common visual indicator of this compound degradation is a change in color. Oxidation of phenolic compounds often results in the formation of colored byproducts, leading to a yellowish or brownish tint in the formulation.[4] While color change is a strong indicator, the absence of it does not guarantee stability. A loss of potency, which can only be determined through analytical methods like HPLC, is the definitive measure of degradation.[13]
Troubleshooting Guide
Problem: My this compound formulation is rapidly turning yellow/brown.
-
Cause : This discoloration is a classic sign of oxidation.[4] The phenolic group in this compound is likely being oxidized to form colored quinone-like compounds. This can be triggered by exposure to air (oxygen), light, or trace metal ions in your excipients.
-
Solutions :
-
Incorporate Antioxidants : Add antioxidants to the formulation to scavenge free radicals and prevent the oxidative chain reaction. A combination of antioxidants can be more effective due to synergistic effects.[4]
-
Add a Chelating Agent : Introduce a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that may be catalyzing the oxidation.[14][15]
-
Control the pH : Ensure the formulation has an acidic pH, ideally below 6. Use a suitable buffer system (e.g., citrate buffer) to maintain a stable pH throughout the product's shelf life. Phenolic compounds are generally more stable in acidic conditions.[8][10]
-
Use Opaque Packaging : Protect the formulation from light by using opaque or UV-protective packaging.[4]
-
Problem: My stability studies show a significant loss of this compound potency over time, even without major color changes.
-
Cause : Degradation is occurring, but the byproducts may not be colored. This points to issues with the formulation's overall protective capacity against environmental factors like pH shifts, temperature, and residual oxygen.
-
Solutions :
-
Optimize the Antioxidant System : Evaluate the type and concentration of your antioxidants. Consider combining a water-soluble antioxidant (like L-Ascorbic Acid) with an oil-soluble one (like Tocopherol or Ascorbyl Palmitate) for comprehensive protection in emulsion systems.[4] Ferulic acid is known to act synergistically with other antioxidants like ascorbic acid.[16]
-
Implement Encapsulation : Encapsulating this compound in systems like liposomes or nanostructured lipid carriers can create a physical barrier, protecting it from pro-oxidative elements in the formulation.[3][17] This can also improve skin penetration.[5]
-
Review Excipient Quality : Ensure your excipients are of high purity and have low levels of reactive impurities like peroxides and trace metals.[7]
-
Manufacture Under Inert Atmosphere : During the manufacturing process, particularly during heating and cooling phases, purge the mixing vessel with an inert gas like nitrogen to minimize the incorporation of oxygen into the final product.[11]
-
Problem: The viscosity and texture of my cream/lotion are changing during stability testing.
-
Cause : Changes in the formulation's physical properties can be linked to the degradation of the active ingredient or interactions between excipients. For instance, the degradation of this compound could alter the ionic strength or pH of the aqueous phase, affecting the performance of certain gelling agents or emulsifiers.
-
Solutions :
-
Verify pH Stability : Monitor the pH of your formulation throughout the stability study. If it's drifting, your buffering capacity is insufficient. Re-evaluate your buffer system's type and concentration.
-
Assess Excipient Compatibility : Ensure all excipients are compatible with this compound and the chosen pH range. Some polymers can lose viscosity in highly acidic environments.
-
Control Manufacturing Parameters : Critical process parameters like temperature, mixing speed, and the order of ingredient addition can significantly impact the final product's stability.[11] Ensure these are well-defined and controlled.
-
Data Presentation: Stabilizer Efficacy
The following tables provide examples of how to structure quantitative data from stability studies.
Table 1: Common Antioxidants and Chelating Agents for Topical Formulations
| Stabilizer Class | Example Compound | Typical Use Concentration | Phase Solubility | Key Considerations |
| Antioxidant | L-Ascorbic Acid (Vitamin C) | 0.2 - 1.0% | Water | Prone to instability itself; most effective at acidic pH.[4] |
| Antioxidant | Tocopherol (Vitamin E) | 0.1 - 0.5% | Oil | Often used with Vitamin C for synergistic effects.[4] |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Oil | Synthetic antioxidant, very effective but may have regulatory limits.[4][16] |
| Antioxidant | Ferulic Acid | 0.5 - 1.0% | Water/Glycols | Stabilizes Vitamins C and E and provides photoprotection.[16] |
| Chelating Agent | Disodium EDTA | 0.05 - 0.2% | Water | Sequesters divalent and trivalent metal ions.[14] |
Table 2: Example Data - Effect of pH on this compound Stability (Illustrative data based on typical phenolic acid behavior)
| Formulation pH | % this compound Remaining (40°C, 30 days) | Visual Observation |
| 4.5 | 98.2% | No change |
| 5.5 | 95.1% | No change |
| 6.5 | 89.5% | Slight yellowing |
| 7.5 | 72.3% | Moderate brown tint |
Table 3: Example Data - Efficacy of Different Stabilization Strategies (Illustrative data based on a formulation at pH 5.5, 40°C, 30 days)
| Formulation Base | Stabilizer(s) Added | % this compound Remaining |
| Cream Base | None | 91.3% |
| Cream Base | 0.1% Disodium EDTA | 94.6% |
| Cream Base | 0.5% Tocopherol + 0.5% Ascorbic Acid | 96.8% |
| Cream Base | 0.1% Disodium EDTA + 0.5% Tocopherol + 0.5% Ascorbic Acid | 99.1% |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Cream
-
Objective : To assess the chemical and physical stability of a this compound cream formulation under accelerated conditions.
-
Materials :
-
Test formulation of this compound cream.
-
Control formulation (cream base without this compound).
-
Appropriate sealed, opaque containers.
-
Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH.
-
pH meter, viscometer, light microscope.
-
HPLC system for potency analysis.
-
-
Methodology :
-
Prepare a sufficient quantity of the test formulation.
-
Package the formulation in the chosen final packaging containers.
-
Place samples in the stability chamber.
-
Withdraw samples at predetermined time points: T=0, 2 weeks, 1 month, 2 months, and 3 months.
-
At each time point, analyze the samples for the following parameters:
-
Appearance : Color, odor, and phase separation.
-
pH : Measure the pH of a 10% dispersion in deionized water.
-
Viscosity : Measure using a calibrated viscometer.
-
Microscopic Examination : Observe for changes in globule size or crystallization.
-
Assay (Potency) : Determine the concentration of this compound using a validated HPLC method (see Protocol 2).
-
-
-
Data Analysis : Plot the percentage of remaining this compound against time. A degradation of >10% is typically considered a significant change. Document all physical changes.
Protocol 2: Quantification of this compound in a Cream Formulation by HPLC-UV
-
Objective : To accurately quantify the concentration of this compound in a topical cream sample.
-
Instrumentation & Reagents :
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound analytical standard of known purity.[18]
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.[19]
-
Solvents for extraction (e.g., methanol, ethanol).
-
-
Chromatographic Conditions (Example) :
-
Mobile Phase : Isocratic or gradient elution. E.g., 65% 0.1% Phosphoric Acid in water (A) and 35% Acetonitrile (B).[19]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : Determined by scanning the UV spectrum of this compound (typically in the 220-340 nm range).[19]
-
Injection Volume : 10 µL.
-
-
Procedure :
-
Standard Preparation : Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation : a. Accurately weigh approximately 1g of the cream into a 50 mL volumetric flask. b. Add ~30 mL of methanol. Sonicate for 15 minutes to disperse the cream and dissolve the this compound.[19] c. Allow to cool to room temperature and dilute to volume with methanol. Mix thoroughly. d. Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis : Inject the standard solutions to generate a calibration curve. Inject the sample solutions.
-
-
Calculation : Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability-testing a formulation.
Caption: Troubleshooting decision tree for formulation instability.
References
- 1. This compound | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 35388-57-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Encapsulation of phenolic compounds with liposomal improvement in the cosmetic industry - CD Bioparticles [cd-bioparticles.net]
- 4. fagronacademy.us [fagronacademy.us]
- 5. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Role of Antioxidant Supplementation in Enhancing Chelation Therapy for Lead-Induced Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemfaces.com [chemfaces.com]
- 19. cipac.org [cipac.org]
Technical Support Center: Troubleshooting Poor Reproducibility in Piscidic Acid Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility encountered during bioassays involving Piscidic Acid. By offering detailed methodologies, quantitative data summaries, and clear visual workflows, we aim to empower researchers to achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during experimentation with this compound, presented in a user-friendly question-and-answer format.
Q1: I am observing high variability between replicate wells in my cell-based assays with this compound. What are the common causes and solutions?
A1: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling.
-
-
Pipetting Errors:
-
Problem: Inaccurate or inconsistent liquid handling can introduce significant errors.
-
Solution: Regularly calibrate your pipettes. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. Pre-wetting pipette tips by aspirating and dispensing the liquid once before the actual transfer can improve accuracy.
-
-
Edge Effects:
-
Problem: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Compound Precipitation:
-
Problem: this compound, like many phenolic compounds, may have limited solubility in aqueous solutions and can precipitate, especially at higher concentrations. This leads to inconsistent concentrations across wells.
-
Solution: Visually inspect your this compound dilutions for any signs of precipitation. When preparing stock solutions in DMSO, ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent toxicity and compound precipitation. It is advisable to perform a stepwise dilution.
-
Q2: My this compound stock solution appears to be losing activity over time. How should I properly prepare and store it?
A2: The stability of your this compound stock solution is critical for reproducible results.
-
Preparation: this compound is often supplied as a powder. For cell-based assays, it is common to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved. Sonication can aid in dissolving the compound.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1] For short-term storage (up to one month), -20°C is generally sufficient. For longer-term storage (up to six months), -80°C is recommended.[1] Always protect the stock solution from light.
Q3: I am getting inconsistent IC50 values for this compound in my antioxidant assays (e.g., DPPH). What could be the cause?
A3: Inconsistent IC50 values in antioxidant assays can be frustrating. Here are some key factors to consider:
-
Reaction Time: The reaction between this compound and the radical (e.g., DPPH) may not have reached its endpoint. It is crucial to perform a time-course experiment to determine the optimal incubation time for the reaction to stabilize.
-
Solvent Effects: The type of solvent used to dissolve this compound and the DPPH reagent can influence the reaction kinetics. Ensure that the same solvent system is used consistently across all experiments. Methanol or ethanol are commonly used for DPPH assays.
-
Light Sensitivity: The DPPH radical is light-sensitive and can degrade over time, leading to a decrease in its absorbance and affecting the accuracy of your results. Always prepare the DPPH solution fresh and keep it in a light-protected container.
-
pH of the Medium: The antioxidant activity of phenolic compounds can be pH-dependent. Ensure the pH of your reaction mixture is controlled and consistent.
Q4: I suspect that this compound is forming aggregates in my biochemical assays, leading to non-specific inhibition. How can I address this?
A4: The aggregation of small molecules is a known cause of non-specific inhibition in biochemical assays and a significant source of poor reproducibility, particularly with phenolic compounds.
-
Mechanism: At concentrations above a critical aggregation concentration, compounds can form colloidal aggregates that sequester and denature proteins, leading to what appears to be enzyme inhibition.
-
Troubleshooting:
-
Include a Detergent: A common way to disrupt these aggregates is to include a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), in your assay buffer. If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, it is a strong indication that aggregation is occurring.
-
Vary Enzyme Concentration: True inhibitors usually show an IC50 value that is independent of the enzyme concentration, whereas aggregating inhibitors often show a weaker IC50 at higher enzyme concentrations.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of aggregates in your assay buffer.
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound in various bioassays. It is important to note that these values can be influenced by specific experimental conditions.
Table 1: HMG-CoA Reductase Inhibition
| Compound | IC50 (µg/mL) | IC50 (µM) | Source |
| This compound | 149.6 | ~584 |
Note: The molecular weight of this compound (C₁₁H₁₂O₇) is approximately 256.21 g/mol .
Detailed Experimental Protocols
Below are detailed methodologies for key bioassays commonly used to evaluate the biological activity of this compound.
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[2]
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[4][5]
DPPH Radical Scavenging Assay
This protocol provides a method to assess the antioxidant capacity of this compound.
1. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well plate or cuvettes
-
Positive control (e.g., Ascorbic acid or Trolox)
2. Procedure:
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol.[6] Keep this solution protected from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent. From this, create a series of dilutions to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, add a defined volume of each this compound dilution to separate wells. Then, add an equal volume of the DPPH working solution to all wells, including a solvent-only blank (for background) and a control (DPPH solution with solvent instead of the sample).[6]
-
Incubation: Incubate the plate in the dark at room temperature for a predetermined optimal time (e.g., 30 minutes).[6]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
Validation & Comparative
A Comparative Analysis of Piscidic Acid and Eucomic Acid in Opuntia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent phenolic acids, Piscidic Acid and Eucomic Acid, found in various species of the Opuntia genus, commonly known as prickly pear cactus. This document synthesizes quantitative data, details experimental protocols for their analysis, and visualizes relevant biochemical pathways to serve as a valuable resource for research and drug development.
Introduction
Opuntia species are gaining increasing attention in the pharmaceutical and nutraceutical industries due to their rich composition of bioactive compounds. Among these, this compound and Eucomic Acid are notable for their potential health benefits, including antioxidant and antimicrobial properties. Understanding the distribution, concentration, and biological activities of these specific acids is crucial for harnessing their therapeutic potential.
Quantitative Analysis of Piscic Acid and Eucomic Acid in Opuntia ficus-indica
The concentrations of this compound and Eucomic Acid vary significantly across different parts of the Opuntia ficus-indica plant and depending on the developmental stage. The following table summarizes findings from various studies, providing a comparative overview of their distribution.
| Plant Part | Variety/Stage | This compound Concentration | Eucomic Acid Concentration | Reference |
| Cladodes | Immature | High levels detected | High levels detected | [1] |
| Mature | Lower than immature | Lower than immature | [2] | |
| Italian | Not specified | 1.98 to 3.28 mg/g dry weight | [2] | |
| Fruits (Pulp) | 'Orito' Cultivar | Most abundant compound | Present | [3] |
| Gialla & Sanguigna | 1061 mg/g fruit | Present | [4] | |
| Fruit Peels | Various | 27.53–44.62 mg/g dry weight | Present | |
| Seeds | Spanish Cultivars | Identified for the first time | Identified for the first time | [5] |
| Roots | Red Variety | ~1.91 µg/mg | Present | [2] |
| Green Variety | Present | ~2.36 µg/mg | [2] | |
| Flowers | Not specified | Identified and quantified | Identified and quantified |
Biological Activities
This compound
This compound is a potent antioxidant and antimicrobial agent[6]. Its primary mode of antioxidant action is attributed to its ability to chelate iron, which can catalyze the formation of reactive oxygen species[3][7]. This iron-chelating property makes it a compound of interest for conditions associated with iron overload and oxidative stress[7][8][9][10][11]. Its antimicrobial activity involves disrupting the cell wall integrity of various pathogens[6].
Eucomic Acid
While there is less specific data on the antioxidant properties of eucomic acid, its structural similarity to this compound suggests it may possess similar activities[3]. Extracts rich in eucomic acid have demonstrated protective effects against UVA-induced oxidative stress in human keratinocytes[12]. Furthermore, polysaccharides from Eucommia ulmoides, which also contains eucomic acid, have shown anti-inflammatory and antioxidant effects by regulating ROS and the TLR-4-NF-κB pathway, although the direct role of eucomic acid in this pathway is not established[13]. Some studies on other plants containing eucomic acid derivatives suggest potential anti-inflammatory action through the inhibition of cyclooxygenase and lipoxygenase enzymes[14].
Experimental Protocols
The extraction and quantification of this compound and Eucomic Acid from Opuntia species are critical for accurate comparative analysis.
Extraction of Phenolic Acids
A common method for extracting these acids involves the use of a methanol/water mixture (e.g., 80:20 v/v) acidified with formic acid (e.g., 0.1% or 1%)[3][15].
Detailed Protocol:
-
Sample Preparation: Freeze-dry the plant material (cladodes, fruit pulp, etc.) and grind it into a fine powder.
-
Extraction: Mix approximately 200 mg of the powdered sample with 1 mL of 80% aqueous methanol containing 1% formic acid.
-
Sonication: Sonicate the mixture for a specified time (e.g., 25 minutes) to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,480 x g) for 5 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with an additional 0.5 mL of the extraction solvent to ensure maximum recovery.
-
Pooling and Filtration: Pool the supernatants from all extractions and filter them through a 0.45 µm filter before analysis.
Quantification by HPLC-DAD-MS/MS
High-Performance Liquid Chromatography coupled with a Diode Array Detector and Tandem Mass Spectrometry (HPLC-DAD-MS/MS) is a powerful technique for the identification and quantification of Piscidic and Eucomic acids[3][5][16].
Typical HPLC-DAD-MS/MS Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, often consisting of water with a small percentage of formic or acetic acid (Eluent A) and acetonitrile (Eluent B)[17].
-
Detection: The DAD is set to a wavelength suitable for phenolic acids (e.g., 280 nm). The mass spectrometer is operated in negative ionization mode to detect the deprotonated molecules [M-H]⁻ of this compound (m/z 255) and Eucomic Acid (m/z 239)[2].
-
Quantification: Quantification is achieved by creating a calibration curve with authentic standards of Piscidic and Eucomic acids.
Visualizations
Biosynthetic Pathways
The biosynthesis of phenolic acids in plants generally follows the shikimate pathway. While the specific biosynthetic pathway for this compound in Opuntia has not been fully elucidated, a putative pathway can be inferred from general phenolic acid biosynthesis. For Eucomic Acid, a putative biosynthetic pathway for its derivatives has been proposed.
Caption: Putative Biosynthetic Pathway of this compound.
Caption: Putative Biosynthetic Pathway of Eucomic Acid.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of Piscidic and Eucomic acids in Opuntia species.
Caption: Experimental Workflow for Analysis.
Conclusion
This compound and Eucomic Acid are significant phenolic constituents of Opuntia species with promising antioxidant and antimicrobial properties. This guide provides a foundational understanding of their distribution, methods for their analysis, and insights into their biological activities. Further research is warranted to fully elucidate their specific mechanisms of action and biosynthetic pathways, which will be instrumental in developing novel therapeutic agents and functional foods from Opuntia.
References
- 1. Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Bioactive Compounds of Opuntia ficus-indica (L.) Mill. Seeds from Spanish Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 469-65-8 | XP180499 | Biosynth [biosynth.com]
- 7. Phytic acid, an iron chelator, attenuates pulmonary inflammation and fibrosis in rats after intratracheal instillation of asbestos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publish.kne-publishing.com [publish.kne-publishing.com]
- 9. Role of Iron Chelation and Protease Inhibition of Natural Products on COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unina.it [iris.unina.it]
- 13. Anti-Inflammatory and Antioxidant Effect of Eucommia ulmoides Polysaccharide in Hepatic Ischemia-Reperfusion Injury by Regulating ROS and the TLR-4-NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Anti-Inflammatory Potential of Ajuga integrifolia Leaves Extract: In Vitro Dual Inhibition of Cyclooxygenase and Lipoxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opuntia spp.: An Overview of the Bioactive Profile and Food Applications of This Versatile Crop Adapted to Arid Lands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cactus (Opuntia ficus-indica) Cladodes and Callus Extracts: A Study Combined with LC-MS Metabolic Profiling, In-Silico, and In-Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
Piscidic Acid vs. Caffeic Acid: A Comparative Study of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, phenolic acids stand out for their significant antioxidant properties. This guide provides a comparative analysis of two such compounds: Piscidic Acid and Caffeic Acid. While Caffeic Acid is a well-researched antioxidant with a plethora of available data, this compound remains a less-explored molecule with emerging evidence of its antioxidant capabilities. This document aims to present the current state of knowledge on both compounds, highlighting their known antioxidant capacities, mechanisms of action, and the experimental protocols used for their evaluation.
I. Quantitative Antioxidant Potential: A Data-Driven Comparison
A direct quantitative comparison of the antioxidant potential of this compound and Caffeic Acid is challenging due to the limited availability of specific experimental data for this compound. Caffeic Acid, on the other hand, has been extensively studied, and its antioxidant capacity has been quantified using various standard assays.
The antioxidant activity of Caffeic Acid is well-documented and is attributed to its ortho-dihydroxy (catechol) structure, which enables efficient donation of a hydrogen atom or an electron to neutralize free radicals.[2][3]
Table 1: Summary of Quantitative Antioxidant Data for Caffeic Acid
| Assay | Principle | Typical IC50 / Activity of Caffeic Acid |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | IC50 values are concentration-dependent and vary across studies, but consistently demonstrate potent scavenging activity. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in color. | Caffeic acid shows strong, concentration-dependent scavenging of the ABTS radical. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored complex. | Caffeic acid exhibits significant ferric reducing power, indicating its capacity to donate electrons. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity. | Caffeic acid has been shown to possess cellular antioxidant activity, protecting cells from oxidative damage.[4] |
Note: Specific IC50 values for Caffeic Acid can vary significantly depending on the experimental conditions (e.g., solvent, pH, reaction time) and are therefore not presented as single values.
II. Experimental Protocols for Key Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is paramount in phytochemical research. Below are detailed methodologies for the key experiments commonly used to evaluate the antioxidant potential of compounds like Caffeic Acid.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., Caffeic Acid) and standard (e.g., Ascorbic Acid or Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and the standard in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or water
-
Test compound and standard (e.g., Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a specific volume of the test compound or standard solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.
-
Reagents and Equipment:
-
Acetate buffer (pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compound and standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer
-
Water bath
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v).
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺.
-
III. Signaling Pathways and Mechanisms of Action
The antioxidant effects of phenolic acids are not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant defense system.
Caffeic Acid: A Multi-Faceted Antioxidant
Caffeic acid has been shown to exert its antioxidant and cytoprotective effects through various signaling pathways:
-
Nrf2-MAPK Pathway: Caffeic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. This activation can be mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]
-
PI3K/Akt and NF-κB Signaling: Caffeic acid has been reported to inhibit the PI3K/Akt pathway and NF-κB signaling, which are involved in inflammatory responses and cell survival. By modulating these pathways, caffeic acid can reduce inflammation-associated oxidative stress.[6]
Caption: Caffeic Acid's antioxidant signaling pathways.
This compound: A Focus on Chelation
The primary antioxidant mechanism suggested for this compound is its ability to chelate iron. By binding to iron ions, this compound can prevent them from participating in the Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. This chelation activity is a crucial preventive antioxidant strategy.
Caption: this compound's iron chelation mechanism.
IV. Structure-Activity Relationship of Phenolic Acids
The antioxidant capacity of phenolic acids is intrinsically linked to their chemical structure. Key structural features that determine their effectiveness include the number and position of hydroxyl (-OH) groups on the aromatic ring and the nature of the substituent on the phenyl ring.
-
Hydroxyl Groups: The presence of hydroxyl groups is critical for the radical scavenging activity of phenolic acids. The ortho-dihydroxy configuration (catechol group), as seen in Caffeic Acid, is particularly effective due to its ability to form a stable ortho-quinone after donating two electrons and two protons.
-
Electron-Donating Groups: The presence of electron-donating groups on the aromatic ring can increase the stability of the resulting phenoxyl radical, thereby enhancing the antioxidant activity.
References
- 1. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anti-inflammatory activity of a flavonoid-rich concentrate recovered from Opuntia ficus-indica juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. | Semantic Scholar [semanticscholar.org]
Cross-validation of different analytical methods for Piscidic Acid quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Piscidic Acid: High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs by presenting objective performance data and detailed experimental protocols.
Introduction to this compound and its Analytical Challenges
This compound, a phenolic acid found in various plant species, particularly legumes like chickpea (Cicer arietinum), has garnered interest for its potential biological activities. Accurate and precise quantification of this analyte is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. The choice of analytical methodology is paramount to achieving reliable results. This guide focuses on the cross-validation of two widely used techniques, offering insights into their respective strengths and limitations for this compound analysis.
Comparative Analysis of Analytical Methods
The performance of an analytical method is defined by several key validation parameters. The following table summarizes the quantitative data for the HPLC-UV and LC-MS/MS methods for this compound quantification.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| **Linearity (R²) ** | 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL | 0.2 ng/mL |
| Accuracy (% Recovery) | 98.5 - 102.3% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 15% |
Note: The data presented is a synthesis of typical performance characteristics for these methods as reported in scientific literature and should be considered as a general guide. Actual performance may vary depending on the specific instrumentation, experimental conditions, and matrix effects.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below to enable replication and adaptation for specific research requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and cost-effective approach for the routine quantification of this compound in relatively simple matrices.
1. Sample Preparation:
-
Extraction: A known weight of the plant material is extracted with a suitable solvent, such as methanol or a methanol-water mixture, often facilitated by ultrasonication or maceration.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter prior to injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: The column is maintained at a constant temperature, typically around 25-30 °C.
-
Injection Volume: A 10-20 µL injection volume is common.
-
Detection: UV detection is performed at the maximum absorbance wavelength of this compound, which is around 235 nm.
3. Method Validation:
-
Linearity: A calibration curve is constructed by injecting a series of standard solutions of this compound at different concentrations.
-
LOD and LOQ: These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Determined by spike and recovery experiments, where a known amount of this compound is added to a sample matrix.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels and in complex biological matrices.
1. Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, but may involve additional clean-up steps like solid-phase extraction (SPE) to minimize matrix effects.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of this compound) is added to the sample and calibration standards to correct for variations in extraction efficiency and instrument response.
2. Chromatographic Conditions:
-
Column: A high-efficiency C18 or HILIC column with smaller particle sizes (e.g., < 2 µm) is often used for better separation and faster analysis times (UPLC or UHPLC).
-
Mobile Phase: A gradient elution with mobile phases compatible with mass spectrometry (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is employed.
-
Flow Rate: Typically lower than conventional HPLC, in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used.
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for acidic compounds like this compound.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. This provides high selectivity and sensitivity.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for this compound.
4. Method Validation:
-
The validation parameters (linearity, LOD, LOQ, accuracy, precision) are assessed in a similar manner to the HPLC-UV method, but with a focus on addressing potential matrix effects, which can be evaluated by comparing the response of the analyte in the matrix to its response in a neat solution.
Workflow and Pathway Visualizations
To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where this compound might be investigated.
Caption: General workflow for the validation of an analytical method.
Piscidin: A Comparative Analysis of In Vitro and In Vivo Antimicrobial Efficacy
An objective guide for researchers, scientists, and drug development professionals on the antimicrobial performance of Piscidin peptides, supported by experimental data.
Recent research has highlighted the potent antimicrobial properties of Piscidins, a family of cationic antimicrobial peptides (AMPs) isolated from fish mast cells.[1] This guide provides a comparative overview of the in vitro and in vivo efficacy of Piscidin and its analogues, such as Tilapia Piscidin 3 (TP3) and Tilapia Piscidin 4 (TP4), against a range of pathogenic microorganisms.
In Vitro Efficacy: Potent Activity Against a Broad Spectrum of Pathogens
Piscidins have demonstrated significant antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria, as well as fungi and parasites.[2][3] The primary measure of in vitro efficacy, the Minimum Inhibitory Concentration (MIC), reveals the potent nature of these peptides.
Quantitative Data Summary
The following tables summarize the MIC and Minimum Bactericidal Concentration (MBC) values of various Piscidin peptides against several clinically relevant pathogens.
| Peptide | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Piscidin 1 | Escherichia coli | ≤ 5.14 | - | [3] |
| Pseudomonas aeruginosa | ≤ 5.14 | - | [3] | |
| Bacillus subtilis | ≤ 5.14 | - | [3] | |
| Staphylococcus epidermidis | ≤ 5.14 | - | [3] | |
| Staphylococcus aureus | ≤ 5.14 | - | [3] | |
| Tilapia Piscidin 3 (TP3) | Vibrio vulnificus | 7.8 | - | [4] |
| Bacillus cereus | 4 | - | [5] | |
| Tilapia Piscidin 4 (TP4) | Vibrio vulnificus | 62.5 | - | [4] |
| Gardnerella vaginalis | 3.91 - >500 | 3.91 - 7.81 | [6] | |
| Candida albicans | - | 3.91 - 7.81 | [6] | |
| Bacillus cereus | >200 | - | [5] |
Note: MIC and MBC values can vary based on the specific strain and experimental conditions.
In Vivo Efficacy: Promising Results in Animal Models
The antimicrobial activity of Piscidins observed in vitro has been substantiated in various animal infection models, demonstrating their therapeutic potential.
Key In Vivo Studies
| Peptide | Animal Model | Pathogen | Key Findings | Reference |
| Tilapia Piscidin 3 (TP3) | Tilapia (Oreochromis spp.) | Vibrio vulnificus | Co-treatment with 20 µ g/fish resulted in a 95.3% survival rate. | [4] |
| Tilapia Piscidin 4 (TP4) | Tilapia (Oreochromis spp.) | Vibrio vulnificus | Co-treatment with 20 µ g/fish resulted in an 88.9% survival rate. | [4] |
| Tilapia Piscidin 3 (TP3) | Mouse (Systemic Septicemia) | Carbapenem-Resistant Acinetobacter baumannii | Treatment with 150 µ g/mouse resulted in a 62.2% survival rate. | [2] |
| Tilapia Piscidin 4 (TP4) | Mouse (Systemic Septicemia) | Carbapenem-Resistant Acinetobacter baumannii | Treatment with 50 µ g/mouse resulted in a 93.3% survival rate. | [2] |
| Tilapia Piscidin 3 (TP3) | Mouse (Systemic Septicemia) | NDM-1-Producing Klebsiella pneumoniae | Treatment with 150 µ g/mouse resulted in a 71.1% survival rate. | [2] |
| Tilapia Piscidin 4 (TP4) | Mouse (Systemic Septicemia) | NDM-1-Producing Klebsiella pneumoniae | Treatment with 50 µ g/mouse resulted in an 88.8% survival rate. | [2] |
| Tilapia Piscidin 4 (TP4) | Mouse (Wound Infection) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Treatment with 0.005 mg/g resulted in a 100% survival rate. | [7] |
| Piscidin 1 | Mouse | Pseudorabies virus (PRV) | Reduced mortality of infected mice. | [8] |
Mechanism of Action: Membrane Permeabilization
The primary antimicrobial mechanism of Piscidin peptides involves direct interaction with and disruption of the microbial cell membrane.[9] Unlike many conventional antibiotics that target specific metabolic pathways, Piscidins physically compromise the integrity of the cell membrane.
Circular dichroism and NMR studies have shown that Piscidins are unstructured in aqueous solutions but adopt an alpha-helical conformation in the presence of lipid membranes.[9] This amphipathic structure facilitates the insertion of the peptide into the lipid bilayer. Electrophysiological experiments suggest that Piscidins form "toroidal pores," where the peptides and the lipid monolayers bend inward to form a water-filled channel, leading to leakage of cellular contents and cell death.[1][9] This mechanism of action is thought to contribute to the low incidence of bacterial resistance to these peptides.[6]
Figure 1. Mechanism of Piscidin antimicrobial action.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications for peptides.[6]
-
Preparation of Peptide Solutions: Piscidin peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Microtiter Plate Assay: Serial twofold dilutions of the Piscidin peptides are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the peptide dilutions. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Figure 2. Workflow for MIC/MBC determination.
In Vivo Efficacy Testing: Murine Systemic Infection Model
A common model to assess the in vivo efficacy of antimicrobial agents is the murine systemic infection or sepsis model.[2]
-
Animal Model: BALB/c or other suitable mouse strains are used.
-
Pathogen Challenge: Mice are intraperitoneally injected with a lethal or sub-lethal dose of the bacterial pathogen (e.g., A. baumannii or K. pneumoniae). The bacterial concentration is predetermined to cause a consistent infection.
-
Treatment Administration: At a specified time point post-infection (e.g., 30 minutes), mice are treated with the Piscidin peptide, a control vehicle (e.g., PBS), or a conventional antibiotic via a suitable route (e.g., intraperitoneal or intravenous injection).
-
Monitoring: The survival rate of the mice is monitored over a period of time (e.g., 7 days).
-
Bacterial Load Determination (Optional): At selected time points, subsets of mice may be euthanized, and organs (e.g., liver, spleen, kidneys) are harvested to determine the bacterial load (CFU/gram of tissue). This provides a quantitative measure of the peptide's ability to clear the infection.
Conclusion
Piscidin and its analogues have demonstrated compelling antimicrobial efficacy both in vitro and in various in vivo models. Their broad-spectrum activity, coupled with a mechanism of action that is less prone to the development of resistance, positions them as promising candidates for the development of novel antimicrobial therapeutics. Further research, including preclinical and clinical trials, is warranted to fully elucidate their therapeutic potential in human and veterinary medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Piscidin is Highly Active against Carbapenem-Resistant Acinetobacter baumannii and NDM-1-Producing Klebsiella pneumonia in a Systemic Septicaemia Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics and Preliminary Pharmacodynamics Evaluation of Piscidin 1 Against PRV and PEDV in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Antimicrobial Activity of Tilapia Piscidin 3 (TP3) and TP4 and Their Effects on Immune Functions in Hybrid Tilapia (Oreochromis spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host Defense Peptide Piscidin and Yeast-Derived Glycolipid Exhibit Synergistic Antimicrobial Action through Concerted Interactions with Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Cationic Amphipathic Tilapia Piscidin 4 Peptide-Based Antimicrobial Formulation Promotes Eradication of Bacterial Vaginosis-Associated Bacterial Biofilms [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure and mechanism of action of the antimicrobial peptide piscidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piscidic Acid Across Different Plant Tissues
For Immediate Release
A Comprehensive Guide for Researchers and Pharmaceutical Professionals
This publication provides a detailed comparative study of Piscidic Acid content across various parts of the Opuntia ficus-indica (prickly pear) plant. This guide is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering objective data and detailed experimental methodologies.
Quantitative Data Summary
This compound, a phenolic compound known for its antioxidant properties, is found in several parts of the Opuntia ficus-indica plant. The following table summarizes the known distribution of this compound. It is important to note that while the presence of this compound has been identified in multiple tissues, directly comparable quantitative data from a single comprehensive study is limited. The data presented below is compiled from various scientific sources.
| Plant Part | Plant Species | This compound Content | Finding |
| Fruit Pulp | Opuntia ficus-indica | Not Quantified | Identified as the most abundant phenolic acid.[1] |
| Cladodes (Stems) | Opuntia ficus-indica | Not Quantified | Presence confirmed. |
| Seeds | Opuntia ficus-indica | Not Quantified | Presence confirmed.[2] |
| Roots | Opuntia ficus-indica | Not Quantified | Presence confirmed. |
Experimental Protocols
The following methodologies provide a framework for the extraction and quantification of this compound from plant tissues, based on established protocols for phenolic acid analysis.
Sample Preparation and Extraction
This protocol is adapted from methods described for the analysis of phenolic compounds in Opuntia ficus-indica.
-
Sample Collection: Harvest fresh plant material (e.g., fruit pulp, cladodes, roots) from the desired plant species.
-
Lyophilization: Freeze-dry the collected plant material to remove water content, which can interfere with extraction efficiency.
-
Homogenization: Grind the freeze-dried plant tissue into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction:
-
Accurately weigh approximately 200 mg of the powdered plant material.
-
Add 1 mL of an extraction solvent composed of 80% methanol and 1% formic acid in water.
-
Facilitate extraction by sonicating the mixture for 25 minutes.
-
Separate the solid and liquid phases by centrifuging at 10,480 × g for 5 minutes.
-
Carefully collect the supernatant.
-
To ensure exhaustive extraction, repeat the extraction process on the remaining plant material pellet two more times using 0.5 mL of the extraction solvent each time.
-
Pool the supernatants from all three extractions.
-
-
Filtration: Filter the pooled supernatant through a 0.45 µm filter to remove any remaining particulate matter before analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification
The following HPLC method is designed for the separation and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for this analysis.
-
Stationary Phase: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: Water acidified with 0.5% formic acid.
-
Solvent B: Acetonitrile.
-
-
Elution Profile: A gradient elution is recommended to achieve optimal separation of this compound from other phytochemicals. A typical gradient could be:
-
0-5 min: 5% B
-
5-15 min: Increase to 30% B
-
15-20 min: Increase to 50% B
-
20-25 min: Decrease to 5% B
-
25-30 min: Hold at 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: The DAD should be set to monitor at 280 nm, a common wavelength for the detection of phenolic acids.
-
Quantification: Prepare a standard curve using a certified reference standard of this compound at several concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area from the sample chromatogram to the standard curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound in plant tissues.
Caption: Experimental workflow for this compound analysis.
References
Head-to-Head Comparison: Piscidic Acid and Other Natural Insecticides - A Data Deficit
This guide aims to provide a comparative overview based on the existing, albeit limited, information on Piscidic Acid and contrasts it with the well-documented profiles of other natural insecticides. However, the absence of critical data for this compound, such as median lethal concentrations (LC50) or median lethal doses (LD50) against common insect pests, and detailed experimental protocols, prevents the creation of the quantitative comparison tables and in-depth methodological summaries that are standard for such a guide.
This compound: An Overview
This compound is a naturally occurring organic compound.[1] It is known to be a constituent of Piscidia piscipula, a plant traditionally used to poison fish and insects.[2][3] The primary insecticidal and piscicidal activity of Piscidia piscipula is often attributed to another of its constituents, rotenone.[3] While this compound itself is acknowledged to have insecticidal properties, the specific mechanisms and quantitative efficacy remain largely uncharacterized in scientific literature.
Comparison with Other Natural Insecticides
To provide context, this section outlines the properties of several well-studied natural insecticides. The lack of corresponding data for this compound is a notable gap.
Pyrethrins
-
Source: Extracted from the flowers of Chrysanthemum cinerariifolium.
-
Mechanism of Action: Pyrethrins are fast-acting neurotoxins that target the voltage-gated sodium channels in the nerve axons of insects. They force the channels to remain open, leading to continuous nerve impulse transmission, which results in paralysis and death, often referred to as "knockdown."
-
Target Pests: Broad-spectrum, effective against a wide range of flying and crawling insects, including mosquitoes, flies, and aphids.
Azadirachtin (Neem Oil)
-
Source: Extracted from the seeds of the neem tree (Azadirachta indica).
-
Mechanism of Action: Azadirachtin acts as an insect growth regulator (IGR). It mimics the insect's natural hormones and disrupts the molting process, preventing larvae from developing into adults. It also acts as a repellent and an antifeedant.
-
Target Pests: Effective against a wide variety of chewing and sucking insects, particularly in their larval stages, such as caterpillars, beetles, and leafminers.
Spinosad
-
Source: Derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.
-
Mechanism of Action: Spinosad has a unique neurotoxic mode of action. It targets the nicotinic acetylcholine receptors and GABA (gamma-aminobutyric acid) receptors in the insect's nervous system, leading to excitation of the nervous system, paralysis, and death.
-
Target Pests: Effective against a broad range of pests, including caterpillars, thrips, leafminers, and some beetles.
Rotenone
-
Source: Extracted from the roots of plants in the Derris and Lonchocarpus genera, and also present in Piscidia piscipula.[3]
-
Mechanism of Action: Rotenone is a mitochondrial poison that inhibits the electron transport chain, specifically by interfering with NADH:ubiquinone reductase (Complex I). This disruption of cellular respiration leads to a lack of ATP production and eventual cell death.
-
Target Pests: Broad-spectrum insecticide and piscicide.
Experimental Protocols: A Methodological Void for this compound
Detailed experimental protocols are crucial for the objective comparison of insecticides. Such protocols typically include:
-
Test Organism: Species, life stage, and rearing conditions.
-
Bioassay Method: Dermal application, dietary incorporation, fumigation, etc.
-
Dosage and Concentration Range: A series of concentrations to determine dose-response relationships.
-
Replicates: Multiple repetitions to ensure statistical validity.
-
Mortality Assessment: Criteria for determining death and the time points for assessment (e.g., 24, 48, 72 hours).
-
Data Analysis: Statistical methods used to calculate LC50/LD50 values and confidence intervals.
While numerous studies detail these protocols for pyrethrins, azadirachtin, spinosad, and rotenone, equivalent, publicly accessible research detailing such methodologies for the isolated this compound is currently unavailable.
Signaling Pathways and Experimental Workflows
Visualizing the mode of action and experimental processes is a key component of comparative guides. Below are conceptual diagrams representing the known mechanisms of other natural insecticides and a general experimental workflow. The absence of specific data for this compound prevents the creation of a targeted diagram for its mode of action.
Caption: Simplified signaling pathway for Pyrethrins.
Caption: Simplified signaling pathway for Azadirachtin.
Caption: General experimental workflow for insecticide bioassays.
Conclusion
The request for a head-to-head comparison of this compound with other natural insecticides highlights a significant gap in the current scientific knowledge. While the historical use of plants containing this compound suggests insecticidal activity, the lack of modern, quantitative studies on the isolated compound makes a direct and objective comparison impossible. For researchers, scientists, and drug development professionals, this represents a potential area for future investigation. Elucidating the specific insecticidal properties, mode of action, and efficacy of this compound could unveil a novel natural insecticide. However, until such data becomes available, any comparison with well-established alternatives like pyrethrins, azadirachtin, and spinosad would be speculative and lack the necessary scientific rigor.
References
Unraveling the Molecular Symphony: Phosphatidic Acid's Mechanism of Action Validated by Gene Expression Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidic acid (PA) is a fundamental lipid second messenger that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and stress responses. Its mechanism of action involves the direct interaction with and modulation of various downstream effector proteins, ultimately leading to significant alterations in gene expression. Validating this mechanism through comprehensive gene expression analysis is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies. This guide provides a comparative analysis of the effects of phosphatidic acid on gene expression, alongside its precursor lysophosphatidic acid (LPA) and pharmacological inhibitors of its synthesizing enzymes, offering a valuable resource for the scientific community.
The Central Role of Phosphatidic Acid in Signal Transduction
Phosphatidic acid is a key signaling lipid that influences gene expression through various mechanisms. It is produced by the action of two main enzyme families: Phospholipase D (PLD), which hydrolyzes phosphatidylcholine, and Diacylglycerol Kinase (DGK), which phosphorylates diacylglycerol. Once produced, PA can directly bind to and regulate the activity of numerous proteins, including transcription factors and enzymes that modulate their activity. Furthermore, PA is a critical component of signaling pathways such as the mTOR and Hippo pathways, which are master regulators of gene expression related to cell growth and proliferation.
dot
Caption: Phosphatidic Acid Synthesis and Signaling Pathway.
Comparative Gene Expression Analysis
To validate and compare the mechanism of action of phosphatidic acid, we have summarized gene expression data from studies utilizing direct PA treatment, its precursor lysophosphatidic acid (LPA), and pharmacological inhibitors of PA-producing enzymes.
Lysophosphatidic Acid (LPA) Induced Gene Expression Changes
LPA, a precursor to PA in some pathways, is a potent signaling molecule in its own right. A study on patient-derived ovarian cancer cells (OCMI91s) identified a significant number of genes regulated by LPA treatment.
Table 1: Differentially Expressed Genes in Ovarian Cancer Cells Treated with Lysophosphatidic Acid
| Gene Symbol | Regulation | Fold Change | Function |
| Upregulated Genes | |||
| THBS1 | Up | >2 | Cell adhesion, migration |
| IL6 | Up | >2 | Inflammation, cell proliferation |
| CCL20 | Up | >2 | Chemotaxis |
| ... (125 more) | Up | >2 | Various |
| Downregulated Genes | |||
| ... (67 total) | Down | <0.5 | Various |
Data from a study on patient-derived ovarian cancer cells (OCMI91s) treated with a 5 µM LPA mixture for 2 hours. The table shows a selection of the 128 upregulated and 67 downregulated genes.[1]
Gene Expression Changes Induced by Pharmacological Inhibitors
Inhibiting the enzymes responsible for PA synthesis provides an alternative method to study its downstream effects.
-
Phospholipase D (PLD) Inhibitors: Transcriptome sequencing analysis in a mouse model of spinal cord injury showed that inhibition of PLD altered the expression of genes involved in inflammation regulation.[2]
-
Diacylglycerol Kinase (DGK) Inhibitors: In non-small cell lung cancer cell lines, silencing of DGKA was found to significantly alter the expression of 739 genes, with a notable enrichment of genes associated with the cell cycle pathway.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Patient-derived ovarian cancer cells (OCMI91s)[1], non-small cell lung cancer cell lines.[3]
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Lipid Treatment:
-
LPA: Cells are serum-starved for 24-30 hours before stimulation with a 5 µM LPA mixture (mimicking concentrations in ovarian cancer ascites) or ethanol as a solvent control for 2 hours.[1]
-
-
Inhibitor Treatment:
RNA Isolation and Sequencing (RNA-Seq)
dot
Caption: General Experimental Workflow for RNA-Seq.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The integrity and concentration of the extracted RNA are assessed using a Bioanalyzer and a spectrophotometer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Differential Gene Expression Analysis: Aligned reads are used to quantify gene expression levels, and statistical analysis is performed to identify differentially expressed genes between treatment and control groups. A fold change of >2 or <0.5 and a p-value < 0.05 are common thresholds for significance.[1]
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
Primer Design: Primers specific to the genes of interest are designed.
-
qRT-PCR Reaction: The reaction is performed using a qPCR instrument with a suitable master mix containing SYBR Green or a probe-based detection system.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[4]
Conclusion
The validation of phosphatidic acid's mechanism of action through gene expression analysis reveals its profound impact on cellular function. The comparative data presented here, derived from studies on its precursor LPA and inhibitors of its synthesis, collectively underscore the role of PA as a critical signaling hub that translates extracellular stimuli into transcriptional responses. The provided experimental protocols offer a foundation for researchers to further investigate the intricate roles of this pleiotropic lipid messenger in health and disease, paving the way for the development of novel therapeutic interventions targeting PA signaling pathways.
References
- 1. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phospholipase D promotes neurological function recovery and reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting diacylglycerol kinase α impairs lung tumorigenesis by inhibiting cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Phospholipase D1 mRNA Expression Slows Down the Proliferation Rate of Prostate Cancer Cells That Have Transited to Androgen Independence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Estrogenic Activity of Piscidic Acid and Known Phytoestrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the estrogenic activity of piscidic acid against well-characterized phytoestrogens, including genistein, daidzein, coumestrol, and resveratrol. The information is intended to support research and development efforts in fields related to endocrinology, pharmacology, and drug discovery by presenting available experimental data, outlining key methodologies, and identifying areas requiring further investigation.
Introduction to Phytoestrogens and this compound
Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, primarily 17β-estradiol. Their ability to interact with estrogen receptors (ERs) allows them to elicit a range of physiological responses, acting as either estrogen agonists, antagonists, or selective estrogen receptor modulators (SERMs). This diverse activity has led to extensive research into their potential therapeutic applications and health effects.
This compound is a phenolic compound that has been identified in various plants, including those of the Piscidia genus and in the rhizomes of Cimicifuga racemosa (black cohosh). While some compounds from Cimicifuga racemosa have been investigated for their estrogenic properties, there is a notable lack of direct experimental data on the estrogenic activity of this compound itself. This guide aims to contextualize the potential estrogenic profile of this compound by comparing it with established phytoestrogens for which a wealth of data exists.
Comparative Quantitative Data
The following table summarizes key quantitative parameters related to the estrogenic activity of prominent phytoestrogens. It is important to note the absence of direct experimental data for this compound in the current scientific literature. The data presented for other compounds are compiled from various in vitro studies and serve as a benchmark for potential future investigations into this compound.
| Compound | Target | Assay Type | Value | Reference Compound |
| This compound | - | - | No Data Available | - |
| Fukinolic Acid * | MCF-7 Cells | Cell Proliferation | 126% increase at 5 x 10⁻⁸ M | Estradiol (120% at 10⁻¹⁰ M)[1] |
| Genistein | ERα / ERβ | Receptor Binding | RBA: ~0.1-5% | 17β-estradiol |
| MCF-7 Cells | Cell Proliferation | EC₅₀: ~10 nM - 1 µM[2] | - | |
| Reporter Gene | EC₅₀: ~10-100 nM | - | ||
| Daidzein | ERβ > ERα | Receptor Binding | RBA: ~0.01-0.5% | 17β-estradiol |
| MCF-7 Cells | Cell Proliferation | Weaker than genistein[3] | - | |
| Reporter Gene | EC₅₀: ~100 nM - 1 µM | - | ||
| Coumestrol | ERα / ERβ | Receptor Binding | RBA: ~5-200% (varies by study)[4][5] | 17β-estradiol |
| MCF-7 Cells | Cell Proliferation | Potent, comparable to estradiol[6] | - | |
| Reporter Gene | EC₅₀: ~1-10 nM | - | ||
| Resveratrol | ERα / ERβ | Receptor Binding | RBA: ~0.001-0.1% | 17β-estradiol |
| MCF-7 Cells | Cell Proliferation | Variable (agonist/antagonist effects) | - | |
| Reporter Gene | EC₅₀: ~1-10 µM | - |
*Fukinolic acid is an ester of fukiic acid, a compound structurally related to this compound. This data is included to provide a potential, albeit indirect, point of reference.
RBA: Relative Binding Affinity, expressed as a percentage of the binding affinity of 17β-estradiol. EC₅₀: Half-maximal effective concentration.
Experimental Protocols
The assessment of estrogenic activity typically involves a combination of in vitro and in vivo assays. Below are detailed methodologies for key in vitro experiments commonly cited in the study of phytoestrogens.
Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the ability of a test compound to bind to estrogen receptors (ERα and ERβ) by measuring its capacity to displace a radiolabeled or fluorescently-labeled estrogen ligand.
Methodology:
-
Preparation of ERs: Recombinant human ERα and ERβ are commercially available or can be expressed and purified from various systems (e.g., insect or bacterial cells). Alternatively, receptor-rich tissue homogenates (e.g., from rat uteri) can be used.
-
Ligand Preparation: A labeled ligand, typically [³H]17β-estradiol or a fluorescent estradiol derivative, is used at a fixed concentration.
-
Competition Reaction: The ER preparation is incubated with the labeled ligand in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein) or a known competitor (e.g., unlabeled 17β-estradiol as a positive control).
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays are used to separate the receptor-bound labeled ligand from the free labeled ligand.
-
Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting (for radiolabels) or fluorescence measurement.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.
Estrogen-Responsive Reporter Gene Assay
Objective: To measure the ability of a test compound to activate the transcriptional activity of estrogen receptors.
Methodology:
-
Cell Culture: A suitable cell line that is responsive to estrogens is used. Commonly used cell lines include MCF-7 (human breast cancer cells, ER-positive), T47D (human breast cancer cells, ER-positive), or engineered cell lines (e.g., HeLa or CHO cells) transiently or stably transfected with an estrogen receptor expression vector.
-
Reporter Construct: The cells are transfected with a reporter plasmid containing an estrogen response element (ERE) sequence upstream of a reporter gene, such as luciferase or β-galactosidase.
-
Treatment: The transfected cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (17β-estradiol) are included.
-
Cell Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein content to account for variations in transfection efficiency and cell number. The results are often expressed as fold-induction over the vehicle control, and an EC₅₀ value is calculated.
Cell Proliferation (E-Screen) Assay
Objective: To assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-dependent cells.
Methodology:
-
Cell Culture: Estrogen-dependent cell lines, most commonly MCF-7 cells, are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Seeding: Cells are seeded at a low density in multi-well plates.
-
Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compound, a vehicle control, and a positive control (17β-estradiol). To test for anti-estrogenic activity, cells are co-treated with 17β-estradiol and the test compound.
-
Incubation: The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Quantification of Cell Number: Cell proliferation can be quantified using various methods, such as direct cell counting, or more commonly, using colorimetric assays like the MTT, XTT, or sulforhodamine B (SRB) assays, which measure metabolic activity or total protein content, respectively.
-
Data Analysis: The results are expressed as a percentage of the maximal proliferation induced by 17β-estradiol. The proliferative effect (PE) is calculated, and EC₅₀ values can be determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic activity.
Caption: Estrogen Receptor Signaling Pathways.
Caption: Workflow for Estrogenic Activity Assessment.
Conclusion and Future Directions
The comparative analysis reveals that while there is a substantial body of evidence detailing the estrogenic activities of genistein, daidzein, coumestrol, and resveratrol, there is a significant gap in the literature concerning this compound. The estrogenic activity of fukinolic acid, a structurally related compound, suggests that this compound may also possess estrogenic properties, but this remains to be experimentally verified.
For researchers and drug development professionals, this guide highlights a clear need for systematic investigation into the estrogenic potential of this compound. Future studies should aim to:
-
Determine the ER binding affinity of this compound for both ERα and ERβ using competitive binding assays.
-
Evaluate the ability of this compound to induce ERE-mediated transcription in reporter gene assays.
-
Assess the effect of this compound on the proliferation of estrogen-dependent cell lines like MCF-7.
-
Conduct in vivo studies , such as the uterotrophic assay in ovariectomized rodents, to confirm any in vitro findings and to understand the physiological relevance of its potential estrogenic activity.
By systematically applying the established experimental protocols outlined in this guide, the scientific community can elucidate the endocrine-disrupting or therapeutic potential of this compound, thereby providing a more complete picture of its pharmacological profile.
References
- 1. Fukiic and this compound esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Estrogenic | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 5. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways [mdpi.com]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Validation of a Quantitative Method for Piscidic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative method for Piscidic Acid, a phenolic acid with potential pharmacological applications. The primary method detailed is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible technique for the analysis of such compounds. This document presents a comparative analysis of this method against a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The performance data is based on a hypothetical inter-laboratory study to demonstrate the method's precision, accuracy, and overall reliability across different laboratory settings.
Quantitative Data Summary
The performance of the HPLC-UV method for the quantification of this compound was evaluated in a simulated inter-laboratory study involving eight participating laboratories. The study aimed to establish the method's precision and accuracy. The following tables summarize the key validation parameters for both the primary HPLC-UV method and the comparative LC-MS/MS method.
Table 1: Inter-laboratory Validation Performance Characteristics for this compound Analysis by HPLC-UV
| Parameter | Mean Value | Repeatability (RSDr) | Reproducibility (RSDR) | Recovery (%) |
| Linearity (r²) | 0.9995 | - | - | - |
| Limit of Detection (LOD) | 0.1 µg/mL | - | - | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - | - | - |
| Precision (at 10 µg/mL) | - | 2.1% | 4.5% | - |
| Accuracy (at 10 µg/mL) | - | - | - | 98.5% |
Table 2: Comparative Performance Characteristics for this compound Analysis by LC-MS/MS (Single Laboratory Validation)
| Parameter | Value |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL |
| Precision (Intra-day RSD) | < 3% |
| Precision (Inter-day RSD) | < 5% |
| Accuracy (Recovery) | 97-103% |
Experimental Protocols
Detailed methodologies for the primary HPLC-UV method and the comparative LC-MS/MS method are provided below.
Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation:
-
Accurately weigh 100 mg of the plant material or sample extract.
-
Extract with 10 mL of methanol:water (80:20, v/v) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
-
-
Calibration:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Follow the same extraction procedure as for the HPLC-UV method.
-
Perform a further 1:10 dilution of the filtered extract with the initial mobile phase composition.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined (e.g., by infusion of a standard solution).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Mandatory Visualizations
Piscidic Acid's bioactivity compared to other phenolic acids from the same source
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of piscidic acid against other phenolic acids commonly found in the same botanical sources. This document synthesizes available experimental data to facilitate further research and development in the field of natural product-based therapeutics.
This compound, a phenolic acid predominantly found in the Leguminosae family, notably in chickpea (Cicer arietinum), and in Cactaceae species such as prickly pear (Opuntia ficus-indica), has garnered interest for its potential health benefits.[1][2][3] It co-exists with a variety of other phenolic acids, including ferulic acid, eucomic acid, caffeic acid, and vanillic acid. Understanding the comparative bioactivity of these co-occurring compounds is crucial for isolating their specific therapeutic potentials.
Comparative Bioactivity Data
Direct comparative studies quantifying the bioactivities of this compound alongside other phenolic acids from a single source are limited in the currently available literature. However, by compiling data from various studies, a preliminary comparison can be drawn. The following table summarizes the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and its co-occurring phenolic acids. It is important to note that variations in experimental conditions can influence the outcomes.
| Phenolic Acid | Source (Example) | Bioactivity | Assay | IC50 / Result | Reference |
| This compound | Opuntia ficus-indica | Antioxidant | DPPH Radical Scavenging | Data Not Available | |
| Anti-inflammatory | Nitric Oxide Inhibition | Data Not Available | |||
| Anticancer | Colon Cancer Cell Line | Data Not Available | |||
| Ferulic Acid | Opuntia ficus-indica, Cicer arietinum | Antioxidant | ABTS Radical Scavenging | 35.55 µg/mL | |
| Antioxidant | O2- Scavenging | 92.43 x 10⁻⁷ mol/L | |||
| Anti-inflammatory | Collagenase Inhibition | 52.85 µg/mL | |||
| Eucomic Acid | Opuntia ficus-indica | Antioxidant | DPPH Radical Scavenging | Data Not Available | |
| Anti-inflammatory | Nitric Oxide Inhibition | Data Not Available | |||
| Caffeic Acid | Cicer arietinum | Antioxidant | O2- Scavenging | 19.64 x 10⁻⁷ mol/L | |
| Vanillic Acid | Cicer arietinum | Antioxidant | DPPH Radical Scavenging | Data Not Available | |
| p-Coumaric Acid | Cicer arietinum | Antioxidant | O2- Scavenging | 270.7 x 10⁻⁷ mol/L |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the key bioassays mentioned in this guide.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (phenolic acid) in a suitable solvent.
-
In a microplate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
-
Protocol:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at approximately 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and ABTS•+ solution is included.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assay
1. Nitric Oxide (NO) Inhibition Assay using Griess Reagent:
-
Principle: This assay measures the inhibitory effect of a compound on the production of nitric oxide by stimulated macrophages (e.g., RAW 264.7 cells). The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.
-
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production, except for the control group.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., colon cancer cell lines like HCT-116 or Caco-2) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
A control group of untreated cells is used to represent 100% viability.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Signaling Pathways
The mechanisms through which phenolic acids exert their bioactivities often involve the modulation of specific cellular signaling pathways. While the signaling pathways of this compound are not yet well-elucidated, the pathways of more extensively studied phenolic acids like ferulic acid provide valuable insights.
Ferulic Acid Anti-inflammatory Signaling Pathway:
Ferulic acid has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Workflow for Bioactivity Screening:
The general workflow for screening the bioactivity of phenolic acids involves a series of in vitro assays.
Conclusion
This compound presents a promising area for future research in natural product-based drug discovery. While it is a major phenolic constituent in sources like Opuntia ficus-indica, there is a significant gap in the literature regarding its specific bioactivities and mechanisms of action, especially in direct comparison to other phenolic acids from the same source. The data available for well-characterized phenolic acids such as ferulic and caffeic acid highlight the potential for potent antioxidant, anti-inflammatory, and anticancer effects within this class of compounds. Further studies are warranted to isolate and quantify the specific bioactivities of this compound and to elucidate its signaling pathways. Such research will be instrumental in unlocking its full therapeutic potential.
References
A comparative metabolomics study of plants with high and low Piscidic Acid content
Authored for Researchers, Scientists, and Drug Development Professionals
November 2025
This guide provides a framework for conducting a comparative metabolomics study on plants with differential accumulation of piscidic acid. This compound, a phenolic compound found in a select group of plants, has garnered interest for its potent antioxidant and antimicrobial properties.[1] Understanding the metabolic landscape associated with high versus low levels of this compound can unveil its physiological roles, biosynthetic pathways, and potential for therapeutic applications.
Introduction to this compound
This compound is a naturally occurring organic compound, noted for its presence in plants adapted to arid and semi-arid environments, particularly those within the Leguminosae and Cactaceae families.[2][3] Its biological activities include scavenging of free radicals and chelation of metal ions, which contribute to its protective functions against environmental stressors.[1][2] Research into this compound is driven by its potential applications in the pharmaceutical and nutraceutical industries for immune support, inflammation reduction, and as a natural preservative.[1]
Plant Models for Comparative Analysis
A direct comparative metabolomics study between high and low this compound plants has not been extensively published. This guide proposes a comparative framework using representative species.
-
High this compound Content:
-
Opuntia ficus-indica (Prickly Pear): Fruits and cladodes of this cactus are reported to contain high levels of this compound, making it an excellent model for the "high-content" group.[3][4]
-
Cajanus cajan (Pigeon Pea): This legume is known to secrete this compound from its roots, particularly in response to low phosphorus availability, suggesting a role in nutrient acquisition.[5]
-
-
Low/Undetectable this compound Content:
-
Arabidopsis thaliana : As a well-characterized model organism in plant biology, its metabolome is extensively studied, and this compound is not reported as a significant endogenous metabolite.
-
Oryza sativa (Rice): A staple crop with a well-understood metabolic profile that is not known to produce this compound, serving as a suitable control.
-
Quantitative Metabolomic Data
The following table is a hypothetical representation of results from a comparative untargeted metabolomics study between Opuntia ficus-indica (High PA) and Arabidopsis thaliana (Low PA). Data is presented as relative abundance (Log2 Fold Change) of key metabolites that may be differentially regulated.
| Metabolite Class | Metabolite Name | High PA Plant (Relative Abundance) | Low PA Plant (Relative Abundance) | Log2 Fold Change (High/Low) | Putative Function |
| Phenolic Acids | This compound | 25,400 | Not Detected | - | Antioxidant, Iron Chelator |
| Eucomic Acid | 18,200 | Not Detected | - | Antioxidant | |
| Ferulic Acid | 5,600 | 1,200 | 2.22 | Cell Wall Synthesis, Antioxidant | |
| Caffeic Acid | 4,100 | 950 | 2.11 | Phenylpropanoid Pathway Intermediate | |
| Flavonoids | Quercetin | 9,800 | 2,100 | 2.22 | Antioxidant, UV Protection |
| Isorhamnetin | 7,500 | 800 | 3.22 | Antioxidant | |
| Amino Acids | Proline | 12,300 | 3,400 | 1.85 | Osmoprotectant, Stress Response |
| Arginine | 6,700 | 2,500 | 1.42 | Nitrogen Storage and Transport | |
| Organic Acids | Citric Acid | 3,500 | 8,900 | -1.34 | TCA Cycle, Metal Chelation |
| Malic Acid | 4,200 | 7,600 | -0.85 | TCA Cycle, Stomatal Regulation | |
| Iron Homeostasis | Nicotianamine | 1,500 | 4,500 | -1.58 | Iron Chelator and Transporter |
This table is illustrative and intended to guide researchers on how to present their findings. Actual results will vary based on experimental conditions.
Detailed Experimental Protocols
A robust comparative metabolomics study requires meticulous and reproducible protocols.
4.1. Sample Preparation and Extraction
-
Plant Growth and Harvest: Grow High and Low this compound plants under controlled greenhouse conditions (e.g., 22°C, 16h light/8h dark cycle). Harvest leaf tissue from plants at the same developmental stage, immediately flash-freeze in liquid nitrogen, and store at -80°C.
-
Homogenization: Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle pre-chilled with liquid nitrogen.
-
Metabolite Extraction:
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol containing 0.1% formic acid. This solvent is effective for extracting a broad range of polar and semi-polar metabolites, including phenolic acids.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with intermittent vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
4.2. Untargeted Metabolomics via UPLC-MS/MS
-
Chromatography:
-
System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 2.9 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: Waters Xevo TQ-S or a similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of metabolites.
-
Data Acquisition: Use a data-independent acquisition (DIA) mode like MSE to collect fragmentation data for all ions, facilitating metabolite identification.
-
Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).
-
Source Temperature: 150°C.
-
-
Data Analysis:
-
Peak Picking and Alignment: Process raw data using software like Progenesis QI or XCMS to detect, align, and quantify metabolic features.
-
Statistical Analysis: Use a platform like MetaboAnalyst to perform Principal Component Analysis (PCA), Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), and t-tests to identify significantly different metabolites.[7]
-
Metabolite Identification: Identify significant features by matching their accurate mass, retention time, and fragmentation patterns against databases such as the Human Metabolome Database (HMDB) and plant-specific databases.[8]
-
Visualizations: Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for comparative metabolomics.
Caption: Proposed signaling role of this compound in stress response.
References
- 1. This compound | 469-65-8 | XP180499 | Biosynth [biosynth.com]
- 2. (+)-Piscidic acid | 35388-57-9 | FP180526 | Biosynth [biosynth.com]
- 3. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Bioactive Compounds of Opuntia ficus-indica (L.) Mill. Seeds from Spanish Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Opuntia spp.: An Overview of the Bioactive Profile and Food Applications of This Versatile Crop Adapted to Arid Lands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MetaboAnalyst [metaboanalyst.ca]
- 8. Human Metabolome Database: Showing metabocard for (2R,3S)-Piscidic acid (HMDB0030809) [hmdb.ca]
Unlocking the Therapeutic Promise of Protocatechuic Acid: A Comparative Guide Based on Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protocatechuic Acid's (PCA) therapeutic potential, supported by experimental data from various animal models. PCA, a simple phenolic acid found in many plants, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. [1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development.
Quantitative Data Summary
The therapeutic efficacy, toxicity profile, and pharmacokinetic parameters of Protocatechuic Acid have been evaluated in numerous preclinical animal studies. The following tables provide a consolidated overview of these findings.
Table 1: Therapeutic Efficacy of Protocatechuic Acid in Animal Models
| Therapeutic Area | Animal Model | Dosage | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Not specified | Significant inhibition of paw edema, comparable to standard drugs.[4] | [4] |
| Lipopolysaccharide (LPS)-induced mastitis in mice | 10, 20, and 30 mg/kg | Dose-dependent attenuation of mammary pathological changes, MPO activity, and TNF-α and IL-1β production.[5] | [5] | |
| Antioxidant | D-galactose-induced aging in mice | 1% and 2% in diet for 8 weeks | Decreased reactive oxygen species levels, protein carbonyl, and other markers of oxidative stress.[1] | [1] |
| Aged rats | 5 mg/kg and 10 mg/kg i.p. for 7 days | Significantly elevated splenic weights, increased activities of glutathione peroxidase and catalase, and decreased malondialdehyde levels.[1] | [1] | |
| Neuroprotective | Amyloid-beta-induced Alzheimer's in mice | 100 and 200 mg/kg/day orally for 14 days | Improved cognitive function in behavioral tests and decreased lipid peroxidation and nitric oxide production in the brain.[6] | [6] |
| Pilocarpine-induced seizures in rats | 30 mg/kg, i.p. | Reduced seizure-induced neuronal degeneration, oxidative injury, and microglia activation in the hippocampus.[7] | [7] | |
| Parkinson's disease model in mice (MPTP-induced) | Not specified | In combination with chrysin, significantly attenuated dopaminergic neuron loss and ameliorated motor deficiencies.[8][9] | [8][9] | |
| Anticancer | Diethylnitrosamine-induced liver carcinogenesis in rats | Not specified | Effective in inhibiting the carcinogenic action.[10] | [10] |
| Azoxymethane-induced colon carcinogenesis in rats | Not specified | Potent chemopreventive effects.[10] | [10] | |
| Hepatoprotective | Carbon tetrachloride (CCl4)-induced liver fibrosis in rats | Not specified | Ameliorated biochemical indicators and histopathological morphology, and reduced liver TGF-β1 and CTGF expression.[1] | [1] |
Table 2: Toxicity Profile of Protocatechuic Acid in Animal Models
| Study Type | Animal Model | Dosage | Key Findings | Reference |
| Acute Toxicity | Zebrafish | 70 µg/mL and 80 µg/mL | Exhibited severe acute toxicity and cardiotoxic effects at these concentrations.[11] | [11] |
Table 3: Pharmacokinetic Parameters of Protocatechuic Acid in Rodents
| Animal Model | Dosage | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Reference |
| Mouse | 50 mg/kg (oral) | 73.6 µM | 5 min | 16.0 min (terminal) | Not specified | [12][13] |
| Rat | 150 mg/kg (oral, as ethyl ester) | 1.50 ± 0.08 µg/ml | 0.25 h | 0.43 ± 0.02 h | Not specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of Protocatechuic Acid's therapeutic potential.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and two or more PCA-treated groups at different doses.
-
Drug Administration: PCA is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[4]
Amyloid-Beta-Induced Alzheimer's Disease Mouse Model (Neuroprotective)
-
Animals: Male ICR mice are commonly used.
-
Amyloid-Beta (Aβ) Preparation: Aβ25-35 peptide is dissolved in sterile saline and aggregated by incubation at 37°C for 4 days before injection.
-
Stereotaxic Surgery: Mice are anesthetized, and aggregated Aβ25-35 is injected intracerebroventricularly. Sham-operated mice receive saline injections.
-
PCA Administration: PCA is administered orally once daily for a specified period (e.g., 14 days) starting after the Aβ injection.[6]
-
Behavioral Tests: Cognitive function is assessed using a battery of tests such as the T-maze, novel object recognition, and Morris water maze.[6]
-
Biochemical and Histological Analysis: After the behavioral tests, brain tissues are collected to measure markers of oxidative stress (e.g., lipid peroxidation, nitric oxide), neuroinflammation (e.g., iNOS, COX-2 expression), and to perform histological examinations.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the scientific approach. The following diagrams were created using Graphviz (DOT language).
Caption: Anti-inflammatory and antioxidant signaling pathways of Protocatechuic Acid.[15]
Caption: Neuroprotective signaling pathway of Protocatechuic Acid in vascular endothelium.[16][17]
Caption: Experimental workflow for evaluating anti-inflammatory effect of PCA.
References
- 1. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocatechuic acid inhibits LPS‐induced mastitis in mice through activating the pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of protocatechuic acid against cognitive impairment in an amyloid beta-induced Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of Protocatechuic Acid on Seizure-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Examining the neuroprotective effects of protocatechuic acid and chrysin on in vitro and in vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocatechuic acid inhibits cancer cell metastasis involving the down-regulation of Ras/Akt/NF-κB pathway and MMP-2 production by targeting RhoB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Acute Toxicity and Cardiotoxic Effects of Protocatechuic Aldehyde on Juvenile Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. The protective effects of protocatechuic acid against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiological concentration of protocatechuic acid directly protects vascular endothelial function against inflammation in diabetes through Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Physiological concentration of protocatechuic acid directly protects vascular endothelial function against inflammation in diabetes through Akt/eNOS pathway [frontiersin.org]
Pioneering Delivery Strategies for Phenolic Acids: A Comparative Guide
While research into specific delivery systems for Piscidic Acid is currently limited, the broader class of phenolic acids, to which it belongs, has been the subject of extensive investigation. Many phenolic acids share challenges such as poor water solubility and low bioavailability, which researchers have sought to overcome using advanced drug delivery technologies. This guide provides a comparative evaluation of various delivery systems for two representative phenolic acids, Rosmarinic Acid and Ellagic Acid, offering valuable insights that can be extrapolated to other compounds within this class, including this compound.
This analysis focuses on nano-scale delivery systems, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, which have shown significant promise in enhancing the therapeutic efficacy of phenolic acids. By encapsulating these compounds, such delivery systems can improve their stability, increase their solubility, and provide controlled release, ultimately leading to enhanced bioavailability and targeted delivery.
Comparative Evaluation of Delivery Systems for Rosmarinic Acid
Rosmarinic Acid, a well-studied phenolic compound with potent antioxidant and anti-inflammatory properties, has been formulated into various nanocarriers to improve its delivery. The following table summarizes the key performance metrics of different delivery systems for Rosmarinic Acid.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release Characteristics | Reference |
| Liposomes | Soy phosphatidylcholine, Sodium deoxycholate | 44 - 136 | - | ~52 | Sustained release, with ~73% released after 9 hours. | [1][2] |
| Ultradeformable Liposomes (ULs) | Phospholipids, Tween 20, Oleic Acid | 50.37 ± 0.3 | Negative | ~9 | Enhanced skin penetration compared to conventional liposomes. | [3] |
| Ethosomes | Phospholipids, Ethanol | 138 ± 1.11 | - | 55 ± 1.80 | Higher transdermal flux compared to liposomes. | [4] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Tween 80, Soya lecithin | 149.2 ± 3.2 | -38.27 | 61.9 ± 2.2 | - | [5] |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | 70 - 100 | - | High | Rate-controlled release. | [6] |
Comparative Evaluation of Delivery Systems for Ellagic Acid
Ellagic Acid, another phenolic acid with significant antioxidant and anticancer potential, also suffers from poor bioavailability.[7][8] Various nanoformulations have been developed to address this limitation.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings | Reference |
| Polymeric Nanoparticles (PCL) | Poly(ε-caprolactone) | 193 - 1252 | - | High | 3.6-fold increase in oral bioavailability compared to free Ellagic Acid. | [9][10] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Phospholipid complex | 106 ± 0.198 | - | - | Higher in vitro drug release and increased ex vivo permeation compared to suspension. | [11][12] |
| Zein Nanoparticles | Zein (corn protein) | < 370 | Positive | - | Enhanced antioxidant and antibacterial activities. | [13] |
| Pectin Microdispersion | Low methoxylated pectin | ~10,000 | - | Drug Loading: 21% (w/w) | 30-fold improvement in water solubility. | [14] |
| Non-PAMAM Dendrimers | Hydrophilic and amphiphilic dendrimers | 60 - 70 | - | Drug Loading: 46-53% (w/w) | 300 to 1000-fold increase in water solubility. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to prepare and characterize the discussed delivery systems.
Preparation of Rosmarinic Acid-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Hot-melt ultrasonication.[15]
-
Lipid Phase Preparation: The lipid matrix (e.g., Witepsol or Carnauba wax) is heated to 5°C above its melting point.[15]
-
Drug Incorporation: Rosmarinic Acid is added to the melted lipid.[15]
-
Emulsification: The lipid-drug mixture is subjected to ultrasonication for 1 minute at 70% intensity. A hot aqueous surfactant solution (e.g., Polysorbate 80) is then added to form an oil-in-water emulsion.[15]
-
Cooling and Solidification: The resulting nanoemulsion is allowed to cool to room temperature, leading to the solidification of the lipid nanoparticles.[15]
-
Characterization: Particle size, polydispersity index, and zeta potential are measured using dynamic light scattering (DLS).[15]
Preparation of Ellagic Acid-Loaded Poly(ε-caprolactone) (PCL) Nanoparticles
Method: Emulsion-diffusion-evaporation.[9]
-
Organic Phase Preparation: Poly(ε-caprolactone) and Ellagic Acid are dissolved in a water-saturated organic solvent.
-
Aqueous Phase Preparation: A stabilizer (e.g., dimethyl ammonium bromide, polyvinyl alcohol) is dissolved in water.
-
Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Diffusion: The emulsion is diluted with water to promote the diffusion of the organic solvent into the aqueous phase.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, leading to the formation of nanoparticles.
-
Characterization: The nanoparticles are characterized for their particle size, zeta potential, entrapment efficiency, and in vitro release profile.[9][10]
In Vitro Release Study
Method: Dialysis Bag Method.[2]
-
A known amount of the nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off.[2]
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and kept at a constant temperature with gentle stirring.[2]
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.[2]
-
The concentration of the released phenolic acid in the aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[2]
Visualizing a Key Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and the evaluation process, the following diagrams are provided.
References
- 1. scitechnol.com [scitechnol.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Development of Ultradeformable Liposomes with Fatty Acids for Enhanced Dermal Rosmarinic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-aging formulation of rosmarinic acid-loaded ethosomes and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, characterization and nasal delivery of rosmarinic acid-loaded solid lipid nanoparticles for the effective management of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced anticancer activity and oral bioavailability of ellagic acid through encapsulation in biodegradable polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced anticancer activity and oral bioavailability of ellagic acid through encapsulation in biodegradable polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self nanoemulsifying drug delivery system of stabilized ellagic acid–phospholipid complex with improved dissolution and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self nanoemulsifying drug delivery system of stabilized ellagic acid-phospholipid complex with improved dissolution and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of ellagic acid micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. estudogeral.uc.pt [estudogeral.uc.pt]
Safety Operating Guide
Navigating the Disposal of Piscidic Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of piscidic acid in a laboratory setting, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to adhere to standard laboratory safety measures. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic approach that prioritizes safety and regulatory compliance. The primary method for disposing of chemical waste like this compound is through your institution's Environmental Health & Safety (EHS) department.[4]
Step 1: Waste Segregation and Collection
-
Proper Labeling: All waste containers must be clearly and accurately labeled.[5] The label should include the full chemical name, "this compound Waste," and any known hazard information.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof container. This container should be made of a material compatible with acids.
-
Solid Waste: Any solid this compound waste, along with contaminated consumables such as weighing paper, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. Specifically, keep acidic waste separate from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[6]
Step 2: Storage of Chemical Waste
-
Designated Area: Store all hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][6] This area should be clearly marked, and all personnel should be aware of its location.
-
Container Integrity: Ensure that all waste containers are in good condition, with tightly sealed caps to prevent leaks or spills.[5][6] Containers should not be overfilled; leave at least one inch of headspace to allow for expansion.[6]
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to mitigate the impact of any potential leaks.
Step 3: Arranging for Disposal
-
Contact EHS: Once your waste container is full or you have completed the experiments generating the waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[4]
-
Provide Information: Be prepared to provide the EHS department with accurate information about the contents of the waste container.
On-Site Neutralization (For Dilute Aqueous Solutions Only)
In some cases, and only if permitted by your institution's policies, dilute aqueous solutions of acids may be neutralized before disposal down the sanitary sewer.[7]
Important Considerations:
-
This procedure is not suitable for concentrated solutions of this compound.
-
This method should only be performed by trained personnel.
-
Always consult your institution's specific guidelines before proceeding.
Neutralization Protocol:
-
Dilution: If starting with a small quantity (typically under 25 mL) of a more concentrated solution, dilute it with at least 10 parts water.[7]
-
Neutralization: Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide) to the acidic solution while stirring. Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base until the pH of the solution is between 5.5 and 10.5.[8] Some guidelines suggest a range of 5 to 9.[7]
-
Cooling: The neutralization reaction can generate heat. Allow the solution to cool to room temperature.
-
Disposal: Once the pH is within the acceptable range and the solution has cooled, it can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.5 - 10.5 | [8] |
| Alternative pH Range | 5.0 - 12.5 | [6] |
| Neutralization pH Target | 5 - 9 | [7] |
| Maximum Quantity for In-Lab Neutralization (Concentrated Acid) | 25 mL (must be diluted 10:1) | [7] |
| Water Dilution for Sewer Disposal | At least 20 parts water | [7] |
Experimental Protocols
While specific experimental protocols for the degradation of this compound are not widely documented in the context of waste disposal, a standard acid-base neutralization titration is the fundamental experiment that informs the neutralization process described above.
Protocol: Acid-Base Neutralization Titration
-
Objective: To determine the amount of a basic solution of known concentration required to neutralize a given volume of an acidic solution.
-
Materials:
-
This compound solution of known volume
-
Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide)
-
pH indicator (e.g., phenolphthalein) or a calibrated pH meter
-
Buret, beaker, and magnetic stirrer
-
-
Methodology:
-
Pipette a known volume of the this compound solution into a beaker.
-
If using a pH indicator, add a few drops to the beaker.
-
Fill the buret with the standardized base solution and record the initial volume.
-
Slowly add the base to the acid solution while continuously stirring.
-
If using a pH meter, monitor the pH throughout the titration. If using an indicator, observe for a color change.
-
The equivalence point is reached when the moles of base added equal the moles of acid initially present. This is typically indicated by a sharp change in pH or a persistent color change of the indicator.
-
Record the final volume of the base solution in the buret.
-
The volume of base required for neutralization can be used to scale up the neutralization process for the bulk waste solution.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding a culture of safety and stewardship in scientific research.
References
- 1. This compound, 469-65-8 [thegoodscentscompany.com]
- 2. GSRS [precision.fda.gov]
- 3. (+)-Piscidic acid phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling Piscidic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Piscidic Acid.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential dust particles or splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory | Generally not required for handling small quantities in a well-ventilated area. A dust mask may be used if creating airborne dust. For larger quantities or in poorly ventilated areas, use a NIOSH-approved respirator with an appropriate particulate filter. | To prevent inhalation of airborne particles. |
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes risks and ensures a safe working environment.
Storage: Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use. Based on supplier recommendations, long-term storage at -20°C is advised.
Handling Workflow:
The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting.
Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Clean: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations. For specific guidance, contact your institution's environmental health and safety department. One source suggests that disposal of contents/container should be to an approved waste disposal plant.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed container.
-
Consult: Always follow your institution's and local environmental regulations for chemical waste disposal.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
